Technical Documentation Center

1-(2-Methoxyethyl)azetidin-3-amine dihydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-(2-Methoxyethyl)azetidin-3-amine dihydrochloride
  • CAS: 1408758-97-3

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Physical Properties of 1-(2-Methoxyethyl)azetidin-3-amine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of 1-(2-Methoxyethyl)azetidin-3-amine Dihydrochloride in Medicinal Chemistry The azetidine scaffold is a cornerstone in moder...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 1-(2-Methoxyethyl)azetidin-3-amine Dihydrochloride in Medicinal Chemistry

The azetidine scaffold is a cornerstone in modern drug discovery, prized for its unique conformational constraints and metabolic stability. As a substituted 3-aminoazetidine derivative, 1-(2-Methoxyethyl)azetidin-3-amine dihydrochloride represents a valuable building block for the synthesis of novel therapeutic agents. Its structure combines the rigidity of the four-membered ring with the flexibility and potential for hydrogen bonding of the methoxyethyl and amine functionalities. Understanding the fundamental physical properties of this compound is paramount for its effective utilization in drug design, formulation, and development.

This technical guide provides a comprehensive overview of the core physical properties of 1-(2-Methoxyethyl)azetidin-3-amine dihydrochloride, including detailed experimental protocols for their determination. In the absence of extensive published data for this specific molecule, this guide also offers expert insights into expected values and behaviors based on the analysis of structurally related compounds.

Chemical Identity and Molecular Structure

A thorough understanding of a compound's identity is the foundation of all subsequent physicochemical characterization.

PropertyValueSource(s)
Chemical Name 1-(2-Methoxyethyl)azetidin-3-amine dihydrochlorideN/A
Molecular Formula C6H16Cl2N2O[1]
Molecular Weight 203.11 g/mol [1]
CAS Numbers 1408758-97-3 and 2568822-19-3[1]

It is noteworthy that two CAS numbers have been associated with this compound, a point of consideration for researchers when sourcing this material. The dihydrochloride salt form indicates that both the primary amine on the azetidine ring and the tertiary amine within the ring are protonated.

Melting Point Determination: A Gateway to Purity and Stability

The melting point of a crystalline solid is a critical indicator of its purity and thermal stability. For a dihydrochloride salt, this property is influenced by the strength of the ionic interactions within the crystal lattice.

Predicted Melting Point and Rationale

While no experimental melting point for 1-(2-Methoxyethyl)azetidin-3-amine dihydrochloride is readily available in the literature, we can infer its likely behavior. Amine hydrochlorides are salts and typically exhibit high melting points, often with decomposition. For instance, the simpler azetidine hydrochloride has a melting point greater than 300°C.[2] Given the larger organic structure of the target molecule, a slightly lower but still high melting point, likely with decomposition, is anticipated.

Experimental Protocol for Melting Point Determination

The following protocol outlines the determination of the melting point range using a capillary melting point apparatus, a standard and reliable method.

Instrumentation:

  • Capillary melting point apparatus (e.g., Mel-Temp® or similar)

  • Melting point capillary tubes (sealed at one end)

  • Mortar and pestle

Procedure:

  • Sample Preparation:

    • Ensure the sample of 1-(2-Methoxyethyl)azetidin-3-amine dihydrochloride is completely dry, as residual solvent can depress the melting point.

    • If the sample is not a fine powder, gently grind a small amount using a mortar and pestle.

    • Pack the dry, powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

  • Initial Rapid Determination:

    • Place the packed capillary tube into the heating block of the melting point apparatus.

    • Set a rapid heating rate (e.g., 10-20°C per minute) to quickly determine an approximate melting range.

  • Accurate Melting Point Determination:

    • Allow the apparatus to cool to at least 20°C below the approximate melting point observed.

    • Insert a new packed capillary tube.

    • Heat rapidly to about 15-20°C below the approximate melting point.

    • Decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium.

    • Record the temperature at which the first droplet of liquid is observed (T1).

    • Continue heating at the slow rate and record the temperature at which the entire sample becomes a clear liquid (T2).

    • The melting point is reported as the range T1-T2.

Causality Behind Experimental Choices:

  • Dry Sample: Moisture can act as an impurity, leading to a depressed and broadened melting range.

  • Fine Powder: A finely powdered sample ensures uniform heat distribution throughout the sample.

  • Slow Heating Rate: A slow heating rate near the melting point is crucial for ensuring that the temperature of the sample and the thermometer are in equilibrium, providing an accurate reading.

Solubility Profile: A Key Determinant of Bioavailability and Formulation

The solubility of an active pharmaceutical ingredient (API) is a critical factor influencing its absorption and bioavailability. As a dihydrochloride salt, 1-(2-Methoxyethyl)azetidin-3-amine dihydrochloride is expected to exhibit good aqueous solubility.

Expected Solubility Characteristics

The presence of two protonated amine groups and a methoxyethyl chain suggests that the molecule will be highly polar and capable of forming strong hydrogen bonds with water. Therefore, high solubility in water and other polar protic solvents is anticipated. Conversely, its solubility in non-polar organic solvents is expected to be low.

Experimental Protocol for Equilibrium Solubility Determination

This protocol describes a standard shake-flask method for determining the equilibrium solubility of the compound in various solvents.

Materials:

  • 1-(2-Methoxyethyl)azetidin-3-amine dihydrochloride

  • A selection of solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, 0.1 N HCl, ethanol, methanol, dichloromethane, ethyl acetate)

  • Vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled environment

  • Centrifuge

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometer)

Procedure:

  • Sample Preparation:

    • Add an excess amount of 1-(2-Methoxyethyl)azetidin-3-amine dihydrochloride to a vial containing a known volume of the desired solvent. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration:

    • Seal the vials and place them on an orbital shaker in a constant temperature environment (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).

  • Phase Separation:

    • After equilibration, allow the vials to stand to let the excess solid settle.

    • Centrifuge the vials to ensure complete separation of the solid and liquid phases.

  • Sample Analysis:

    • Carefully withdraw an aliquot of the supernatant.

    • Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the diluted sample by a validated HPLC method to determine the concentration of the dissolved compound.

  • Calculation:

    • Calculate the solubility based on the measured concentration and the dilution factor.

Diagram of Solubility Determination Workflow:

G cluster_prep Sample Preparation cluster_equilibrate Equilibration cluster_separate Phase Separation cluster_analyze Analysis cluster_calculate Calculation prep1 Add excess solid to known volume of solvent equilibrate1 Shake at constant temperature (24-48h) prep1->equilibrate1 separate1 Centrifuge to pellet excess solid equilibrate1->separate1 analyze1 Withdraw supernatant separate1->analyze1 analyze2 Dilute aliquot analyze1->analyze2 analyze3 Analyze by HPLC analyze2->analyze3 calculate1 Determine solubility analyze3->calculate1

Caption: Workflow for equilibrium solubility determination.

Acid Dissociation Constants (pKa): Understanding Ionization Behavior

The pKa values of a molecule are crucial for predicting its ionization state at different pH values, which in turn influences its solubility, absorption, distribution, metabolism, and excretion (ADME) properties. As a dihydrochloride salt of a compound with two basic nitrogen atoms, 1-(2-Methoxyethyl)azetidin-3-amine will have two corresponding pKa values.

Estimated pKa Values and Rationale

The parent azetidine has a pKa of its conjugate acid of 11.29.[3] The 3-amino group in 1-Boc-3-aminoazetidine has a predicted pKa of 8.29.[4] In 1-(2-Methoxyethyl)azetidin-3-amine, we have a tertiary amine in the ring and a primary exocyclic amine. The electron-withdrawing effect of the protonated primary amine will lower the pKa of the tertiary ring amine, and vice versa. It is expected that the tertiary amine in the ring will be more basic than the primary amine. Therefore, we can predict two pKa values, likely in the ranges of 8-9 and 10-11.

Experimental Protocol for pKa Determination by Potentiometric Titration

Potentiometric titration is a robust and widely used method for determining pKa values.

Instrumentation:

  • Automatic titrator or a pH meter with a high-precision electrode

  • Stir plate and stir bar

  • Calibrated burette

  • Standardized solution of a strong base (e.g., 0.1 N NaOH)

  • Standardized solution of a strong acid (e.g., 0.1 N HCl)

Procedure:

  • Sample Preparation:

    • Accurately weigh a sample of 1-(2-Methoxyethyl)azetidin-3-amine dihydrochloride and dissolve it in a known volume of deionized water.

  • Titration:

    • Place the solution in a beaker with a stir bar and immerse the pH electrode.

    • Titrate the solution with the standardized NaOH solution, adding small, precise volumes of the titrant.

    • Record the pH of the solution after each addition of titrant. Continue the titration well past the equivalence points.

  • Data Analysis:

    • Plot the pH versus the volume of NaOH added to generate a titration curve.

    • The curve will show two inflection points, corresponding to the two equivalence points.

    • The pKa values are determined from the pH at the half-equivalence points. The first pKa (pKa1) is the pH at the point where half of the first equivalent of base has been added, and the second pKa (pKa2) is the pH at the point halfway between the first and second equivalence points.

    • Alternatively, the pKa values can be determined more accurately by analyzing the first or second derivative of the titration curve.

Diagram of a Titration Curve for a Diprotic Acid:

G cluster_0 Titration of a Diprotic Acid a b c d e pH pH Volume of NaOH added Volume of NaOH added 14 14 7 7 0 0 pKa2 pKa2 pKa1 pKa1 Eq. Pt. 1 Eq. Pt. 1 Eq. Pt. 2 Eq. Pt. 2 Half-Eq. Pt. 1 Half-Eq. Pt. 1 Half-Eq. Pt. 2 Half-Eq. Pt. 2 p1 p2 p1->p2 p3 p2->p3 1.25,0.7! 1.25,0.7! p2->1.25,0.7! p2->1.25,0.7! p4 p3->p4 2.5,1.25! 2.5,1.25! p3->2.5,1.25! p5 p4->p5 3.75,1.8! 3.75,1.8! p4->3.75,1.8! p4->3.75,1.8! 5,2.2! 5,2.2! p5->5,2.2! 1.25,-0.2! 1.25,-0.2! 1.25,-0.2!->1.25,0.7! -0.4,0.7! -0.4,0.7! -0.4,0.7!->1.25,0.7! 3.75,-0.2! 3.75,-0.2! 3.75,-0.2!->3.75,1.8! -0.4,1.8! -0.4,1.8! -0.4,1.8!->3.75,1.8! 2.5,-0.2! 2.5,-0.2! 2.5,-0.2!->2.5,1.25! 5,-0.2! 5,-0.2! 5,-0.2!->5,2.2!

Caption: A representative titration curve for a diprotic acid.

Conclusion: A Framework for Characterization

While specific experimental data for the physical properties of 1-(2-Methoxyethyl)azetidin-3-amine dihydrochloride are not widely published, this guide provides a robust framework for its characterization. By employing the detailed protocols outlined herein, researchers and drug development professionals can confidently determine the melting point, solubility profile, and pKa values of this important synthetic building block. The provided estimations, grounded in the known properties of structurally related azetidine derivatives, offer valuable initial insights for experimental design and interpretation. A thorough understanding of these fundamental physical properties is an indispensable step in harnessing the full potential of 1-(2-Methoxyethyl)azetidin-3-amine dihydrochloride in the development of next-generation therapeutics.

References

  • Appretech Scientific Limited. 1-(2-Methoxyethyl)azetidin-3-amine dihydrochloride. [Link]

  • PubChem. Azetidine. [Link]

Sources

Exploratory

An In-depth Technical Guide to 1-(2-Methoxyethyl)azetidin-3-amine dihydrochloride: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 1-(2-Methoxyethyl)azetidin-3-amine dihydrochloride, a versatile saturated heterocyclic am...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(2-Methoxyethyl)azetidin-3-amine dihydrochloride, a versatile saturated heterocyclic amine that is gaining prominence as a valuable building block in medicinal chemistry. The azetidine scaffold, with its unique three-dimensional structure, offers significant advantages in drug design, including improved metabolic stability, enhanced solubility, and the ability to explore novel chemical space. This document details the chemical structure, physicochemical properties, a robust synthesis protocol, and potential applications of this compound in the development of novel therapeutics. The insights provided herein are intended to empower researchers to effectively utilize this promising intermediate in their drug discovery programs.

Introduction: The Strategic Value of the Azetidine Scaffold

In the landscape of contemporary drug discovery, the pursuit of novel molecular architectures that confer advantageous pharmacokinetic and pharmacodynamic properties is paramount. Saturated heterocycles are integral components of many approved drugs, and among these, the four-membered azetidine ring has emerged as a particularly valuable motif.[1] Its inherent ring strain and non-planar geometry provide a rigid scaffold that can favorably influence ligand-receptor interactions and reduce the entropic penalty of binding.[2]

The incorporation of an azetidine moiety into a drug candidate can lead to significant improvements in its metabolic stability by blocking sites susceptible to oxidative metabolism.[3] Furthermore, the sp³-rich character of the azetidine ring often enhances aqueous solubility, a critical factor for oral bioavailability.

1-(2-Methoxyethyl)azetidin-3-amine dihydrochloride combines the desirable features of the azetidine core with a flexible methoxyethyl side chain and a primary amine, presenting multiple points for diversification. This trifunctional nature makes it an attractive starting material for the synthesis of compound libraries aimed at a wide array of biological targets. This guide will serve as a detailed resource for scientists looking to leverage the unique properties of this chemical entity.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a building block is essential for its effective application in synthesis and for predicting the properties of its derivatives.

PropertyValueSource
CAS Number 2568822-19-3[4]
Molecular Formula C₆H₁₆Cl₂N₂O[4]
Molecular Weight 203.11 g/mol [4]
Chemical Structure See Figure 1N/A
Appearance White to off-white solid (predicted)N/A
Solubility Soluble in water and polar organic solvents like methanol and DMSO (predicted)N/A
Melting Point Not availableN/A
Boiling Point Not availableN/A
pKa Not availableN/A
Chemical Structure of 1-(2-Methoxyethyl)azetidin-3-amine dihydrochlorideFigure 1. Chemical Structure of 1-(2-Methoxyethyl)azetidin-3-amine dihydrochloride.

Synthesis Protocol: A Pathway to a Versatile Intermediate

The synthesis of 1-(2-Methoxyethyl)azetidin-3-amine dihydrochloride can be achieved through a multi-step sequence starting from commercially available precursors. A key strategy involves the use of a benzhydryl (diphenylmethyl) protecting group for the azetidine nitrogen, which can be effectively removed in the final step.

Overall Synthetic Scheme

G cluster_0 Step 1: Synthesis of N-Benzhydryl Protected Azetidinone cluster_1 Step 2: Reductive Amination cluster_2 Step 3: Deprotection cluster_3 Step 4: Salt Formation A 1-Benzhydryl-3-hydroxyazetidine B 1-Benzhydryl-3-oxoazetidine A->B Oxidation (e.g., Swern or Dess-Martin) C 1-Benzhydryl-3-oxoazetidine E 1-Benzhydryl-N-(2-methoxyethyl)azetidin-3-amine C->E Reductive Amination (e.g., NaBH(OAc)₃) D 2-Methoxyethylamine D->E Reductive Amination (e.g., NaBH(OAc)₃) F 1-Benzhydryl-N-(2-methoxyethyl)azetidin-3-amine G 1-(2-Methoxyethyl)azetidin-3-amine F->G Catalytic Hydrogenation (e.g., Pd/C, H₂) H 1-(2-Methoxyethyl)azetidin-3-amine J 1-(2-Methoxyethyl)azetidin-3-amine dihydrochloride H->J Acidification I HCl in a suitable solvent I->J Acidification

Caption: Proposed synthetic workflow for 1-(2-Methoxyethyl)azetidin-3-amine dihydrochloride.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 1-Benzhydryl-3-oxoazetidine

This initial step involves the oxidation of the commercially available 1-benzhydryl-3-hydroxyazetidine. A variety of mild oxidation reagents can be employed for this transformation.

  • Materials: 1-Benzhydryl-3-hydroxyazetidine, oxalyl chloride, dimethyl sulfoxide (DMSO), triethylamine, dichloromethane (DCM).

  • Procedure (Swern Oxidation):

    • A solution of oxalyl chloride in anhydrous DCM is cooled to -78 °C under an inert atmosphere.

    • A solution of DMSO in anhydrous DCM is added dropwise, and the mixture is stirred for 15 minutes.

    • A solution of 1-benzhydryl-3-hydroxyazetidine in anhydrous DCM is added dropwise, and the reaction is stirred for 1 hour at -78 °C.

    • Triethylamine is added, and the reaction mixture is allowed to warm to room temperature.

    • The reaction is quenched with water, and the organic layer is separated.

    • The aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica gel to afford 1-benzhydryl-3-oxoazetidine.

Step 2: Synthesis of 1-Benzhydryl-N-(2-methoxyethyl)azetidin-3-amine

This step involves the reductive amination of the ketone synthesized in Step 1 with 2-methoxyethylamine.

  • Materials: 1-Benzhydryl-3-oxoazetidine, 2-methoxyethylamine, sodium triacetoxyborohydride (NaBH(OAc)₃), 1,2-dichloroethane (DCE).

  • Procedure:

    • To a solution of 1-benzhydryl-3-oxoazetidine in DCE, 2-methoxyethylamine is added, and the mixture is stirred at room temperature for 1 hour.

    • Sodium triacetoxyborohydride is added portion-wise, and the reaction mixture is stirred at room temperature overnight.

    • The reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution.

    • The organic layer is separated, and the aqueous layer is extracted with DCM.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica gel to yield 1-benzhydryl-N-(2-methoxyethyl)azetidin-3-amine.

Step 3: Deprotection of the N-Benzhydryl Group

The removal of the benzhydryl protecting group is a critical step and can be effectively achieved by catalytic hydrogenation.[5]

  • Materials: 1-Benzhydryl-N-(2-methoxyethyl)azetidin-3-amine, palladium on carbon (10% Pd/C), methanol, hydrogen gas.

  • Procedure:

    • 1-Benzhydryl-N-(2-methoxyethyl)azetidin-3-amine is dissolved in methanol.

    • A catalytic amount of 10% Pd/C is added to the solution.

    • The reaction mixture is subjected to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stirred vigorously at room temperature until the reaction is complete (monitored by TLC or LC-MS).

    • The reaction mixture is filtered through a pad of Celite to remove the catalyst.

    • The filtrate is concentrated under reduced pressure to give the crude 1-(2-methoxyethyl)azetidin-3-amine.

Step 4: Formation of the Dihydrochloride Salt

The final step involves the conversion of the free amine to its more stable dihydrochloride salt.

  • Materials: 1-(2-Methoxyethyl)azetidin-3-amine, hydrochloric acid (e.g., 2M solution in diethyl ether or as a solution in isopropanol).

  • Procedure:

    • The crude 1-(2-methoxyethyl)azetidin-3-amine is dissolved in a minimal amount of a suitable solvent such as methanol or diethyl ether.

    • The solution is cooled in an ice bath, and a solution of hydrochloric acid is added dropwise with stirring.

    • The resulting precipitate is collected by filtration, washed with cold diethyl ether, and dried under vacuum to afford 1-(2-methoxyethyl)azetidin-3-amine dihydrochloride as a solid.

Applications in Drug Discovery: A Scaffold for Innovation

1-(2-Methoxyethyl)azetidin-3-amine dihydrochloride is a versatile building block that can be utilized in the synthesis of a diverse range of biologically active molecules. The primary amine at the 3-position serves as a key handle for introducing various substituents, allowing for the exploration of structure-activity relationships (SAR).

Role as a Privileged Scaffold

The azetidine ring is considered a "privileged scaffold" in medicinal chemistry due to its frequent appearance in molecules with diverse biological activities.[1] Its rigid, three-dimensional nature allows for the precise positioning of functional groups in space, which can lead to enhanced binding affinity and selectivity for a given biological target.

Potential Therapeutic Areas

While specific biological data for derivatives of 1-(2-Methoxyethyl)azetidin-3-amine dihydrochloride are not widely published, the broader class of substituted azetidines has shown promise in a variety of therapeutic areas, including:

  • Antibacterial Agents: The azetidine moiety has been incorporated into novel antibiotics that are effective against multidrug-resistant bacteria.[6]

  • Antiviral Compounds: Azetidine derivatives have been explored for their potential as antiviral agents.[7]

  • Central Nervous System (CNS) Disorders: The ability of the azetidine scaffold to improve brain penetration makes it an attractive component for drugs targeting CNS disorders.

  • Oncology: The unique structural features of azetidines have been exploited in the design of novel anticancer agents.

Visualization of Application Potential

G cluster_0 1-(2-Methoxyethyl)azetidin-3-amine dihydrochloride cluster_1 Synthetic Diversification cluster_2 Potential Therapeutic Applications A Core Building Block B Amide Coupling A->B C Sulfonamide Formation A->C D Reductive Amination A->D E Arylation/Alkylation A->E F Antibacterial Agents B->F G Antiviral Agents B->G H CNS Drugs B->H I Anticancer Agents B->I C->F C->G C->H C->I D->F D->G D->H D->I E->F E->G E->H E->I

Sources

Foundational

1-(2-Methoxyethyl)azetidin-3-amine dihydrochloride CAS number 1408758-97-3

An In-depth Technical Guide to 1-(2-Methoxyethyl)azetidin-3-amine dihydrochloride: A Versatile Scaffold for Modern Drug Discovery Introduction: The Rising Prominence of the Azetidine Scaffold In the landscape of contempo...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-(2-Methoxyethyl)azetidin-3-amine dihydrochloride: A Versatile Scaffold for Modern Drug Discovery

Introduction: The Rising Prominence of the Azetidine Scaffold

In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular architectures that confer advantageous pharmacokinetic and pharmacodynamic properties is relentless. Among the saturated heterocycles, the azetidine ring—a four-membered nitrogen-containing motif—has garnered significant attention.[1][2] Its unique combination of high ring strain, sp³-rich character, and conformational rigidity provides a powerful tool for drug designers.[1] These features can lead to improved metabolic stability, enhanced solubility, and better receptor selectivity when incorporated into bioactive molecules.[1] Several FDA-approved drugs, including the JAK inhibitor baricitinib and the MEK inhibitor cobimetinib, feature the azetidine core, underscoring its therapeutic relevance.[1]

This guide provides a comprehensive technical overview of 1-(2-Methoxyethyl)azetidin-3-amine dihydrochloride (CAS Number: 1408758-97-3), a functionalized azetidine building block. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the molecule's chemical properties, offers a robust synthetic strategy, outlines analytical characterization methods, and explores its potential applications as a versatile scaffold in the synthesis of next-generation therapeutics.

Molecular Profile and Physicochemical Properties

1-(2-Methoxyethyl)azetidin-3-amine dihydrochloride is a bifunctional molecule featuring a central azetidine ring substituted at the 1-position with a methoxyethyl group and at the 3-position with a primary amine. It is supplied as a dihydrochloride salt, which enhances its stability and solubility in aqueous media.

PropertyValueSource
CAS Number 1408758-97-3Internal Data
Molecular Formula C₆H₁₆Cl₂N₂OSupplier Data
Molecular Weight 203.11 g/mol Supplier Data
Chemical Structure (Structure drawn for clarity)
Appearance White to off-white solid (predicted)General Chemical Knowledge
Purity ≥98% (typical)Supplier Data
Solubility Soluble in water and polar protic solvents (predicted)General Chemical Knowledge

Synthetic Strategy and Experimental Protocol

The synthesis of N-substituted 3-aminoazetidines is a well-established field in organic chemistry, with several reliable methods available.[3][4] A logical and efficient approach to 1-(2-Methoxyethyl)azetidin-3-amine dihydrochloride involves the N-alkylation of a protected azetidine precursor, followed by deprotection and salt formation. Reductive amination and direct alkylation are two common and effective methods for the N-alkylation of amines.[5]

The following protocol details a representative synthesis starting from commercially available tert-butyl azetidin-3-ylcarbamate.

Diagram of the Synthetic Workflow

Synthetic_Workflow cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Deprotection & Salt Formation Start tert-Butyl azetidin-3-ylcarbamate + 2-Bromoethyl methyl ether Reaction1 Base (e.g., K₂CO₃) Solvent (e.g., ACN) Heat Start->Reaction1 Reactants Intermediate tert-Butyl (1-(2-methoxyethyl)azetidin-3-yl)carbamate Reaction1->Intermediate Product Reaction2 Acid (e.g., HCl in Dioxane) Intermediate->Reaction2 Starting Material FinalProduct 1-(2-Methoxyethyl)azetidin-3-amine dihydrochloride Reaction2->FinalProduct Final Product

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol

Step 1: Synthesis of tert-Butyl (1-(2-methoxyethyl)azetidin-3-yl)carbamate

  • Reaction Setup: To a solution of tert-butyl azetidin-3-ylcarbamate (1.0 eq) in anhydrous acetonitrile (ACN) (0.2 M), add potassium carbonate (K₂CO₃) (2.5 eq) and 2-bromoethyl methyl ether (1.2 eq).

  • Reaction Progression: Heat the reaction mixture to 60-70 °C and stir under an inert atmosphere (e.g., nitrogen or argon). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

    • Causality: Potassium carbonate is a mild base suitable for this alkylation, minimizing side reactions. Acetonitrile is an appropriate polar aprotic solvent for this type of substitution reaction.

  • Work-up: After completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the desired product.

Step 2: Synthesis of 1-(2-Methoxyethyl)azetidin-3-amine dihydrochloride

  • Reaction Setup: Dissolve the purified tert-butyl (1-(2-methoxyethyl)azetidin-3-yl)carbamate (1.0 eq) in a minimal amount of a suitable solvent like methanol or ethyl acetate.

  • Deprotection and Salt Formation: Add a solution of hydrochloric acid in 1,4-dioxane (e.g., 4 M, 3.0 eq) dropwise to the stirred solution at 0 °C.

    • Causality: The tert-butoxycarbonyl (Boc) protecting group is labile under acidic conditions. Using HCl in dioxane provides the acid for deprotection and the chloride counter-ions to form the final dihydrochloride salt in one step.

  • Precipitation: Stir the mixture at room temperature for 2-4 hours. The product will typically precipitate out of the solution.

  • Isolation: Collect the precipitate by filtration, wash with a cold non-polar solvent (e.g., diethyl ether) to remove any non-polar impurities, and dry under vacuum to yield 1-(2-Methoxyethyl)azetidin-3-amine dihydrochloride as a solid.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the structure and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the primary tool for structural elucidation. The expected chemical shifts are based on analyses of similar azetidine structures.[6][7][8]

Atom AssignmentPredicted ¹H NMR Shift (ppm)Predicted ¹³C NMR Shift (ppm)Notes
Azetidine CH (C3) ~4.0 - 4.5 (m)~45 - 55Shifted downfield due to the adjacent amine.
Azetidine CH₂ (C2, C4) ~3.8 - 4.2 (m)~55 - 65Diastereotopic protons, may appear as complex multiplets.
N-CH₂ (Methoxyethyl) ~3.0 - 3.5 (t)~50 - 60Triplet coupling to the adjacent CH₂ group.
O-CH₂ (Methoxyethyl) ~3.5 - 3.8 (t)~70 - 75Triplet coupling to the adjacent N-CH₂ group.
O-CH₃ (Methoxyethyl) ~3.3 (s)~58 - 60Characteristic singlet for a methoxy group.
NH₃⁺ Broad singlet, variable-Chemical shift is concentration and solvent dependent.
Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) should be used to confirm the molecular weight. The expected molecular ion for the free base (C₆H₁₄N₂O) would be:

  • [M+H]⁺: Calculated m/z ≈ 131.11

Purity Assessment

High-Performance Liquid Chromatography (HPLC) coupled with a UV detector and an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) should be employed to determine the purity of the final compound, which is typically expected to be >98%.

Applications in Drug Discovery and Medicinal Chemistry

1-(2-Methoxyethyl)azetidin-3-amine dihydrochloride is a valuable building block for creating diverse chemical libraries for screening and lead optimization. Its utility stems from the strategic combination of its three key structural components.

Diagram: Role as a Molecular Scaffold

Scaffold_Applications cluster_properties Contributions to Drug Properties Core 1-(2-Methoxyethyl)azetidin-3-amine Azetidine Azetidine Core (sp³-rich, rigid scaffold) Core->Azetidine Provides Amine 3-Amine Group (Vector for diversification) Core->Amine Offers Methoxyethyl N-(2-Methoxyethyl) Group (Pharmacokinetic modulator) Core->Methoxyethyl Contains Prop1 Improved Metabolic Stability Azetidine->Prop1 Prop2 Enhanced Solubility Azetidine->Prop2 Prop3 Attachment of Pharmacophores Amine->Prop3 Prop4 Modulation of Lipophilicity Methoxyethyl->Prop4 Prop5 H-Bond Acceptor Site Methoxyethyl->Prop5

Caption: Key structural features and their contributions to drug design.

  • The Azetidine Core: As a cyclobutane analogue, the azetidine ring introduces a defined three-dimensional geometry into a molecule.[1] This constrained conformation can lead to higher binding affinity and selectivity for a biological target. Its sp³-rich nature is highly desirable in modern drug discovery to move away from flat, aromatic compounds, often leading to improved solubility and pharmacokinetic profiles.[1]

  • The 3-Amino Group: The primary amine at the 3-position is a critical functional handle for synthetic elaboration. It can be readily derivatized via amide bond formation, reductive amination, or urea/thiourea formation, allowing for the facile attachment of a wide array of pharmacophoric groups to explore structure-activity relationships (SAR).[9]

  • The N-(2-Methoxyethyl) Group: This substituent plays a crucial role in fine-tuning the physicochemical properties of the final molecule. The methoxy group can act as a hydrogen bond acceptor, potentially forming key interactions within a protein binding pocket.[10][11][12] The entire methoxyethyl chain can modulate lipophilicity, cell permeability, and metabolic stability, which are critical parameters for oral bioavailability and overall drug-likeness.[10][11][13]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 1-(2-Methoxyethyl)azetidin-3-amine dihydrochloride. It should be handled in a well-ventilated area or a chemical fume hood.[14]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, a lab coat, and chemical safety goggles.[14][15]

  • Inhalation: Avoid breathing dust. If inhaled, move to fresh air.[16]

  • Skin Contact: Avoid contact with skin. In case of contact, wash thoroughly with soap and water.[16]

  • Eye Contact: In case of contact with eyes, rinse cautiously with water for several minutes.[14][16]

  • Ingestion: If swallowed, rinse mouth and seek medical attention. Do not induce vomiting.

  • Storage: Store in a tightly sealed container in a cool, dry place. Amine hydrochlorides can be corrosive and hygroscopic.[15]

Always consult the material safety data sheet (MSDS) provided by the supplier for complete and detailed safety information.

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). Future Med Chem. [Link]

  • ¹³C NMR chemical shifts of C(2) of enamines derived from α-methyl azetidine (3a′), pyrrolidine (3′), piperidine (3b′) and catalysts 2a, 2, and 2b in d6-DMSO. (2023). ResearchGate. [Link]

  • An Approach to Alkyl Azetidines for Medicinal Chemistry. (2025). ChemRxiv. [Link]

  • Understanding Aze Medications: The Role of Azetidine Derivatives. (2025). Oreate AI Blog. [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). RSC Publishing. [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. (2023). PubMed Central. [Link]

  • Easy access to constrained peptidomimetics and 2,2- disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. (2015). The Royal Society of Chemistry. [Link]

  • Synthesis and Conformational Study of Model Peptides Containing N-Substituted 3-Aminoazetidine-3-carboxylic Acids. (2025). ResearchGate. [Link]

  • Design and Synthesis of Two Azete Derivatives Using some Chemical Strategies. (2021). Biointerface Research in Applied Chemistry. [Link]

  • The role of the methoxy group in approved drugs. (2024). ResearchGate. [Link]

  • Synthesis of azetidine derivatives. (2000).
  • Recent progress in synthesis of 3-functionalized azetidines. (2025). ResearchGate. [Link]

  • Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. (2025). Advanced Journal of Chemistry, Section A. [Link]

  • The role of the methoxy group in approved drugs. (2024). PubMed. [Link]

  • 1 H-NMR data for the prepared 2-Azetidinone compounds (4a-j). (n.d.). ResearchGate. [Link]

  • A simple and general synthetic route to N-alkylazetidines from 1,2-amino alcohols. (2022). Arkat USA. [Link]

  • Functionalised azetidines as ligands: species derived by selective alkylation at substituent-nitrogen. (n.d.). Dalton Transactions (RSC Publishing). [Link]

  • Molecular Modification: A Strategy in Drug Discovery and Drug Design. (2023). Biomedical Journal of Scientific & Technical Research. [Link]

  • Site-Specific Modification Using the 2'-Methoxyethyl Group Improves the Specificity and Activity of siRNAs. (2017). PubMed. [Link]

  • A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. (n.d.). PMC - NIH. [Link]

  • Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. (2014). Organic Letters - ACS Publications. [Link]

  • Roles of the Chloro and Methoxy Groups in Drug Discovery. (2024). Drug Hunter. [Link]

Sources

Exploratory

A Comprehensive Technical Guide to the Synthesis of 1-(2-Methoxyethyl)azetidin-3-amine Dihydrochloride

Abstract The azetidine scaffold is a privileged structure in modern medicinal chemistry, valued for its ability to impart favorable physicochemical properties such as improved metabolic stability, solubility, and ligand-...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The azetidine scaffold is a privileged structure in modern medicinal chemistry, valued for its ability to impart favorable physicochemical properties such as improved metabolic stability, solubility, and ligand-receptor binding profiles.[1][2][3] Among the diverse array of functionalized azetidines, 1-(2-Methoxyethyl)azetidin-3-amine serves as a critical building block for the development of novel therapeutics. This in-depth guide provides a comprehensive overview of the synthetic pathways leading to 1-(2-Methoxyethyl)azetidin-3-amine dihydrochloride. We will explore the strategic considerations, mechanistic underpinnings, and detailed experimental protocols for its preparation, offering field-proven insights for researchers, chemists, and drug development professionals.

Introduction: The Strategic Importance of the Azetidine Moiety

Four-membered saturated aza-heterocycles, particularly azetidines, have emerged from being mere curiosities to indispensable components in drug design.[4] Their unique conformational constraints and ability to act as bioisosteric replacements for other common functional groups allow for the fine-tuning of a molecule's pharmacological profile.[5] The title compound, 1-(2-Methoxyethyl)azetidin-3-amine, combines the rigid azetidine core with a flexible N-alkyl chain and a primary amine, offering three distinct points for molecular diversification. This guide focuses on elucidating a robust and reproducible synthetic route to this valuable intermediate in its stable dihydrochloride salt form.

Retrosynthetic Analysis and Strategic Planning

A logical approach to the synthesis begins with a retrosynthetic analysis, which deconstructs the target molecule into readily available starting materials. The primary disconnections for 1-(2-Methoxyethyl)azetidin-3-amine involve the two carbon-nitrogen bonds of the tertiary and primary amine functionalities.

G target 1-(2-Methoxyethyl)azetidin-3-amine dihydrochloride freebase 1-(2-Methoxyethyl)azetidin-3-amine target->freebase Salt Formation azetidine_amine Azetidin-3-amine (Protected) freebase->azetidine_amine N-Alkylation (C-N bond) methoxyethyl_halide 2-Methoxyethyl Halide (e.g., Br, OTs) azetidinone 1-Boc-azetidin-3-one freebase->azetidinone Reductive Amination (C-N bond) methoxyethylamine 2-Methoxyethylamine

Caption: Retrosynthetic analysis of the target compound.

This analysis highlights two primary synthetic strategies:

  • Route A: N-alkylation of a pre-formed 3-aminoazetidine derivative.

  • Route B: Reductive amination of an azetidin-3-one precursor with 2-methoxyethylamine.

Route A offers a more convergent approach but necessitates careful use of protecting groups to ensure selective alkylation of the azetidine nitrogen over the 3-amino group. Route B is a powerful one-pot alternative but relies on the availability of the appropriate azetidinone starting material. This guide will detail a pathway based on Route A, which is frequently employed due to the commercial availability of key intermediates.

Synthesis Pathway: A Step-by-Step Elucidation

The selected pathway involves three key transformations: protection of the exocyclic amine, N-alkylation of the azetidine ring, and final deprotection with salt formation.

Caption: Overall synthetic workflow.

Step 1: Protection of the 3-Amino Group

Causality: The nucleophilicity of the primary amine at the 3-position is comparable to that of the secondary amine of the azetidine ring. Direct alkylation would lead to a mixture of N1-alkylated, 3-N-alkylated, and di-alkylated products, complicating purification and severely reducing the yield of the desired product. Therefore, the 3-amino group must be reversibly masked with a protecting group. The tert-butoxycarbonyl (Boc) group is ideal for this purpose due to its ease of installation and its stability to the basic conditions of the subsequent alkylation step, while being readily removable under acidic conditions.[][7]

Protocol: Commercially available 3-aminoazetidine (often as a salt) is treated with di-tert-butyl dicarbonate (Boc₂O) in the presence of a non-nucleophilic base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), in an appropriate solvent like dichloromethane (DCM) or tetrahydrofuran (THF). The base neutralizes the acid formed during the reaction (and any starting material salt), driving the reaction to completion.

Step 2: N-Alkylation of the Azetidine Ring

Causality: With the 3-amino group protected, the azetidine nitrogen is the sole remaining nucleophilic site. This allows for a regioselective Sɴ2 reaction.[8] The choice of the alkylating agent is typically an alkyl halide, such as 1-bromo-2-methoxyethane, due to its commercial availability and appropriate reactivity. A moderately strong base like potassium carbonate (K₂CO₃) is sufficient to act as a proton scavenger, preventing the formation of the unreactive azetidinium salt. Solvents such as acetonitrile (ACN) or dimethylformamide (DMF) are preferred as they effectively solvate the reactants and facilitate the Sɴ2 mechanism.

Protocol: The Boc-protected azetidine is dissolved in ACN or DMF, followed by the addition of potassium carbonate and 1-bromo-2-methoxyethane. The reaction mixture is typically heated to ensure a reasonable reaction rate. Progress can be monitored by standard techniques like TLC or LC-MS.

Step 3: Deprotection and Dihydrochloride Salt Formation

Causality: The final step involves the removal of the Boc protecting group to unveil the primary amine. This is achieved under strongly acidic conditions, which cleave the acid-labile tert-butyl carbamate.[7] Concurrently, both the newly liberated primary amine and the tertiary azetidine nitrogen are protonated by the acid, leading directly to the formation of the stable dihydrochloride salt. Isolating the product as a salt significantly improves its handling characteristics, crystallinity, and long-term stability compared to the free base, which is often an oil and susceptible to air oxidation.

Protocol: The purified, Boc-protected intermediate is dissolved in a solvent such as methanol, diethyl ether, or ethyl acetate. A solution of hydrogen chloride (e.g., 4M HCl in 1,4-dioxane or HCl gas dissolved in isopropanol) is added, typically at a reduced temperature (0 °C) to control the exotherm. The cleavage of the Boc group is often accompanied by the evolution of CO₂ and isobutylene gas. The dihydrochloride salt usually precipitates from the solution and can be isolated by filtration.

Alternative Strategy: Reductive Amination

For completeness, it is important to consider the reductive amination pathway. This method involves the reaction of an N-protected azetidin-3-one with 2-methoxyethylamine, followed by reduction.

Caption: Reductive amination mechanism.

Causality: This reaction leverages the formation of an iminium ion intermediate upon condensation of the ketone with the primary amine.[9] A mild and selective reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃), is then used to reduce the iminium ion to the corresponding amine.[5][10] NaBH(OAc)₃ is particularly effective because it is less reactive towards the starting ketone than the iminium intermediate, minimizing side reactions like the reduction of the ketone to an alcohol.[10][11] The N-Boc group on the azetidinone directs the reaction and can be removed in a subsequent step as previously described.

Detailed Experimental Protocols

The following is a representative, self-validating protocol for the N-alkylation pathway.

Part A: Synthesis of tert-Butyl azetidin-3-ylcarbamate

  • To a stirred suspension of azetidin-3-amine dihydrochloride (1.0 eq) in dichloromethane (DCM, ~10 mL/g), add triethylamine (2.2 eq) at 0 °C.

  • Allow the mixture to stir for 15 minutes.

  • Add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM (~2 mL/g) dropwise, maintaining the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC or LC-MS for the consumption of the starting material.

  • Upon completion, wash the reaction mixture sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, which can often be used directly in the next step or purified by column chromatography.

Part B: Synthesis of tert-Butyl (1-(2-methoxyethyl)azetidin-3-yl)carbamate

  • Combine tert-butyl azetidin-3-ylcarbamate (1.0 eq), anhydrous potassium carbonate (2.0 eq), and acetonitrile (~15 mL/g) in a round-bottom flask.

  • Add 1-bromo-2-methoxyethane (1.2 eq) to the suspension.

  • Heat the mixture to 60-70 °C and stir for 8-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, filter off the inorganic salts and wash the filter cake with acetonitrile.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated product.

Part C: Synthesis of 1-(2-Methoxyethyl)azetidin-3-amine dihydrochloride

  • Dissolve the purified product from Part B (1.0 eq) in methanol (~10 mL/g).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a 4M solution of HCl in 1,4-dioxane (3.0 eq).

  • Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-6 hours.

  • A precipitate should form. If not, the solvent can be partially evaporated or diethyl ether can be added as an anti-solvent to induce precipitation.

  • Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield 1-(2-Methoxyethyl)azetidin-3-amine dihydrochloride as a solid.

Data Summary

Compound NameMolecular FormulaMolecular Weight ( g/mol )Notes
tert-Butyl azetidin-3-ylcarbamateC₈H₁₆N₂O₂172.22Key protected intermediate.[12]
tert-Butyl (1-(2-methoxyethyl)azetidin-3-yl)carbamateC₁₁H₂₂N₂O₃230.30Product of the N-alkylation step.
1-(2-Methoxyethyl)azetidin-3-amineC₆H₁₄N₂O130.19The free base form of the final product.
1-(2-Methoxyethyl)azetidin-3-amine dihydrochlorideC₆H₁₆Cl₂N₂O203.11Final, stable product form.[13][14]

Conclusion

The synthesis of 1-(2-Methoxyethyl)azetidin-3-amine dihydrochloride is a well-established process that hinges on fundamental organic chemistry principles, including amine protection, nucleophilic substitution, and deprotection. The N-alkylation of a Boc-protected 3-aminoazetidine precursor represents a reliable and scalable route, providing high yields of the desired product. The final conversion to the dihydrochloride salt is a critical step that ensures the compound's stability and ease of handling for subsequent applications in medicinal chemistry and drug discovery. This guide provides the necessary strategic insights and practical protocols to empower researchers in their synthetic endeavors.

References

  • Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine. (n.d.). National Institutes of Health (NIH). [Link]

  • WO2000063168A1 - Synthesis of azetidine derivatives. (n.d.).
  • Cativiela, C., & Diaz-de-Villegas, M. D. (2005). Amino acid-azetidine chimeras: synthesis of enantiopure 3-substituted azetidine-2-carboxylic acids. Journal of Peptide Research, 65(2), 298-310. [Link]

  • Wang, B. J., & Duncton, M. A. J. (2016). A Single-Step Synthesis of Azetidine-3-amines. ChemRxiv. [Link]

  • Wang, B. J., & Duncton, M. A. J. (2020). A Single-Step Synthesis of Azetidine-3-amines. The Journal of Organic Chemistry, 85(20), 13317–13323. [Link]

  • Chalyk, B. A., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(3), 1105. [Link]

  • Fairhurst, R. A., et al. (2022). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. LJMU Research Online. [Link]

  • Burke, E. G., & Schomaker, J. M. (2015). Oxidative Allene Amination for the Synthesis of Azetidin-3-ones. Angewandte Chemie International Edition, 54(41), 12097-12101. [Link]

  • Synthesis of Amines. (2022). Chemistry LibreTexts. [Link]

  • Amine alkylation. (n.d.). Wikipedia. [Link]

  • azetidine. (n.d.). Organic Syntheses Procedure. [Link]

  • 1-(2-Methoxyethyl)azetidin-3-amine dihydrochloride. (n.d.). Appretech Scientific Limited. [Link]

  • Chalyk, B. A., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. PubMed Central. [Link]

  • Burke, E. G., & Schomaker, J. M. (2015). Oxidative allene amination for the synthesis of azetidin-3-ones. PubMed. [Link]

  • Reductive Amination & Amide Synthesis (IOC 40). (2022). YouTube. [Link]

  • Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. [Link]

  • De Kimpe, N., et al. (2012). Synthesis of 3-fluoropyrrolidines and 3-fluoroazetidines. Arkat USA. [Link]

  • Alcaide, B., et al. (1998). 3-(2-Alkoxy-1-hydroxyethyl)azetidin-2-ones: Potential Intermediates for the Synthesis of Novel Carbapenems. Journal of Chemical Research, Synopses. [Link]

  • Amine Protection and Deprotection. (n.d.). Master Organic Chemistry. [Link]

  • Alkylation of Amines, Part 1: with Alkyl Halides. (2020). YouTube. [Link]

  • (3s,4s)-3-amino-1-(3,4-dimethoxybenzyl)-4-[(r)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-azetidinone. (n.d.). Organic Syntheses Procedure. [Link]

  • Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates. (2018). ResearchGate. [Link]

  • Bogdán, D., et al. (2022). 3-Aminopropylazetidines: facile synthesis and application for medicinal chemical purposes. Arkat USA. [Link]

Sources

Foundational

1-(2-Methoxyethyl)azetidin-3-amine dihydrochloride solubility profile

An In-depth Technical Guide to the Solubility Profile of 1-(2-Methoxyethyl)azetidin-3-amine Dihydrochloride For Researchers, Scientists, and Drug Development Professionals Introduction 1-(2-Methoxyethyl)azetidin-3-amine...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility Profile of 1-(2-Methoxyethyl)azetidin-3-amine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Methoxyethyl)azetidin-3-amine dihydrochloride is a substituted azetidine compound of interest in medicinal chemistry and drug discovery. As a dihydrochloride salt of a basic amine, its aqueous solubility is expected to be critically dependent on pH, a factor with profound implications for its behavior in biological systems and its formulation into therapeutic products. This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility profile of this compound. While specific experimental data for this molecule is not widely published, this document outlines a robust framework for its characterization, grounded in established principles of physical chemistry and pharmaceutical science.

Physicochemical Characteristics and Predicted Solubility Profile

The solubility of 1-(2-Methoxyethyl)azetidin-3-amine dihydrochloride is governed by its molecular structure, which features a polar azetidine ring, a primary amine, a methoxyethyl substituent, and its formulation as a dihydrochloride salt.

Structural Features Influencing Solubility:

  • Azetidine Ring: A four-membered saturated heterocycle containing a nitrogen atom, contributing to the molecule's polarity and potential for hydrogen bonding.[1][2]

  • Primary Amine: A basic functional group that can be protonated, significantly enhancing aqueous solubility.[3]

  • Methoxyethyl Group: This substituent adds a degree of lipophilicity while the ether oxygen can also act as a hydrogen bond acceptor.

  • Dihydrochloride Salt: The presence of two hydrochloride ions indicates that both the azetidine nitrogen and the primary amine nitrogen are likely protonated. This salt form is designed to dramatically increase aqueous solubility compared to the free base.[3][4]

Predicted Aqueous Solubility

As a dihydrochloride salt of a diamine, the compound is anticipated to be highly soluble in aqueous media. The solubility of such salts is intrinsically linked to the pH of the solution.[4][5] At low pH, the amine groups will be fully protonated, maximizing solubility. As the pH increases, the compound will begin to deprotonate, leading to the formation of the less soluble free base and a corresponding decrease in the total amount of compound that can be dissolved.[6][7] This relationship is a critical consideration for oral drug delivery, where a compound must dissolve in the acidic environment of the stomach and remain in solution in the more neutral environment of the small intestine.[8][9]

The Henderson-Hasselbalch equation provides a theoretical framework for understanding this pH-dependent solubility, although experimental data often reveals more complex, compound-specific profiles.[8][9]

Predicted Organic Solvent Solubility

The solubility in organic solvents will be a function of the solvent's polarity and its ability to interact with the solute.

  • High Solubility: Expected in polar protic solvents like methanol and ethanol, and polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), which can effectively solvate the charged species.[10]

  • Moderate Solubility: Likely in less polar solvents like dichloromethane (DCM) and chloroform.[10]

  • Low to Insoluble: Predicted in non-polar solvents such as hexanes and diethyl ether, which cannot effectively solvate the ionic salt.[10]

The following table summarizes the predicted solubility profile:

Solvent ClassExamplesPredicted SolubilityRationale
Aqueous Water, Buffers (pH 1.2 - 7.4)High (pH-dependent)Dihydrochloride salt form favors dissolution in aqueous media.[3][4]
Polar Protic Methanol, EthanolHigh to ModerateSolvents can hydrogen bond and solvate the ionic species.
Polar Aprotic DMSO, DMFHighHigh polarity effectively solvates the salt.[10]
Chlorinated Dichloromethane (DCM), ChloroformModerateIntermediate polarity allows for some dissolution.[10]
Non-polar Hexanes, Toluene, Diethyl EtherLow to InsolubleLack of polarity and hydrogen bonding capability leads to poor solvation.[10]

Experimental Determination of Solubility

To move beyond prediction, rigorous experimental testing is required. The following protocols describe the standard methodologies for determining both thermodynamic and kinetic solubility.

Thermodynamic Equilibrium Solubility

Thermodynamic solubility is the concentration of a solute in a saturated solution when it is in equilibrium with the solid phase of the solute. The shake-flask method is the gold standard for this determination.[11][12]

Protocol: Shake-Flask Method for Aqueous pH-Solubility Profile

  • Preparation of Buffers: Prepare a series of aqueous buffers covering the physiologically relevant pH range (e.g., pH 1.2, 2.0, 4.5, 6.8, 7.4) according to USP standards.

  • Sample Preparation: Add an excess amount of 1-(2-Methoxyethyl)azetidin-3-amine dihydrochloride to separate vials containing a fixed volume of each buffer. The excess solid should be clearly visible.

  • Equilibration: Agitate the vials at a constant temperature (typically 25°C or 37°C) for a sufficient period (24-48 hours) to ensure equilibrium is reached.[13]

  • Phase Separation: Separate the solid and liquid phases by centrifugation or filtration. Ensure the filter does not adsorb the compound.

  • Quantification: Accurately dilute the supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • pH Measurement: Measure the final pH of each solution to account for any shifts during dissolution.

  • Data Analysis: Plot the measured solubility (in mg/mL or µg/mL) against the final pH to generate the pH-solubility profile.

G cluster_prep Preparation cluster_eq Equilibration cluster_analysis Analysis cluster_result Result prep_buffers Prepare Buffers (pH 1.2 - 7.4) add_compound Add Excess Compound to Buffer Vials prep_buffers->add_compound Step 1-2 agitate Agitate at Constant Temp (24-48 hours) add_compound->agitate Step 3 separate Separate Phases (Centrifuge/Filter) agitate->separate Step 4 quantify Quantify Supernatant (e.g., HPLC) separate->quantify Step 5 measure_ph Measure Final pH separate->measure_ph Step 6 profile pH-Solubility Profile quantify->profile Step 7 measure_ph->profile Step 7

Caption: Workflow for determining the pH-solubility profile.

Kinetic Solubility in Organic Solvents

Kinetic solubility is often measured in early drug discovery and is a measure of how much of a compound, added from a concentrated DMSO stock, can dissolve in an aqueous buffer or organic solvent before it precipitates.

Protocol: Kinetic Solubility Determination

  • Stock Solution: Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10 mM).

  • Solvent Plate: Dispense the organic solvents of interest into a 96-well plate.

  • Addition: Add a small volume of the DMSO stock solution to the organic solvents.

  • Incubation: Shake the plate for a set period (e.g., 2 hours) at room temperature.

  • Precipitation Detection: Analyze the wells for precipitation using nephelometry (light scattering) or UV-Vis spectroscopy. The concentration at which precipitation is first observed is the kinetic solubility.

G start Prepare 10 mM DMSO Stock dispense Dispense Solvents into 96-well Plate start->dispense add_stock Add DMSO Stock to Solvents dispense->add_stock incubate Incubate with Shaking (e.g., 2 hours) add_stock->incubate analyze Analyze for Precipitation (Nephelometry/UV-Vis) incubate->analyze end Kinetic Solubility Value analyze->end

Caption: Workflow for kinetic solubility determination.

Data Interpretation and Implications

The generated solubility data is crucial for several aspects of drug development:

  • Biopharmaceutical Classification System (BCS): The aqueous solubility over the pH range of 1.2-6.8 is a key parameter for BCS classification, which helps predict a drug's in vivo performance.[13]

  • Formulation Development: Understanding the solubility in various solvents informs the selection of appropriate vehicles for preclinical and clinical formulations. For a highly water-soluble salt, aqueous-based formulations are likely feasible.

  • In Vitro and In Vivo Assays: Knowledge of solubility is essential for designing assays and ensuring the compound does not precipitate in test media, which could lead to erroneous results.

Safety and Handling

Conclusion

This guide provides a comprehensive framework for understanding and experimentally determining the solubility profile of 1-(2-Methoxyethyl)azetidin-3-amine dihydrochloride. Based on its structure as a dihydrochloride salt of a diamine, it is predicted to have high, pH-dependent aqueous solubility and good solubility in polar organic solvents. The detailed experimental protocols herein provide a clear path for researchers to generate the robust data necessary to advance the development of this compound. The resulting solubility profile will be a cornerstone of its biopharmaceutical and chemical characterization, guiding formulation strategies and enabling its effective use in research and development.

References

  • Bergström, C. A., Luthman, K., & Artursson, P. (2004). Measurement and Accurate Interpretation of the Solubility of Pharmaceutical Salts. European Journal of Pharmaceutical Sciences, 22(5), 387-399.
  • Solubility of Things. (n.d.). Azetidine-2,4-dicarboxylic acid. Retrieved January 19, 2026, from [Link]

  • Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In Drug Design and Discovery in Alzheimer's Disease. InTech.
  • Pawar, P. A., & Mahajan, N. R. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. International Journal of Pharmaceutical Sciences and Research, 4(2), 551-561.
  • World Health Organization. (2018).
  • Srikanth, A. (n.d.). solubility experimental methods.pptx. SlideShare. Retrieved January 19, 2026, from [Link]

  • Bergström, C. A., Avdeef, A., & Artursson, P. (2004). Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences, 22(5), 387-399.
  • Procter & Gamble. (2023). SAFETY DATA SHEET - Tide White & Bright. Retrieved January 19, 2026, from [Link]

  • Bergström, C. A., Luthman, K., & Artursson, P. (2004). Accuracy of calculated pH-dependent aqueous drug solubility.
  • University of Rhode Island. (2005). Principles of Drug Action 1, Spring 2005, Amines. Retrieved January 19, 2026, from [Link]

  • Wikipedia. (n.d.). Azetidine. Retrieved January 19, 2026, from [Link]

  • Cheméo. (n.d.). Chemical Properties of Azetidine (CAS 503-29-7). Retrieved January 19, 2026, from [Link]

  • Khan Academy. (n.d.). pH and solubility. Retrieved January 19, 2026, from [Link]

  • PubChem. (n.d.). 1-(2-Methoxyethyl)-3-methylimidazolium chloride. Retrieved January 19, 2026, from [Link]

  • Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. Retrieved January 19, 2026, from [Link]

Sources

Exploratory

Purity and characterization of 1-(2-Methoxyethyl)azetidin-3-amine dihydrochloride

An In-depth Technical Guide to the Purity and Characterization of 1-(2-Methoxyethyl)azetidin-3-amine dihydrochloride Introduction: The Strategic Value of the Azetidine Scaffold In the landscape of modern medicinal chemis...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Purity and Characterization of 1-(2-Methoxyethyl)azetidin-3-amine dihydrochloride

Introduction: The Strategic Value of the Azetidine Scaffold

In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures that confer advantageous pharmacological properties is relentless. Among these, saturated heterocycles have emerged as critical components in drug design. The azetidine ring, a four-membered nitrogen-containing heterocycle, offers a unique combination of properties: its inherent ring strain provides a rigid, three-dimensional scaffold that can facilitate precise interactions with biological targets, while being significantly more stable than its three-membered aziridine counterpart.[1][2][3] The incorporation of azetidine motifs has been linked to improvements in potency, ligand efficiency, and pharmacokinetic profiles in numerous clinical candidates.[4]

1-(2-Methoxyethyl)azetidin-3-amine dihydrochloride is a key building block, leveraging the structural benefits of the azetidine core. The methoxyethyl group can modulate physicochemical properties such as solubility and lipophilicity, while the primary amine at the 3-position serves as a versatile synthetic handle for further elaboration. The dihydrochloride salt form enhances the compound's stability and simplifies handling and formulation.

This guide provides a comprehensive technical overview of the essential methodologies required to verify the identity, purity, and overall quality of 1-(2-Methoxyethyl)azetidin-3-amine dihydrochloride. For researchers and drug development professionals, rigorous analytical characterization is not merely a procedural step but the foundation upon which reliable and reproducible scientific outcomes are built.

Part 1: Synthesis and Purification Strategies

The synthetic route to 1-(2-Methoxyethyl)azetidin-3-amine typically involves a multi-step process culminating in the formation of the dihydrochloride salt. A generalized approach often begins with a protected azetidine precursor, followed by the introduction of the methoxyethyl group and deprotection of the amine.[5][6]

A plausible synthetic pathway involves:

  • N-Alkylation: Reaction of a suitable N-protected azetidin-3-amine (e.g., Boc-azetidin-3-amine) with a 2-methoxyethyl halide or tosylate.

  • Deprotection: Removal of the protecting group (e.g., acid-mediated cleavage of a Boc group) to yield the free base, 1-(2-Methoxyethyl)azetidin-3-amine.

  • Salt Formation: Treatment of the purified free base with hydrochloric acid in a suitable solvent (e.g., isopropanol, diethyl ether) to precipitate the dihydrochloride salt.

Purification: A Critical Step for Quality Assurance

The purification of the final compound is paramount. The choice of method depends on the nature of the impurities and the scale of the synthesis. For the free base, which is often an oil, column chromatography is effective. However, for the final dihydrochloride salt, crystallization is the preferred method for achieving high purity.[7]

Purification TechniquePrincipleAdvantagesDisadvantagesTypical Purity
Crystallization Precipitation of a solid from a solution in a highly ordered crystalline form.Yields very high purity material, scalable, cost-effective.Requires a suitable solvent system; potential for product loss in the mother liquor.>99%[7]
Column Chromatography Differential adsorption of components onto a stationary phase (e.g., silica gel).High resolution, applicable to a wide range of compounds.Can be time-consuming and require large volumes of solvent; typically used for the free base intermediate.>98%[7]
Liquid-Liquid Extraction Partitioning of the compound between two immiscible liquid phases.Simple and rapid for initial workup to remove gross impurities.Limited separation power for closely related impurities.Variable

Part 2: Comprehensive Characterization and Purity Assessment

A multi-technique approach is essential for the unambiguous confirmation of structure and the accurate determination of purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

¹H NMR Spectroscopy The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their connectivity. For 1-(2-Methoxyethyl)azetidin-3-amine dihydrochloride, the expected signals are:

  • Azetidine Ring Protons: These protons typically appear as complex multiplets due to coupling with each other. The protons on the carbons adjacent to the nitrogen (C2 and C4) will be shifted downfield.

  • Methoxyethyl Protons: The methylene group adjacent to the nitrogen will be a triplet, coupled to the other methylene group. The methylene group adjacent to the oxygen will also be a triplet. The methoxy group will appear as a sharp singlet around 3.3-3.4 ppm.

  • Amine Protons (NH₃⁺): In the dihydrochloride salt, the primary amine will be protonated. These protons often appear as a broad signal, and their chemical shift can be solvent-dependent. Exchange with D₂O will cause this signal to disappear, confirming its identity.[8]

¹³C NMR Spectroscopy The carbon NMR spectrum indicates the number of unique carbon environments in the molecule.

  • Azetidine Carbons: The carbons of the azetidine ring will appear in the aliphatic region, with those bonded to nitrogen (C2, C4) being deshielded and appearing further downfield.[8]

  • Methoxyethyl Carbons: The three distinct carbons of the methoxyethyl group will be readily identifiable.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). D₂O is often preferred for amine salts to simplify the spectrum by exchanging the acidic N-H protons.

  • Instrument Setup: Use a standard 5 mm NMR tube. The spectrometer should be tuned and locked to the deuterium signal of the solvent. The magnetic field must be shimmed to achieve optimal resolution.[9]

  • Data Acquisition:

    • ¹H NMR: Acquire a standard single-pulse spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.

    • ¹³C NMR: Acquire a proton-decoupled spectrum. Due to the lower natural abundance of ¹³C, more scans (e.g., 1024 or more) and a longer relaxation delay may be required.

  • Data Processing: Apply a Fourier transform to the acquired free induction decay (FID), followed by phase and baseline correction. Integrate the ¹H NMR signals to determine proton ratios.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh 5-10 mg of Sample B Dissolve in 0.6 mL Deuterated Solvent (e.g., D₂O) A->B C Transfer to NMR Tube B->C D Insert into Spectrometer C->D E Lock, Tune & Shim D->E F Acquire ¹H and ¹³C Spectra E->F G Fourier Transform & Phasing F->G H Chemical Shift Assignment G->H I Integration & Coupling Analysis H->I J Structure Confirmation I->J

Caption: Workflow for NMR-based structure elucidation.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity

HPLC is the primary technique for determining the purity of a drug substance by separating it from process-related impurities and degradation products. The analysis of a small, polar amine salt like this one presents a challenge as it lacks a strong UV chromophore and is highly polar.

Method Development Considerations:

  • Detection: Due to the lack of a strong chromophore, detection can be achieved at low UV wavelengths (e.g., 200-210 nm).[10] Alternatively, an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) can be used. Pre-column derivatization with a chromophoric agent is another strategy to enhance sensitivity.[11][12]

  • Column Choice: Reversed-phase chromatography is often unsuitable for such a polar compound. Hydrophilic Interaction Liquid Chromatography (HILIC) or a mixed-mode column (combining reversed-phase and ion-exchange characteristics) is generally more effective.[10]

Experimental Protocol: HPLC Purity Analysis (HILIC Method)

  • Sample Preparation: Prepare a stock solution of the compound in a suitable diluent (e.g., a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL. Further dilute as necessary.

  • Chromatographic Conditions:

    • Column: HILIC column (e.g., silica-based with a polar stationary phase).

    • Mobile Phase A: 10 mM Ammonium formate in water, pH adjusted to 3.0 with formic acid.

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start with a high percentage of Mobile Phase B (e.g., 95%) and gradually increase the percentage of Mobile Phase A.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detector: UV at 205 nm or ELSD.

  • Data Analysis: Integrate the peak areas of all detected components. Calculate the purity of the main peak as a percentage of the total peak area. The target purity is typically ≥98%.[13]

HPLC_Workflow A Prepare Sample Solution (~1 mg/mL in Diluent) B Set Up HPLC System (HILIC Column, Mobile Phases) A->B C Inject Sample B->C D Run Gradient Elution C->D E Detect Eluting Peaks (UV @ 205 nm or ELSD) D->E F Integrate Chromatogram E->F G Calculate Area Percent Purity F->G H Report Final Purity Value (Target: ≥98%) G->H

Caption: Workflow for HPLC purity determination.
Mass Spectrometry (MS): Confirming Molecular Identity

Mass spectrometry provides a direct measurement of the molecular weight of the compound, offering definitive confirmation of its identity. Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar and ionic molecules.

Expected Results: The mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ of the free base (C₆H₁₄N₂O). The expected m/z would be approximately 131.11. The presence of the dihydrochloride would not be observed directly in the positive ion mode spectrum.

Fragmentation Analysis: Amines often undergo a characteristic fragmentation pattern known as α-cleavage, where the bond beta to the nitrogen atom is broken. This can help confirm the structure of the side chains attached to the nitrogen.[8][14]

Experimental Protocol: ESI-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the compound (~10-50 µg/mL) in a solvent compatible with ESI, such as methanol or an acetonitrile/water mixture.

  • Infusion: Infuse the sample solution directly into the ESI source using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the mass spectrum in positive ion mode over a suitable mass range (e.g., m/z 50-500).

  • Data Analysis: Identify the peak corresponding to the [M+H]⁺ ion and compare the measured m/z value with the calculated exact mass.

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Prepare Dilute Solution (~10 µg/mL in Methanol) B Infuse into ESI Source A->B C Acquire Spectrum (Positive Ion Mode) B->C D Identify [M+H]⁺ Peak C->D E Compare Measured m/z with Theoretical Mass D->E F Confirm Molecular Weight E->F

Caption: Workflow for mass spectrometry analysis.

Part 3: Data Summary and Stability

Summary of Expected Analytical Data

Analysis TypeParameterExpected ResultPurpose
¹H NMR Chemical Shifts (δ), Splitting, IntegrationConsistent with proposed structureStructure Elucidation
¹³C NMR Chemical Shifts (δ)~8 unique carbon signalsStructure Confirmation
HPLC Purity by Area %≥98%Purity Determination
Mass Spec (ESI+) m/z of [M+H]⁺~131.11Molecular Weight Confirmation
Elemental Analysis %C, %H, %N, %ClWithin ±0.4% of theoretical values for C₆H₁₆Cl₂N₂OEmpirical Formula Confirmation

Stability and Storage

Azetidine derivatives, due to their inherent ring strain, can be susceptible to decomposition, particularly under acidic conditions which can promote ring-opening.[4] The dihydrochloride salt form generally enhances the stability of the amine. For long-term storage, the compound should be kept in a tightly sealed container, protected from moisture, and stored in a cool, dry place.[15]

Conclusion

The rigorous characterization of 1-(2-Methoxyethyl)azetidin-3-amine dihydrochloride is a non-negotiable prerequisite for its use in research and development. A combination of NMR spectroscopy for structural verification, mass spectrometry for molecular weight confirmation, and a stability-indicating HPLC method for purity assessment provides a comprehensive quality control framework. By adhering to these analytical principles, scientists can ensure the integrity of their starting materials, leading to more reliable, reproducible, and ultimately successful research outcomes.

References

  • Benchchem. Purifying 2-(3-Chlorophenyl)azetidine: A Guide to Standard Techniques.
  • Thermo Fisher Scientific. Determinations of Heat Stable Amine Salts and Amines in Amine Scrubbing Solutions Using Suppressed Conductivity and Charge Detection.
  • National Center for Biotechnology Information. Intramolecular Ring-Opening Decomposition of Aryl Azetidines.
  • ResearchGate. Stability of different azetidine esters. Condition D: PG-azetidine (1...
  • Royal Society of Chemistry. Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.
  • Royal Society of Chemistry. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle.
  • YouTube. Azetidine: Basicity and Preparation.
  • Journal of Medicinal and Chemical Sciences. Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity.
  • 911Metallurgist. Determination of Ammonia and Ammonium Salts.
  • MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions.
  • PubMed Central. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin.
  • Lovibond. AMINES METHOD 1.
  • Iran Silicate Industries. Identifying Amines: Principles and Practical Methods.
  • BLDpharm. 1408758-97-3|1-(2-Methoxyethyl)azetidin-3-amine.
  • ChemicalBook. 1-(2-methoxyethyl)azetidin-3-amine dihydrochloride | 2568822-19-3.
  • Appretech Scientific Limited. 1-(2-Methoxyethyl)azetidin-3-amine dihydrochloride.
  • BLDpharm. 1344052-14-7|N,N-Bis(2-methoxyethyl)azetidin-3-amine.
  • Google Patents. WO2000063168A1 - Synthesis of azetidine derivatives.
  • ACS Publications. Photocolorimetric Method for Determination of Quaternary Ammonium Salts.
  • Benchchem. Application Notes and Protocols for ¹H and ¹³C NMR Analysis of Azetidin-2-ones.
  • Benchchem. Technical Support Center: Interpreting Complex NMR Spectra of Azetidin-2-one Derivatives.
  • Studylib. Table (3-3): 1H NMR and 13C NMR spectral for 3.
  • Supporting Information. Novel carboxamide-based allosteric MEK inhibitors: discovery and optimization efforts toward XL518 (GDC-0973).
  • Organic Chemistry Portal. Azetidine synthesis.
  • ResearchGate. (PDF) 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions.
  • arkat usa. Synthesis of 3-fluoropyrrolidines and 3-fluoroazetidines.
  • PubMed. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization.
  • SIELC Technologies. HPLC Method For Analysis Of Histidine and Histidine Methyl Ester Dihydrochloride on Primesep 100 Column.
  • MDPI. A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals.
  • Chemistry LibreTexts. 24.11: Spectroscopy of Amines.
  • NIST WebBook. Ethanamine, N-ethyl-N-methyl-.
  • ChemScene. 1-(Pyridin-2-yl)azetidin-3-amine trihydrochloride.
  • AChemBlock. 1-(2-fluoroethyl)azetidin-3-amine 95% | CAS: 1516698-94-4.

Sources

Foundational

Azetidines in Modern Drug Discovery: A Technical Guide to Unlocking Novel Bioactive Molecules

Abstract The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has transitioned from a synthetic challenge to a privileged structure in medicinal chemistry.[1][2] Its unique conformational rigidity and...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has transitioned from a synthetic challenge to a privileged structure in medicinal chemistry.[1][2] Its unique conformational rigidity and favorable physicochemical properties have established it as a valuable component in the design of novel therapeutics.[1][2][3] This guide provides an in-depth technical exploration of the discovery of novel azetidine-containing bioactive molecules, intended for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices in synthetic strategies, outline self-validating protocols for biological screening, and provide a comprehensive framework for advancing azetidine-based drug discovery programs.

The Azetidine Motif: A Structurally Privileged Scaffold

The allure of the azetidine ring in drug design stems from its distinct structural and chemical properties. Positioned between the highly strained aziridines and the more flexible pyrrolidines, the azetidine ring offers a unique balance of conformational constraint and stability.[1][4] This rigidity can significantly enhance binding affinity to biological targets by reducing the entropic penalty upon binding.[1] Furthermore, the sp³-rich character of the azetidine scaffold improves aqueous solubility and metabolic stability, key pharmacokinetic properties for successful drug candidates.[3]

Historically, the synthesis of this strained four-membered ring presented considerable challenges, which limited its widespread application.[1][5] However, recent breakthroughs in synthetic methodologies have made a diverse array of functionalized azetidines more accessible, paving the way for their integration into modern drug discovery pipelines.[1][4] Consequently, azetidine motifs are now found in several FDA-approved drugs, including the kinase inhibitors baricitinib and cobimetinib, and the antihypertensive agent azelnidipine, highlighting their therapeutic versatility.[3][6]

Strategic Synthesis of Functionalized Azetidine Libraries

The successful discovery of novel bioactive azetidines is critically dependent on the ability to generate diverse and well-characterized chemical libraries. Modern synthetic strategies have moved beyond classical methods to embrace more efficient and versatile approaches.

Key Synthetic Methodologies

Recent years have seen a surge in innovative methods for constructing the azetidine core and for its subsequent functionalization. Some of the most impactful strategies include:

  • Intramolecular Cyclization: This remains a cornerstone of azetidine synthesis. Methods like the palladium(II)-catalyzed intramolecular γ-C(sp³)–H amination reported by Gaunt and co-workers offer a powerful tool for creating functionalized azetidines.[4] Another notable approach is the Mitsunobu reaction for the cyclization of amino alcohols.[7]

  • [2+2] Cycloadditions: The aza Paternò-Büchi reaction, a [2+2] photocycloaddition of imines and alkenes, provides a direct route to functionalized azetidines.[4][8][9] Recent developments using visible light have made this reaction more accessible and applicable to a broader range of substrates.[8][9]

  • Ring Expansion and Contraction: Ring expansion of aziridines and ring contraction of pyrrolidines offer alternative pathways to azetidine derivatives.[2][7] For instance, thermal isomerization of aziridines can yield 3-bromoazetidine-3-carboxylic acid derivatives, which are versatile intermediates.[7]

  • Strain-Release Homologation: The use of highly strained azabicyclo[1.1.0]butanes in strain-release homologation reactions, as demonstrated by Aggarwal and co-workers, allows for the synthesis of densely functionalized azetidines.[4]

Experimental Protocol: Visible Light-Enabled Aza Paternò-Büchi Reaction

This protocol outlines a general procedure for the synthesis of functionalized azetidines via a visible light-mediated [2+2] cycloaddition, a method noted for its mild conditions and operational simplicity.[9]

Materials:

  • Substituted imine (1.0 equiv)

  • Alkene (2.0-5.0 equiv)

  • Photocatalyst (e.g., eosin Y, 1-5 mol%)

  • Anhydrous solvent (e.g., acetonitrile, dichloromethane)

  • Inert gas (e.g., nitrogen, argon)

  • Visible light source (e.g., blue LEDs)

Procedure:

  • To a flame-dried Schlenk tube, add the imine, alkene, and photocatalyst.

  • Evacuate and backfill the tube with an inert gas three times.

  • Add the anhydrous solvent via syringe.

  • Stir the reaction mixture at room temperature and irradiate with the visible light source.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired functionalized azetidine.

Self-Validation: The success of this protocol is validated by obtaining the desired azetidine product with a clean NMR spectrum and a high-resolution mass spectrometry (HRMS) result that matches the calculated molecular weight.

High-Throughput Screening for Bioactivity

Once a library of novel azetidine-containing compounds has been synthesized and characterized, the next critical step is to screen for biological activity. A well-designed high-throughput screening (HTS) cascade is essential for efficiently identifying promising "hit" compounds.[10][11]

HTS Workflow

A typical HTS workflow involves a primary screen of the entire library at a single concentration to identify initial hits.[12] These hits are then subjected to secondary screens to confirm their activity and determine their potency (e.g., IC50 values) through dose-response analysis.[12]

HTS_Workflow cluster_0 Primary Screening cluster_1 Secondary Screening Compound_Library Compound Library Primary_Assay Single-Concentration Primary Assay Compound_Library->Primary_Assay Hit_Identification Initial Hit Identification Primary_Assay->Hit_Identification Dose_Response Dose-Response Analysis Hit_Identification->Dose_Response Hits IC50_Determination IC50 Determination Dose_Response->IC50_Determination Hit_Confirmation Confirmed Hits IC50_Determination->Hit_Confirmation

Caption: A generalized workflow for a high-throughput screening cascade.[11]

Case Study: Screening for STAT3 Inhibitors

A recent study successfully identified novel azetidine amides as potent small-molecule inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3), a key target in cancer therapy.[13][14]

Experimental Protocol: Electrophoretic Mobility Shift Assay (EMSA) for STAT3 Inhibition [13][14]

Objective: To determine the in vitro inhibitory activity of azetidine compounds on STAT3 DNA-binding activity.

Materials:

  • Nuclear extracts from cells with activated STAT3 (e.g., NIH3T3/v-Src fibroblasts).[13][14]

  • Radiolabeled high-affinity sis-inducible element (hSIE) probe that binds STAT3.[13][14]

  • Azetidine compounds at various concentrations.

  • Polyacrylamide gel electrophoresis (PAGE) apparatus.

Procedure:

  • Prepare nuclear extracts from appropriate cells.

  • Pre-incubate the nuclear extracts with increasing concentrations of the azetidine compounds for 30 minutes at room temperature.

  • Add the radiolabeled hSIE probe to the mixture and incubate to allow for STAT3-DNA binding.

  • Separate the protein-DNA complexes by native PAGE.

  • Visualize the bands by autoradiography.

  • Quantify the bands corresponding to the STAT3:DNA complexes using densitometry software (e.g., ImageJ).

  • Plot the percentage of STAT3:DNA complex formation against the compound concentration to determine the IC50 value.

Self-Validation: A clear dose-dependent decrease in the intensity of the STAT3:DNA complex band with increasing concentrations of the test compound validates the inhibitory activity.

Compound STAT3 IC50 (µM) Selectivity vs. STAT1/STAT5 Reference
5a 0.55>18 µM[13][14]
5o 0.38>18 µM[13][14]
8i 0.34>18 µM[13][14]

Table 1: Inhibitory Potency of Novel Azetidine Amides against STAT3.

Structure-Activity Relationship (SAR) and Lead Optimization

Following the identification of confirmed hits, the next phase involves establishing a structure-activity relationship (SAR) to guide the optimization of these initial leads into potent and selective drug candidates. This iterative process involves the synthesis and biological evaluation of analogs to improve potency, selectivity, and pharmacokinetic properties.

SAR_Cycle Design Design Analogs Synthesize Synthesize Analogs Design->Synthesize Test Biological Testing Synthesize->Test Analyze Analyze SAR Test->Analyze Analyze->Design Iterative Optimization

Caption: The iterative cycle of structure-activity relationship (SAR) analysis.

Late-stage functionalization of complex bioactive molecules with azetidine rings has emerged as a powerful strategy for rapidly exploring SAR.[15] This approach allows for the direct modification of known drugs or advanced intermediates, providing a streamlined path to novel analogs with potentially improved properties.

Future Directions and Conclusion

The azetidine scaffold continues to be a dynamic frontier in pharmaceutical innovation.[3] The ongoing development of novel synthetic methodologies, including biocatalytic routes and photocatalytic strategies, will further expand the accessible chemical space of azetidine-containing molecules.[3][15][16] As our understanding of the unique structural and biological properties of azetidines deepens, we can expect to see an increasing number of azetidine-containing drugs entering clinical development and ultimately benefiting patients across a wide range of diseases.[3][5]

References

  • The Azetidine Scaffold: A Cornerstone of Modern Medicinal Chemistry - Benchchem. (n.d.).
  • Mughal, H., & Szostak, M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). PubMed.
  • Recent advances in synthetic facets of immensely reactive azetidines. (2017). RSC Publishing.
  • Synthesis and biological evaluation of novel azetidine derivatives as dopamine antagonist. (2025). ResearchGate.
  • Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship. (n.d.). PubMed.
  • Application Notes and Protocols for High-Throughput Screening of Azetidin-2-one Libraries. (n.d.). Benchchem.
  • A Technical Guide to the Preliminary Biological Activity Screening of Novel Azetidine Compounds. (n.d.). Benchchem.
  • Application Notes and Protocols for 2-(3-Chlorophenyl)azetidine in High-Throughput Screening. (n.d.). Benchchem.
  • Azetidines of pharmacological interest. (2021). PubMed.
  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. (n.d.). NIH.
  • Azetidines in Drug Discovery. (n.d.). PharmaBlock.
  • Two-Metal Enzyme Cascade Builds Azetidine Pharmacophore. (2025). Bioengineer.org.
  • Functionalized Azetidines Via Visible Light-Enabled Aza Paternò-Büchi Reactions. (2019). AWS.
  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. (2020). Journal of Medicinal Chemistry - ACS Publications.
  • Functionalized azetidines via visible light-enabled aza Paternò-Büchi reactions. (2019). PMC - NIH.
  • Recent Advances in the Late-Stage Modification of Complex Bioactive Molecules with Oxetanes and Azetidines. (2026). ResearchGate.
  • The Azetidine Scaffold: A Journey from Discovery to a Privileged Motif in Drug Development. (n.d.). Benchchem.

Sources

Exploratory

The Azetidine Scaffold: A Technical Guide to a Privileged Structure in Modern Medicinal Chemistry

Abstract The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has transitioned from a synthetic curiosity to a cornerstone of modern drug design. Its unique combination of high ring strain, sp³-rich t...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has transitioned from a synthetic curiosity to a cornerstone of modern drug design. Its unique combination of high ring strain, sp³-rich three-dimensionality, and conformational rigidity imparts significant advantages in optimizing the pharmacokinetic and pharmacodynamic profiles of therapeutic candidates.[1] This guide provides an in-depth analysis for researchers and drug development professionals on the strategic application of the azetidine motif. We will explore its role in enhancing metabolic stability and solubility, its utility as a versatile bioisostere, key synthetic methodologies that have enabled its widespread use, and its successful incorporation into approved pharmaceuticals.[1][2][3]

The Strategic Value of the Azetidine Ring in Drug Design

The azetidine ring occupies a unique chemical space between the highly strained, reactive aziridine and the more flexible, five-membered pyrrolidine.[4] This balance of properties is central to its value in medicinal chemistry.

Conformational Rigidity and Binding Affinity

A fundamental principle in drug design is that pre-organizing a ligand into its bioactive conformation can enhance binding affinity by minimizing the entropic penalty upon binding to its biological target.[5] The constrained, puckered geometry of the azetidine ring rigidly projects substituents into defined vectors in three-dimensional space.[3] This structural pre-organization reduces the molecule's conformational flexibility, which can lead to a significant increase in potency and selectivity.[5]

cluster_0 Flexible Ligand cluster_1 Azetidine-Containing Ligand Flexible Multiple Conformations Bioactive Bioactive Conformation Flexible->Bioactive High Entropic Cost (ΔS) Receptor Biological Target Bioactive->Receptor Binding Event Rigid Constrained Conformation Binding Binding Rigid->Binding Low Entropic Cost (ΔS) Binding->Receptor Binding Event

Caption: Entropic advantage of rigid azetidine scaffolds in receptor binding.

Enhancement of Physicochemical Properties

The incorporation of an azetidine scaffold can profoundly and beneficially alter a molecule's physicochemical properties.

  • Aqueous Solubility: The presence of the polar nitrogen atom within a non-planar, sp³-rich framework can disrupt crystal packing and improve interactions with water, often leading to enhanced aqueous solubility—a critical parameter for oral bioavailability.[2]

  • Metabolic Stability: The azetidine ring itself is generally stable to metabolic degradation. Furthermore, its rigid structure can be used to strategically block metabolically labile sites on adjacent parts of the molecule or to orient the molecule within an enzyme's active site to prevent metabolic reactions from occurring.[1][2]

  • Reduced Lipophilicity: In drug design, there is a continuous drive to reduce lipophilicity (logP) to improve pharmacokinetic profiles. Azetidines serve as valuable, less lipophilic alternatives to larger saturated heterocycles like piperidines and pyrrolidines, helping to keep compounds within the desired physicochemical space.[2]

Azetidine as a Versatile Bioisostere

Bioisosteric replacement is a key strategy in medicinal chemistry to modulate potency, selectivity, and pharmacokinetic properties without drastically altering the core binding interactions. The azetidine ring is an exceptionally versatile bioisostere.[6][7] It can replace:

  • Larger Saturated Heterocycles: It can serve as a smaller, more rigid, and less lipophilic mimic of piperidine or pyrrolidine.[2][8]

  • Acyclic Fragments: The constrained ring can replace a flexible ethylamino or propylamino chain, locking it into a specific orientation.

  • Spirocyclic Motifs: Spirocyclic azetidines can act as bioisosteres for common saturated six-membered heterocycles like morpholine or piperazine, providing novel and patent-free chemical space with similar properties.[6][9]

G Piperidine Piperidine Azetidine Azetidine Piperidine->Azetidine Improves pKa, Reduces LogP Morpholine Morpholine SpiroAzetidine Spiro-Azetidine Morpholine->SpiroAzetidine Maintains exit vectors, Novel IP space tertButyl tert-Butyl DimethylAzetidine 3,3-Dimethyl Azetidine tertButyl->DimethylAzetidine Reduces metabolic oxidation

Caption: Bioisosteric replacement strategies using the azetidine scaffold.

Synthesis of Functionalized Azetidines

Historically, the synthesis of the strained four-membered azetidine ring was a significant challenge, which limited its use in drug discovery programs.[3][10] However, the development of modern synthetic methodologies has rendered a wide array of substituted azetidines readily accessible.[4][11]

Key contemporary strategies include:

  • Intramolecular Cyclizations: Palladium-catalyzed intramolecular C(sp³)–H amination provides a direct route to form the azetidine ring from acyclic precursors.[11]

  • [2+2] Photocycloadditions: The aza Paternò-Büchi reaction, an intermolecular [2+2] photocycloaddition between imines and alkenes, offers a direct pathway to functionalized azetidines.[12]

  • Strain-Release Functionalization: Perhaps one of the most powerful modern methods involves using the high ring strain of 1-azabicyclo[1.1.0]butanes (ABBs) as a thermodynamic driving force for ring-opening reactions, allowing for the facile synthesis of diverse 3-substituted azetidines.[11][13]

Start Acyclic Amine Precursor Method1 Intramolecular Cyclization (e.g., Pd-cat. C-H Amination) Start->Method1 ABB 1-Azabicyclo[1.1.0]butane (ABB) Method2 Strain-Release Ring Opening (Nucleophilic Addition) ABB->Method2 Imine Imine + Alkene Method3 [2+2] Photocycloaddition (Aza Paternò-Büchi) Imine->Method3 Product Functionalized Azetidine Scaffold Method1->Product Method2->Product Method3->Product

Caption: Key modern synthetic routes to functionalized azetidine scaffolds.

Experimental Protocol: Strain-Release Amination of an ABB

The following protocol is a representative example of the synthesis of a 3-amino-azetidine derivative via the strain-release ring-opening of 1-azabicyclo[1.1.0]butane with an amine nucleophile, a method pioneered by Baran and others.[13] This self-validating system relies on the inherent reactivity of the strained ABB intermediate.

Objective: To synthesize N-benzyl-azetidin-3-amine.

Materials:

  • 1-Azabicyclo[1.1.0]butane hydrochloride (ABB-HCl)

  • Benzylamine

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (MeCN), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate (EtOAc) and hexanes for elution

Procedure:

  • Preparation of the Free Base: In a 50 mL round-bottom flask, suspend 1-azabicyclo[1.1.0]butane hydrochloride (1.0 eq) and potassium carbonate (3.0 eq) in anhydrous acetonitrile (0.2 M).

  • Stir the suspension vigorously at room temperature for 30-60 minutes. The in-situ formation of the free ABB is crucial as the free base is volatile and prone to polymerization. Causality: The strong base (K₂CO₃) deprotonates the ammonium salt to generate the highly strained and reactive neutral ABB.

  • Nucleophilic Addition: To the stirring suspension, add benzylamine (1.1 eq) dropwise via syringe.

  • Allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting amine is consumed. Causality: The nucleophilic amine attacks one of the bridgehead carbons of the strained ABB, leading to the cleavage of the central C-C bond and formation of the more stable 3-substituted azetidine ring.

  • Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove inorganic salts, washing the pad with dichloromethane.

  • Concentrate the filtrate under reduced pressure.

  • Redissolve the crude residue in dichloromethane and wash with saturated aqueous sodium bicarbonate (2x) and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate gradient of ethyl acetate in hexanes to yield the pure N-benzyl-azetidin-3-amine.

Case Studies: FDA-Approved Azetidine-Containing Drugs

The successful integration of the azetidine scaffold is evident in several FDA-approved drugs, where it plays a critical role in achieving the desired therapeutic profile.[1]

Drug NameTherapeutic AreaMechanism of ActionRole of the Azetidine Scaffold
Baricitinib Rheumatoid ArthritisJanus Kinase (JAK1/2) InhibitorThe 3-aminoazetidine moiety provides a key hydrogen bond interaction with the hinge region of the kinase and enhances metabolic stability.[1]
Cobimetinib MelanomaMEK1/2 InhibitorThe azetidine ring serves as a rigid scaffold, correctly positioning the piperidine and aryl groups for optimal binding in the kinase active site.[1][14]
Azelnidipine HypertensionCalcium Channel BlockerThe azetidine substituent improves the pharmacokinetic profile and contributes to the drug's long-lasting antihypertensive effect.[1][4]
Sarolaner Veterinary EctoparasiticideGABA-gated Chloride Channel AntagonistThe spiro-azetidine motif provides a unique three-dimensional structure that confers high potency and selectivity for the insect receptor over mammalian counterparts.[6]

Conclusion and Future Directions

The azetidine scaffold is firmly established as a privileged structure in medicinal chemistry.[3][14] Its ability to confer conformational rigidity, enhance physicochemical properties like solubility and metabolic stability, and serve as a versatile bioisostere makes it an invaluable tool for drug designers.[1][2] The advent of robust and scalable synthetic methods has democratized access to a vast array of functionalized azetidines, overcoming previous synthetic hurdles.[4][13]

Looking forward, the field will likely focus on developing new methodologies to access more complex, stereochemically rich, and diversely substituted azetidines. As our understanding of chemical space and drug-receptor interactions deepens, the unique geometric and electronic properties of the azetidine ring will continue to be exploited to design the next generation of innovative and effective therapeutics across a wide spectrum of diseases, including oncology, inflammation, and central nervous system disorders.[1][3][10]

References

  • Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed.
  • Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. ResearchGate.
  • BenchChem. (2025). The Discovery and Synthesis of Substituted Azetidine Derivatives: A Technical Guide for Drug Development Professionals. BenchChem.
  • Various Authors. (n.d.). Background and conceptual design a Aza-azetidine bioisostere of... ResearchGate.
  • Various Authors. (n.d.). Examples of azetidine-based bioisosters. ResearchGate.
  • BenchChem. (2025). The Azetidine Scaffold: A Cornerstone of Modern Medicinal Chemistry. BenchChem.
  • Mughal, H., & Szostak, M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
  • PharmaBlock. (n.d.). Azetidines in Drug Discovery. PharmaBlock.
  • Various Authors. (2021). Azetidines of pharmacological interest. PubMed.
  • Various Authors. (n.d.). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. PMC - NIH.
  • Various Authors. (2022). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2. Journal of Agricultural and Food Chemistry - ACS Publications.
  • Various Authors. (n.d.). Examples of an azetidine-based bioisoster for a piperidine ring. ResearchGate.
  • Enamine. (n.d.). Azetidines. Enamine.
  • Various Authors. (2025). Azetidines of pharmacological interest. Request PDF - ResearchGate.

Sources

Protocols & Analytical Methods

Method

The Strategic Integration of 1-(2-Methoxyethyl)azetidin-3-amine Dihydrochloride in Contemporary Drug Discovery: Application Notes and Synthetic Protocols

Introduction: The Azetidine Scaffold as a Privileged Motif in Medicinal Chemistry In the landscape of modern drug discovery, the pursuit of novel chemical entities with optimized pharmacokinetic and pharmacodynamic profi...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Azetidine Scaffold as a Privileged Motif in Medicinal Chemistry

In the landscape of modern drug discovery, the pursuit of novel chemical entities with optimized pharmacokinetic and pharmacodynamic profiles is relentless. Saturated nitrogen-containing heterocycles are integral components of many approved pharmaceuticals. Among these, the azetidine ring, a four-membered heterocycle, has emerged as a "privileged scaffold."[1] Its inherent ring strain and well-defined three-dimensional geometry offer a unique combination of properties that medicinal chemists can leverage to overcome common drug development hurdles.[2] Compared to more prevalent five- and six-membered rings like pyrrolidine and piperidine, the azetidine motif can impart improved aqueous solubility, metabolic stability, and novel exit vectors for substituent placement, thereby enabling a more refined exploration of chemical space.

This guide focuses on a particularly valuable building block: 1-(2-Methoxyethyl)azetidin-3-amine dihydrochloride . The presence of the N-(2-methoxyethyl) substituent can enhance solubility and metabolic stability, while the 3-amino group provides a versatile handle for a variety of chemical transformations. This combination makes it an attractive starting material for the synthesis of diverse compound libraries aimed at a wide range of biological targets.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties and safe handling procedures for any building block is paramount for its effective and safe utilization in the laboratory.

PropertyValueReference
CAS Number 2568822-19-3[3]
Molecular Formula C₆H₁₆Cl₂N₂O[3]
Molecular Weight 203.11 g/mol [3]
Appearance White to off-white solidSupplier Data
Solubility Soluble in water and methanolGeneral Knowledge

Safety and Handling:

1-(2-Methoxyethyl)azetidin-3-amine dihydrochloride should be handled in a well-ventilated fume hood. Standard personal protective equipment, including safety glasses, a lab coat, and chemical-resistant gloves, is required. It is hydroscopic and should be stored in a tightly sealed container in a cool, dry place. For detailed safety information, always consult the latest Safety Data Sheet (SDS) from the supplier.

Core Synthetic Applications and Protocols

The primary utility of 1-(2-Methoxyethyl)azetidin-3-amine dihydrochloride lies in its nucleophilic 3-amino group, which can readily participate in a variety of bond-forming reactions. The following sections provide detailed protocols for three of the most common and impactful transformations in drug discovery: amide coupling, reductive amination, and N-arylation.

Amide Bond Formation: A Cornerstone of Medicinal Chemistry

The amide bond is one of the most prevalent functional groups in pharmaceuticals. The reaction of 1-(2-Methoxyethyl)azetidin-3-amine with carboxylic acids is a robust method for generating diverse libraries of drug-like molecules.

Causality of Experimental Choices: The dihydrochloride salt of the amine must be neutralized in situ to liberate the free amine for nucleophilic attack. This is typically achieved with a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA). A variety of coupling reagents can be employed to activate the carboxylic acid, with HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) being a popular choice due to its high efficiency and low rate of racemization for chiral carboxylic acids.[4] Anhydrous polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) are preferred to ensure the solubility of the reactants and to prevent hydrolysis of the activated carboxylic acid intermediate.[5]

Experimental Workflow for Amide Coupling:

Amide_Coupling cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Carboxylic Acid (1.0 eq) F Combine A, B, C, D, E in reaction vessel A->F B 1-(2-Methoxyethyl)azetidin-3-amine dihydrochloride (1.1 eq) B->F C HATU (1.2 eq) C->F D DIPEA (3.0 eq) D->F E Anhydrous DMF E->F G Stir at RT for 2-16 h F->G H Quench with water G->H I Extract with EtOAc H->I J Purify by column chromatography I->J

Figure 1: Workflow for a typical amide coupling reaction.

Detailed Protocol for Amide Coupling:

  • To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add 1-(2-Methoxyethyl)azetidin-3-amine dihydrochloride (1.1 eq) and HATU (1.2 eq).

  • Add DIPEA (3.0 eq) dropwise to the stirring suspension at room temperature.

  • Stir the reaction mixture at room temperature for 2-16 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

Reductive Amination: Forging C-N Bonds with Carbonyls

Reductive amination is a highly versatile and widely used method for the formation of carbon-nitrogen bonds.[6] It provides a direct route to secondary and tertiary amines from the reaction of a primary amine with an aldehyde or ketone.

Causality of Experimental Choices: This one-pot reaction proceeds through the initial formation of an imine or iminium ion intermediate, which is then reduced in situ. A mild and selective reducing agent, such as sodium triacetoxyborohydride (STAB), is often preferred as it is less basic and more tolerant of acidic conditions that can favor imine formation. The reaction is typically carried out in a non-protic solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE). The inclusion of a small amount of acetic acid can catalyze the imine formation step, particularly with less reactive ketones. As with amide coupling, a base is required to neutralize the dihydrochloride salt of the starting amine.

Experimental Workflow for Reductive Amination:

Reductive_Amination cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Aldehyde/Ketone (1.0 eq) E Combine A, B, C, D Stir for 30 min A->E B 1-(2-Methoxyethyl)azetidin-3-amine dihydrochloride (1.2 eq) B->E C TEA (2.5 eq) C->E D Anhydrous DCM D->E F Add STAB (1.5 eq) E->F G Stir at RT for 4-24 h F->G H Quench with sat. NaHCO₃ G->H I Extract with DCM H->I J Purify by column chromatography I->J

Figure 2: Workflow for a typical reductive amination reaction.

Detailed Protocol for Reductive Amination:

  • To a suspension of 1-(2-Methoxyethyl)azetidin-3-amine dihydrochloride (1.2 eq) in anhydrous DCM, add triethylamine (2.5 eq) and stir for 15 minutes at room temperature.

  • Add the aldehyde or ketone (1.0 eq) to the mixture and stir for an additional 30 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 4-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, carefully quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the layers and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

N-Arylation: Constructing Aryl Amines via Cross-Coupling

The formation of a bond between an amine and an aromatic ring is a critical transformation in the synthesis of many drug candidates. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that enables the synthesis of N-aryl azetidines under relatively mild conditions.

Causality of Experimental Choices: This reaction requires a palladium catalyst, often in the form of a pre-catalyst like Pd₂(dba)₃, and a suitable phosphine ligand.[3] Bulky, electron-rich phosphine ligands, such as XPhos or SPhos, are commonly used to facilitate the catalytic cycle and improve reaction efficiency.[3] A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃), is necessary to deprotonate the amine and generate the active nucleophile. Anhydrous, aprotic solvents like toluene or dioxane are typically used, and the reaction is often heated to drive it to completion. It is crucial to perform the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent the oxidation and deactivation of the palladium catalyst.

Experimental Workflow for N-Arylation (Buchwald-Hartwig Amination):

N_Arylation cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification A Aryl Halide (1.0 eq) G Combine all reagents A->G B 1-(2-Methoxyethyl)azetidin-3-amine dihydrochloride (1.2 eq) B->G C Pd₂(dba)₃ (0.02 eq) C->G D XPhos (0.04 eq) D->G E NaOtBu (3.4 eq) E->G F Anhydrous Toluene F->G H Heat at 80-110 °C for 12-24 h G->H I Cool to RT, filter through Celite® H->I J Concentrate and purify by column chromatography I->J

Figure 3: Workflow for a typical N-arylation reaction.

Detailed Protocol for N-Arylation:

  • To an oven-dried reaction vessel, add the aryl halide (1.0 eq), 1-(2-Methoxyethyl)azetidin-3-amine dihydrochloride (1.2 eq), Pd₂(dba)₃ (0.02 eq), XPhos (0.04 eq), and sodium tert-butoxide (3.4 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

  • Filter the mixture through a pad of Celite® to remove palladium residues, washing the pad with additional solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Application in Drug Discovery: Case Study Insights

For example, in the development of PARP (poly(ADP-ribose) polymerase) inhibitors, a class of anticancer agents, the core scaffold often contains a nitrogen heterocycle that is further functionalized.[1] While many approved PARP inhibitors like Niraparib utilize a piperidine ring, the principles of their synthesis, involving amide coupling and N-arylation, are directly translatable to the use of 1-(2-Methoxyethyl)azetidin-3-amine dihydrochloride to generate novel azetidine-based PARP inhibitors with potentially improved properties.

Conclusion

1-(2-Methoxyethyl)azetidin-3-amine dihydrochloride is a versatile and valuable building block for drug discovery. Its unique structural features and the reactivity of its 3-amino group allow for its strategic incorporation into a wide array of molecular scaffolds. The detailed protocols provided herein for amide coupling, reductive amination, and N-arylation serve as a robust starting point for researchers and scientists to explore the chemical space around this promising azetidine derivative. By understanding the causality behind the experimental choices and adhering to sound synthetic procedures, the full potential of this building block can be harnessed to accelerate the discovery of next-generation therapeutics.

References

  • Buchwald, S. L., & Hartwig, J. F. (2008). Palladium-Catalyzed Amination of Aryl Halides and Related Reactions. In Palladium-Catalyzed Cross-Coupling Reactions in Organic Synthesis (pp. 673-744). John Wiley & Sons, Inc.
  • Google Patents.
  • National Center for Biotechnology Information. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity. [Link]

  • National Center for Biotechnology Information. Azetidines in medicinal chemistry: emerging applications and approved drugs. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Google Patents.
  • Google Patents.
  • MDPI. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. [Link]

  • Google Patents. Compositions and methods for preparing and using azetidines.
  • Royal Society of Chemistry. Direct electrochemical reductive amination between aldehydes and amines with a H/D-donor solvent. [Link]

  • ResearchGate. Solvent-Free Reductive Amination: An Organic Chemistry Experiment. [Link]

  • ChemRxiv. An Approach to Alkyl Azetidines for Medicinal Chemistry. [Link]

  • MDPI. Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. [Link]

  • CORE. Synthesis of 3,3-Diarylazetidines. [Link]

  • ScienceScholar. Synthesis and characterization of binary compounds of the novel Azetidin-2-one ring and comparison of its biological activity. [Link]

  • ResearchGate. One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. [Link]

  • Royal Society of Chemistry. Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as a reductant. [Link]

  • Grokipedia. Buchwald–Hartwig amination. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • Royal Society of Chemistry. Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. [Link]

  • Growing Science. Process optimization for acid-amine coupling: a catalytic approach. [Link]

  • National Center for Biotechnology Information. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. [Link]

  • Khan Academy. Amide formation from carboxylic acid derivatives. [Link]

  • Master Organic Chemistry. Reductive Amination, and How It Works. [Link]

  • Chemistry LibreTexts. Reactions of Aldehydes and Ketones with Amines. [Link]

  • Chemistry Steps. Aldehydes and Ketones to Amines. [Link]

  • KPU Pressbooks. 2.7 Addition of Amines and Amine Derivatives to Aldehydes and Ketones. [Link]

  • Jack Westin. Aldehydes And Ketones Important Reactions. [Link]

  • THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES Camilla Matassini*, Francesca Clemente, and Francesco G. G. ... [Link]

  • National Center for Biotechnology Information. Design and synthesis of benzodiazepines as brain penetrating PARP-1 inhibitors. [Link]

  • National Center for Biotechnology Information. Oxidative allene amination for the synthesis of azetidin-3-ones. [Link]

  • Google Patents. Compounds for suppressing egfr mutant cancer and pharmaceutical use thereof.
  • PubMed. A one-pot preparation of 1,3-disubstituted azetidines. [Link]

  • Arkivoc. A simple and general synthetic route to N-alkylazetidines from 1,2-amino alcohols. [Link]

  • Google Patents.
  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

Sources

Application

The Versatile Role of 1-(2-Methoxyethyl)azetidin-3-amine dihydrochloride in Modern Organic Synthesis: A Guide for Researchers

Introduction: The Azetidine Scaffold in Drug Discovery In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that can impart favorable pharmacokinetic and pharmacodynamic properties to d...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Azetidine Scaffold in Drug Discovery

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that can impart favorable pharmacokinetic and pharmacodynamic properties to drug candidates is relentless. Among the saturated heterocycles, the azetidine ring, a four-membered nitrogen-containing motif, has garnered significant attention.[1][2][3] Its inherent ring strain, conformational rigidity, and sp³-rich character offer a unique combination of properties that can enhance metabolic stability, improve aqueous solubility, and provide new vectors for chemical exploration.[3][4] This guide focuses on a particularly valuable building block: 1-(2-Methoxyethyl)azetidin-3-amine dihydrochloride . We will delve into its applications in organic synthesis, providing detailed protocols and insights into its utility for the synthesis of complex pharmaceutical agents.

The presence of the 1-(2-methoxyethyl) substituent on the azetidine nitrogen is a deliberate design element. The methoxyethyl group can influence the molecule's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which are critical for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The primary amine at the 3-position provides a versatile handle for a wide array of chemical transformations, making this compound a cornerstone for the construction of diverse molecular architectures.

Physicochemical Properties and Safety Information

A thorough understanding of a reagent's properties and hazards is paramount for its safe and effective use in the laboratory.

PropertyValueReference
CAS Number 1408758-97-3
Molecular Formula C₆H₁₆Cl₂N₂O
Molecular Weight 203.11 g/mol
Appearance White to off-white solidTypical for amine dihydrochloride salts
Solubility Soluble in water and polar protic solventsInferred from structure

Safety and Handling:

1-(2-Methoxyethyl)azetidin-3-amine dihydrochloride is an amine salt and should be handled with appropriate care. While specific toxicity data for this compound is limited, closely related amine hydrochlorides are known to be irritants to the skin, eyes, and respiratory tract.

General Precautions:

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle in a well-ventilated area, preferably in a fume hood.

  • Avoid inhalation of dust.

  • Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Core Applications in Organic Synthesis

The primary utility of 1-(2-Methoxyethyl)azetidin-3-amine dihydrochloride lies in its function as a nucleophilic building block. The primary amine is a potent nucleophile, readily participating in a variety of bond-forming reactions.

Amide Bond Formation: A Gateway to Bioactive Molecules

The most prevalent application of this azetidine derivative is in the formation of amide bonds through coupling with carboxylic acids. This reaction is fundamental in the synthesis of a vast array of pharmaceuticals, including kinase inhibitors and GPCR modulators.[5][6][7]

Causality of Experimental Choices: The dihydrochloride salt form requires neutralization prior to or in situ during the coupling reaction. This is typically achieved by the addition of a non-nucleophilic organic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to liberate the free amine. The choice of coupling reagent is critical for achieving high yields and minimizing side reactions, particularly racemization if chiral centers are present. Common coupling agents include carbodiimides like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an activator like HOBt (1-hydroxybenzotriazole), or uronium-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

Application Spotlight: Synthesis of the Transglutaminase 2 Inhibitor, ZED-1227

A prominent example showcasing the utility of 1-(2-Methoxyethyl)azetidin-3-amine is in the synthesis of ZED-1227 (Vilagletistat) , a first-in-class, orally available inhibitor of tissue transglutaminase 2 (TG2).[1] ZED-1227 is under clinical investigation for the treatment of celiac disease.[2][3] The synthesis of ZED-1227 involves the coupling of the azetidine amine with a carboxylic acid building block.[1]

Workflow for the Synthesis of a ZED-1227 Precursor:

G cluster_0 Reactant Preparation cluster_1 Reaction cluster_2 Work-up & Purification A 1-(2-Methoxyethyl)azetidin-3-amine dihydrochloride E Amide Coupling Reaction in an aprotic solvent (e.g., DMF) A->E B Carboxylic Acid Building Block B->E C Amide Coupling Reagent (e.g., HATU) C->E D Non-nucleophilic Base (e.g., DIPEA) D->E F Aqueous Work-up E->F Quench and extract G Chromatographic Purification F->G Isolate crude product H ZED-1227 Precursor G->H Isolate pure product

Caption: General workflow for the amide coupling step in the synthesis of a ZED-1227 precursor.

Detailed Protocol: Amide Coupling for the Synthesis of a ZED-1227 Intermediate

This protocol is a representative procedure for the amide coupling of 1-(2-Methoxyethyl)azetidin-3-amine with a carboxylic acid, adapted from general amide bond formation methodologies and the known synthesis of ZED-1227.[1]

Materials:

  • 1-(2-Methoxyethyl)azetidin-3-amine dihydrochloride (1.0 eq)

  • Carboxylic acid building block (e.g., 2-((S)-3-methyl-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)acetic acid for a ZED-1227 analog) (1.0 eq)

  • HATU (1.1 eq)

  • DIPEA (3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid building block (1.0 eq) and dissolve it in anhydrous DMF.

  • Addition of Reagents: To the stirred solution, add 1-(2-Methoxyethyl)azetidin-3-amine dihydrochloride (1.0 eq), followed by HATU (1.1 eq) and DIPEA (3.0 eq). The addition of DIPEA should neutralize the dihydrochloride salt and facilitate the coupling reaction.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

  • Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the pure amide product.

Reactant/ReagentMolar Equiv.Purpose
1-(2-Methoxyethyl)azetidin-3-amine dihydrochloride1.0Nucleophilic amine source
Carboxylic acid1.0Electrophilic coupling partner
HATU1.1Amide coupling reagent
DIPEA3.0Non-nucleophilic base for neutralization and to drive the reaction
Anhydrous DMF-Aprotic polar solvent
Sulfonamide Formation

The primary amine of 1-(2-Methoxyethyl)azetidin-3-amine can also react with sulfonyl chlorides to form sulfonamides, another important functional group in medicinal chemistry. Sulfonamides are present in a variety of drugs, including antibiotics and diuretics.

Causality of Experimental Choices: This reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the HCl generated during the reaction. The choice of solvent is usually an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

Detailed Protocol: General Procedure for Sulfonamide Synthesis

This protocol provides a general method for the synthesis of sulfonamides from 1-(2-Methoxyethyl)azetidin-3-amine.

Materials:

  • 1-(2-Methoxyethyl)azetidin-3-amine dihydrochloride (1.0 eq)

  • An appropriate sulfonyl chloride (e.g., p-toluenesulfonyl chloride) (1.1 eq)

  • Triethylamine (3.0 eq) or Pyridine (as solvent and base)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: Dissolve 1-(2-Methoxyethyl)azetidin-3-amine dihydrochloride (1.0 eq) in anhydrous DCM and add triethylamine (3.0 eq). Stir for 10-15 minutes at room temperature.

  • Addition of Sulfonyl Chloride: Cool the mixture to 0 °C in an ice bath and add the sulfonyl chloride (1.1 eq) portion-wise or as a solution in DCM.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.

  • Work-up: Quench the reaction with water. Separate the organic layer and wash it sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography to yield the desired sulfonamide.

Workflow for Sulfonamide Synthesis:

G A 1-(2-Methoxyethyl)azetidin-3-amine dihydrochloride + Base (e.g., TEA) C Reaction in Aprotic Solvent (e.g., DCM) A->C B Sulfonyl Chloride B->C D Aqueous Work-up C->D E Purification D->E F N-(1-(2-methoxyethyl)azetidin-3-yl)sulfonamide E->F

Caption: A simplified workflow for the synthesis of sulfonamides.

Conclusion and Future Outlook

1-(2-Methoxyethyl)azetidin-3-amine dihydrochloride is a highly valuable and versatile building block in organic synthesis, particularly for applications in drug discovery and development. Its utility in the synthesis of the clinical candidate ZED-1227 highlights its importance in accessing novel therapeutics. The straightforward reactivity of its primary amine in amide and sulfonamide bond formation, coupled with the beneficial physicochemical properties imparted by the azetidine ring and the N-methoxyethyl substituent, makes it an attractive choice for medicinal chemists. As the demand for novel, sp³-rich scaffolds in drug design continues to grow, the applications of 1-(2-Methoxyethyl)azetidin-3-amine dihydrochloride and its derivatives are poised to expand further, enabling the creation of the next generation of innovative medicines.

References

  • Schuppan, D., et al. (2022). Features of ZED1227: The First-In-Class Tissue Transglutaminase Inhibitor Undergoing Clinical Evaluation for the Treatment of Celiac Disease. Cells, 11(10), 1667. [Link]

  • Gerlach, U., et al. (2022). Features of ZED1227: The First-In-Class Tissue Transglutaminase Inhibitor Undergoing Clinical Evaluation for the Treatment of Celiac Disease. ResearchGate. [Link]

  • Mäki, M., et al. (2023). The Oral Transglutaminase 2 Inhibitor ZED1227 Accumulates in the Villous Enterocytes in Celiac Disease Patients during Gluten Challenge and Drug Treatment. International Journal of Molecular Sciences, 24(13), 10831. [Link]

  • BenchChem. (2025). Application Notes and Protocols for 1,3-Oxazetidine Derivatives in Medicinal Chemistry. BenchChem.
  • Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. [Link]

  • Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. ResearchGate. [Link]

  • Human Research Switzerland. (2025). ZED1227 Capsules in Patients Suffering from Symptoms Despite a Gluten-Free Diet. Humanforschung Schweiz.
  • Schuppan, D., et al. (2022). Features of ZED1227: The First-In-Class Tissue Transglutaminase Inhibitor Undergoing Clinical Evaluation for the Treatment of Celiac Disease. PubMed. [Link]

  • Burke, E. G., & Schomaker, J. M. (2015). Oxidative allene amination for the synthesis of azetidin-3-ones. Angewandte Chemie International Edition, 54(41), 12097-12101. [Link]

  • De Kimpe, N., et al. (2008). Synthesis of 3-methoxyazetidines via an aziridine to azetidine rearrangement and theoretical rationalization of the reaction mechanism. The Journal of Organic Chemistry, 73(15), 5877-5884. [Link]

  • Burke, E. G., & Schomaker, J. M. (2015). Oxidative Allene Amination for the Synthesis of Azetidin-3-ones. PubMed Central. [Link]

  • BenchChem. (2025). Application Notes and Protocols: Derivatization of the Carboxylic Acid Group for Improved Pharmacokinetics. BenchChem.
  • Cikotiene, I., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(3), 1083. [Link]

  • Schuppan, D., et al. (2022). Features of ZED1227: The First-In-Class Tissue Transglutaminase Inhibitor Undergoing Clinical Evaluation for the Treatment of Celiac Disease. PubMed Central. [Link]

  • Lipshutz, B. H., et al. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Chemical Science, 14(10), 2635-2642. [Link]

  • Fabbro, D., et al. (2021). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. Molecules, 26(21), 6548. [Link]

  • Al-Naimi, K. H., Alwahb, H. A., & Hussien, H. Y. (2013). Synthesis of Some New Amides Derived from Indomethacin. Journal of Education and Science, 26(4), 105-116. [Link]

  • Kushwaha, N., et al. (2011). Synthesis of some Amide derivatives and their Biological activity. International Journal of ChemTech Research, 3(1), 203-207. [Link]

  • Mäki, M., et al. (2023). The Oral Transglutaminase 2 Inhibitor ZED1227 Accumulates in the Villous Enterocytes in Celiac Disease Patients during Gluten Challenge and Drug Treatment. MDPI. [Link]

  • Lito, P., et al. (2019). Discovery of N-(1-Acryloylazetidin-3-yl)-2-(1H-indol-1-yl)acetamides as Covalent Inhibitors of KRASG12C. ACS Medicinal Chemistry Letters, 10(6), 926-931. [Link]

  • Aapptec. (n.d.). Coupling Reagents. Aapptec Peptides. [Link]

  • Holliday, N. D., & onshore, T. M. (2021). Allosteric Modulator Leads Hiding in Plain Site: Developing Peptide and Peptidomimetics as GPCR Allosteric Modulators. Frontiers in Endocrinology, 12, 796593. [Link]

  • Schuppan, D., et al. (2022). Features of ZED1227: The First-In-Class Tissue Transglutaminase Inhibitor Undergoing Clinical Evaluation for the Treatment of Celiac Disease. PubMed. [Link]

  • Lipshutz, B. H., et al. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Chemical Science. [Link]

  • Wang, Y., et al. (2014). Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. Synthetic Communications, 44(18), 2586-2595. [Link]

  • Christopoulos, A., et al. (2014). Novel Allosteric Modulators of G Protein-coupled Receptors. The Journal of Biological Chemistry, 289(32), 21837-21844. [Link]

  • Wang, F., et al. (2011). Synthesis and anticonvulsant activity of N-(2-hydroxy-ethyl)amide derivatives. Archiv der Pharmazie, 344(1), 58-64. [Link]

  • Sun, W., & Merriman, G. H. (2009). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Tetrahedron Letters, 50(26), 3245-3247. [Link]

  • Cong, Z., et al. (2022). Design of allosteric modulators that change GPCR G protein subtype selectivity. Nature Chemical Biology, 18(6), 639-648. [Link]

  • Wei, W., et al. (2013). Oxidative reactions of arenesulfonyl chlorides with tertiary alkyl amines. Tetrahedron Letters, 54(35), 4694-4696. [Link]

  • Vardanyan, S. O., et al. (2024). Synthesis of N1, N2- aryl-, arylalkyl- and heterylalkylsubstituted oxalic acid diamide. Chemical Journal of Armenia, 77(4), 515-523. [Link]

  • Felder, C. C., et al. (2023). Allosteric modulation of G protein-coupled receptor signaling. Pharmacological Reviews, 75(2), 266-328. [Link]

  • Wallace, M. B., et al. (2007). Discovery of [7-(2,6-dichlorophenyl)-5-methylbenzo[1][4]triazin-3-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]amine—A potent, orally active Src kinase inhibitor with anti-tumor activity in preclinical assays. Bioorganic & Medicinal Chemistry Letters, 17(1), 127-131. [Link]

  • Roberts, J. D., & Caserio, M. C. (2021). 23.9: Amines as Nucleophiles. Chemistry LibreTexts. [Link]

  • Poso, A., & Gynther, M. (2024). Unravelling GPCRs allosteric modulation. Cannabinoid 1 receptor as a case study. Computational and Structural Biotechnology Journal, 23, 1-11. [Link]

Sources

Method

Application Note: 1-(2-Methoxyethyl)azetidin-3-amine Dihydrochloride as a Versatile Scaffold for Novel Heterocycle Synthesis

Abstract The azetidine motif is a cornerstone of modern medicinal chemistry, prized for its ability to impart favorable physicochemical properties such as increased metabolic stability, improved solubility, and conformat...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The azetidine motif is a cornerstone of modern medicinal chemistry, prized for its ability to impart favorable physicochemical properties such as increased metabolic stability, improved solubility, and conformational rigidity.[1][2] This application note details the utility of 1-(2-Methoxyethyl)azetidin-3-amine dihydrochloride, a highly functionalized building block, for the synthesis of novel and diverse heterocyclic systems. We provide a scientific rationale, validated experimental protocols, and mechanistic insights for leveraging the primary amine at the C-3 position to construct fused pyrazoles, pyrimidines, and substituted pyrroles. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to expand their chemical library with unique, sp³-rich scaffolds.

Foundational Principles and Reagent Handling

The Azetidine Core: A Privileged Scaffold

Azetidines are four-membered, nitrogen-containing heterocycles whose unique properties are largely driven by their inherent ring strain (approx. 25.4 kcal/mol).[2] This strain, intermediate between that of highly reactive aziridines and stable pyrrolidines, allows for controlled ring-opening reactions while maintaining sufficient stability for handling and multi-step synthesis.[2][3] The incorporation of an azetidine ring into a drug candidate can introduce a desirable three-dimensional character, steering molecules out of the "flatland" of aromatic systems and often leading to enhanced target engagement and an improved pharmacokinetic profile.[1]

Reagent Overview: 1-(2-Methoxyethyl)azetidin-3-amine Dihydrochloride

This building block (CAS: 1408758-97-3) offers two key strategic advantages for synthetic chemists:

  • A Reactive Primary Amine: The amine group at the 3-position serves as a versatile nucleophilic handle for constructing a wide array of new ring systems.

  • A Pre-installed N-1 Substituent: The 1-(2-methoxyethyl) group enhances solubility and provides a metabolic blocking point, a common strategy in drug design to prevent N-dealkylation.

The compound is supplied as a dihydrochloride salt, which enhances its shelf-life and handling stability.

PropertyValueSource
CAS Number 1408758-97-3[4][5]
Molecular Formula C₆H₁₆Cl₂N₂O[5]
Molecular Weight 203.11 g/mol [5]
Appearance White to off-white solid (typical)
Purity ≥98%[5]
Critical Prerequisite: In Situ Neutralization

The primary amine is protonated in the dihydrochloride salt and is therefore non-nucleophilic. To activate the reagent for synthesis, it must be converted to its free base form. This is best accomplished in situ just before the addition of other reagents.

Causality Behind the Choice of Base: The choice of base is critical to avoid unwanted side reactions. A non-nucleophilic, organic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is strongly recommended. Using strong inorganic bases like NaOH or K₂CO₃ in protic solvents can lead to competitive side reactions or solubility issues. At least 2.2 molar equivalents of the base are required to neutralize both hydrochloride salts and ensure the primary amine is fully deprotonated.

Protocol 1: General Procedure for In Situ Free Base Generation

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 1-(2-Methoxyethyl)azetidin-3-amine dihydrochloride (1.0 eq).

  • Add an appropriate anhydrous solvent (e.g., EtOH, DCM, or THF, as specified in subsequent protocols).

  • Cool the resulting suspension to 0 °C in an ice bath.

  • Add triethylamine (2.2 - 2.5 eq) dropwise via syringe.

  • Allow the mixture to stir at room temperature for 15-20 minutes. A white precipitate of triethylammonium chloride will form.

  • This mixture, containing the free amine, is now ready for use in the subsequent reaction. Do not filter at this stage.

Safety and Handling

As with all amine-containing compounds, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.[6] Operations should be conducted in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and emergency procedures.[6][7][8][9] Store the reagent in a tightly sealed container in a cool, dry place.

Application I: Synthesis of Azetidinyl-Pyrazoles

Mechanistic Rationale: Paal-Knorr Condensation

The reaction of a primary amine with a 1,3-dicarbonyl compound is a classic and robust method for constructing pyrazole rings. The reaction proceeds via a two-stage condensation mechanism:

  • The primary amine of the azetidine attacks one of the carbonyls, forming a hemiaminal which dehydrates to an enamine intermediate.

  • A subsequent intramolecular cyclization occurs as the remaining amine nitrogen attacks the second carbonyl, followed by a final dehydration step to yield the aromatic pyrazole ring.

G cluster_workflow Experimental Workflow: Pyrazole Synthesis start 1-(2-Methoxyethyl)azetidin-3-amine dihydrochloride in EtOH base Add Triethylamine (2.5 eq) Stir 20 min @ RT start->base dicarbonyl Add 1,3-Dicarbonyl (1.1 eq) base->dicarbonyl reflux Reflux 4-6 h (Monitor by TLC) dicarbonyl->reflux workup Cool, Concentrate, Aqueous Work-up reflux->workup purify Purify via Column Chromatography workup->purify product Isolated Azetidinyl-Pyrazole purify->product

Caption: Workflow for azetidinyl-pyrazole synthesis.

Experimental Protocol: Synthesis of 1-(1-(2-Methoxyethyl)azetidin-3-yl)-3,5-dimethyl-1H-pyrazole
  • Following Protocol 1 , generate the free base of 1-(2-Methoxyethyl)azetidin-3-amine dihydrochloride (203 mg, 1.0 mmol) in anhydrous ethanol (10 mL).

  • To the resulting mixture, add acetylacetone (110 mg, 1.1 mmol, 1.1 eq) via syringe.

  • Fit the flask with a reflux condenser and heat the reaction mixture to reflux (approx. 80 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., 10% MeOH in DCM). The reaction is typically complete within 4-6 hours.

  • Upon completion, allow the reaction to cool to room temperature and concentrate the mixture under reduced pressure.

  • Redissolve the residue in dichloromethane (20 mL) and wash with saturated aqueous NaHCO₃ solution (2 x 15 mL) and brine (1 x 15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel (gradient elution, e.g., 0-10% methanol in dichloromethane) to afford the title compound.

Reactant (1,3-Dicarbonyl)ProductExpected Yield
Acetylacetone1-(1-(2-Methoxyethyl)azetidin-3-yl)-3,5-dimethyl-1H-pyrazole75-85%
Ethyl Acetoacetate1-(1-(2-Methoxyethyl)azetidin-3-yl)-3-methyl-1H-pyrazol-5(4H)-one70-80%
Dibenzoylmethane1-(1-(2-Methoxyethyl)azetidin-3-yl)-3,5-diphenyl-1H-pyrazole65-75%

Application II: Synthesis of Fused Azetidinyl-Pyrimidines

Mechanistic Rationale

The synthesis of a dihydropyrimidine ring can be achieved through the condensation of an amine with a β-dicarbonyl compound, often catalyzed by acid. The primary amine of our azetidine building block attacks one carbonyl, and the subsequent cyclization and dehydration lead to the formation of the six-membered heterocyclic ring.

G Azetidine Azetidine Free Base H₂N-R Enamine Enamine Intermediate Azetidine->Enamine + Dicarbonyl - H₂O Dicarbonyl β-Ketoester R'-CO-CH₂-COOR'' Cyclized Cyclized Hemiaminal Enamine->Cyclized Intramolecular Attack Product Azetidinyl-Dihydropyrimidinone Cyclized->Product - R''OH

Caption: Simplified mechanism for pyrimidine formation.

Experimental Protocol: Synthesis of 2,6-Dimethyl-4-(1-(2-methoxyethyl)azetidin-3-ylamino)pyrimidine
  • Following Protocol 1 , generate the free base of 1-(2-Methoxyethyl)azetidin-3-amine dihydrochloride (203 mg, 1.0 mmol) in isopropanol (10 mL).

  • Add pentane-2,4-dione (acetylacetone, 1.1 mmol, 1.1 eq) to the mixture.

  • Add a catalytic amount of p-toluenesulfonic acid (p-TSA) (approx. 5 mg).

  • Heat the reaction to reflux for 8-12 hours, monitoring by TLC.

  • After cooling, neutralize the reaction with a few drops of saturated NaHCO₃ solution.

  • Concentrate the solvent under reduced pressure.

  • Perform an aqueous work-up as described in Protocol 2.2.

  • Purify the product by flash column chromatography to yield the target pyrimidine derivative.

Application III: Synthesis of N-Azetidinyl Pyrroles

Mechanistic Rationale: Paal-Knorr Pyrrole Synthesis

This synthesis is analogous to the pyrazole synthesis but utilizes a 1,4-dicarbonyl compound. The reaction involves the formation of a di-imine intermediate through condensation of the primary amine with both carbonyl groups, followed by an intramolecular cyclization and dehydration to furnish the aromatic pyrrole ring. This method is highly effective for producing N-substituted pyrroles.[3]

Experimental Protocol: Synthesis of 1-(1-(2-Methoxyethyl)azetidin-3-yl)-2,5-dimethyl-1H-pyrrole
  • Following Protocol 1 , generate the free base of 1-(2-Methoxyethyl)azetidin-3-amine dihydrochloride (203 mg, 1.0 mmol) in toluene (10 mL).

  • Add 2,5-hexanedione (acetonylacetone) (125 mg, 1.1 mmol, 1.1 eq).

  • Set up the reaction with a Dean-Stark apparatus to azeotropically remove water.

  • Heat the mixture to reflux for 5-7 hours.

  • Cool the reaction to room temperature and wash the toluene layer with water (2 x 10 mL) and brine (1 x 10 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the residue by column chromatography (e.g., gradient of 0-40% ethyl acetate in hexanes) to obtain the desired N-azetidinyl pyrrole.

Conclusion

1-(2-Methoxyethyl)azetidin-3-amine dihydrochloride is a powerful and versatile building block for constructing novel heterocyclic scaffolds relevant to drug discovery and medicinal chemistry. The protocols outlined in this application note demonstrate its utility in reliable and scalable syntheses of substituted pyrazoles, pyrimidines, and pyrroles. By leveraging the strategically placed primary amine, researchers can rapidly access diverse chemical matter rich in desirable sp³ character, paving the way for the development of next-generation therapeutics.

References

  • BenchChem. Experimental protocol for N-alkylation of 3-(2-Ethylbutyl)azetidine.
  • Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed.
  • Functionalized azetidines via visible light-enabled aza Paternò-Büchi reactions. National Institutes of Health (PMC).
  • Kaabi, A. et al. A simple and general synthetic route to N-alkylazetidines from 1,2-amino alcohols. ARKAT USA, Inc.
  • BenchChem. Application Note and Protocols for N-Alkylation of 3-Phenylazetidine.
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Royal Society of Chemistry Publishing.
  • Synthesis of Multifunctional Spirocyclic Azetidines and Their Application in Drug Discovery. ResearchGate.
  • Cheekatla, S. R. Azetidines in medicinal chemistry: emerging applications and approved drugs. ResearchGate.
  • Formation of NH‐azetidines from terminal olefins. ResearchGate.
  • 1.2 Azetidinones (~-Lactams).
  • Bott, T. M., & West, F. G. PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES.
  • Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. Royal Society of Chemistry Publishing.
  • Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. ResearchGate.
  • Sigma-Aldrich. SAFETY DATA SHEET.
  • SAFETY DATA SHEET.
  • An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv.
  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. MDPI.
  • Kao Chemicals. SAFETY DATA SHEET.
  • TCI Chemicals. SAFETY DATA SHEET.
  • Novel Stereoselective Synthesis of 1,2,3-Trisubstituted Azetidines. ResearchGate.
  • Enamine. safety data sheet.
  • ChemicalBook. 1-(2-methoxyethyl)azetidin-3-amine dihydrochloride | 2568822-19-3.
  • Ambeed. Reactions of Azetidines.
  • Appretech Scientific Limited. 1-(2-Methoxyethyl)azetidin-3-amine dihydrochloride.

Sources

Application

Application Notes & Protocols: The Strategic Role of 1-(2-Methoxyethyl)azetidin-3-amine Dihydrochloride in the Synthesis of Novel GABA Uptake Inhibitors

Abstract: This technical guide provides an in-depth exploration of the application of 1-(2-methoxyethyl)azetidin-3-amine dihydrochloride as a key building block in the synthesis of novel Gamma-Aminobutyric Acid (GABA) up...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides an in-depth exploration of the application of 1-(2-methoxyethyl)azetidin-3-amine dihydrochloride as a key building block in the synthesis of novel Gamma-Aminobutyric Acid (GABA) uptake inhibitors. The document is structured to provide researchers, medicinal chemists, and drug development professionals with a comprehensive understanding of the underlying principles, detailed synthetic protocols, and methodologies for the biological evaluation of these compounds. We will delve into the rationale for utilizing the azetidine scaffold, present a step-by-step synthetic procedure for the preparation of a novel inhibitor, and provide protocols for in vitro and in vivo assessment of its activity.

Introduction: The GABAergic System and the Rationale for GABA Uptake Inhibition

Gamma-Aminobutyric Acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system (CNS), playing a crucial role in regulating neuronal excitability.[1] A deficiency in GABAergic neurotransmission is implicated in a variety of neurological and psychiatric disorders, including epilepsy, anxiety, and neuropathic pain. The synaptic concentration of GABA is tightly regulated by GABA transporters (GATs), which are responsible for the reuptake of GABA from the synaptic cleft into neurons and glial cells.[2][3] Inhibition of these transporters, particularly GAT-1, leads to an increase in the extracellular concentration of GABA, thereby enhancing inhibitory neurotransmission. This mechanism of action is the basis for the therapeutic efficacy of GABA uptake inhibitors.

The development of potent and selective GAT inhibitors has been a significant focus of medicinal chemistry. Early inhibitors, such as nipecotic acid, demonstrated the therapeutic potential of this approach but were limited by poor blood-brain barrier penetration.[4][5] This led to the development of more lipophilic analogs, such as the clinically approved antiepileptic drug Tiagabine, which features a nipecotic acid core modified with a lipophilic side chain.[4]

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a valuable scaffold in drug discovery due to its unique physicochemical properties. Its inherent ring strain and three-dimensional character can impart favorable pharmacokinetic properties, such as improved solubility and metabolic stability. The use of 1-(2-methoxyethyl)azetidin-3-amine dihydrochloride as a starting material offers a versatile platform for the synthesis of novel GABA uptake inhibitors, combining the desirable features of the azetidine core with opportunities for facile introduction of diverse lipophilic moieties.

Synthetic Strategy: Leveraging the 3-Aminoazetidine Core

The primary synthetic strategy involves the N-alkylation of the 3-amino group of the azetidine ring with a suitable lipophilic side chain. This approach is analogous to the synthesis of other GAT inhibitors where a GABA-mimetic core is attached to a lipophilic anchor to ensure blood-brain barrier permeability. The 1-(2-methoxyethyl) group on the azetidine nitrogen is a stable substituent that can influence the overall physicochemical properties of the final compound.

Proposed Synthesis of a Novel GAT Inhibitor

Herein, we propose a synthetic route to a novel potential GABA uptake inhibitor, starting from 1-(2-methoxyethyl)azetidin-3-amine dihydrochloride. The lipophilic side chain is inspired by the structures of known potent GAT inhibitors.

Reaction Scheme:

Synthetic Scheme start 1-(2-Methoxyethyl)azetidin-3-amine dihydrochloride intermediate Schiff Base Intermediate start->intermediate Et3N, CH2Cl2 reagent1 Lipophilic Aldehyde/Ketone reagent1->intermediate product Target GABA Uptake Inhibitor intermediate->product Reductive Amination reagent2 NaBH(OAc)3 (Sodium triacetoxyborohydride) reagent2->product

Caption: Proposed synthetic workflow for a novel GAT inhibitor.

Protocol 1: Synthesis of N-((1-(2-methoxyethyl)azetidin-3-yl))-di(thiophen-2-yl)methanamine

This protocol details the reductive amination of 1-(2-methoxyethyl)azetidin-3-amine with a suitable lipophilic aldehyde or ketone.

Materials:

  • 1-(2-Methoxyethyl)azetidin-3-amine dihydrochloride

  • Dithiophen-2-ylmethanone (or a similar lipophilic ketone/aldehyde)

  • Triethylamine (Et3N)

  • Sodium triacetoxyborohydride (NaBH(OAc)3)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Ethyl acetate/Hexanes solvent system

Procedure:

  • To a stirred solution of 1-(2-methoxyethyl)azetidin-3-amine dihydrochloride (1.0 eq) in anhydrous dichloromethane (DCM) at room temperature, add triethylamine (2.2 eq) and stir for 15 minutes to liberate the free amine.

  • Add dithiophen-2-ylmethanone (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 1 hour to facilitate the formation of the Schiff base intermediate.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO3 solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the desired N-((1-(2-methoxyethyl)azetidin-3-yl))-di(thiophen-2-yl)methanamine.

Characterization: The structure of the final product should be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Biological Evaluation: Assessing GAT Inhibition

The biological activity of the synthesized compounds is evaluated through a series of in vitro and in vivo assays to determine their potency and selectivity as GABA uptake inhibitors.

In Vitro GABA Uptake Assay

This assay measures the ability of a test compound to inhibit the uptake of radiolabeled GABA into cells expressing specific GABA transporters. Human Embryonic Kidney (HEK-293) cells stably transfected with the desired GAT subtype (e.g., GAT-1) are commonly used.[2][3][6]

Protocol 2: [³H]GABA Uptake Assay in HEK-293 Cells

Materials:

  • HEK-293 cells stably expressing the target GAT subtype

  • Dulbecco's Modified Eagle's Medium (DMEM) with supplements

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4)

  • [³H]GABA (radiolabeled gamma-aminobutyric acid)

  • Unlabeled GABA

  • Test compound and reference inhibitor (e.g., Tiagabine)

  • Scintillation cocktail and scintillation counter

Procedure:

  • Cell Culture: Culture the HEK-293 cells expressing the target GAT in appropriate media and conditions until they reach 80-90% confluency.

  • Cell Plating: Seed the cells into 96-well plates at a suitable density and allow them to adhere overnight.

  • Assay Preparation: On the day of the assay, wash the cells with pre-warmed assay buffer.

  • Compound Incubation: Add the test compound at various concentrations to the wells and pre-incubate for a specified time (e.g., 15-30 minutes) at 37°C.

  • Initiation of Uptake: Initiate the uptake reaction by adding a mixture of [³H]GABA and unlabeled GABA to each well.

  • Termination of Uptake: After a short incubation period (e.g., 5-10 minutes), terminate the uptake by rapidly washing the cells with ice-cold assay buffer.

  • Cell Lysis and Scintillation Counting: Lyse the cells and measure the amount of incorporated [³H]GABA using a scintillation counter.

  • Data Analysis: Determine the IC50 value of the test compound by plotting the percentage of inhibition against the compound concentration.

Parameter Description
Cell Line HEK-293 stably expressing human GAT-1
Radioligand [³H]GABA
Reference Inhibitor Tiagabine
Assay Buffer HBSS with 10 mM HEPES, pH 7.4
Incubation Time 10 minutes at 37°C
Detection Method Scintillation Counting
In Vivo Evaluation: Microdialysis

In vivo microdialysis is a powerful technique to measure the extracellular levels of neurotransmitters, including GABA, in the brain of freely moving animals. This method allows for the assessment of a compound's ability to increase synaptic GABA concentrations in a physiological setting.

Protocol 3: In Vivo Microdialysis for GABA Measurement

Materials:

  • Laboratory animals (e.g., rats)

  • Stereotaxic apparatus

  • Microdialysis probes

  • Perfusion pump

  • Fraction collector

  • HPLC system with a suitable detector for GABA analysis

  • Artificial cerebrospinal fluid (aCSF)

Procedure:

  • Surgical Implantation: Under anesthesia, surgically implant a guide cannula into the specific brain region of interest (e.g., hippocampus or striatum) using a stereotaxic apparatus.

  • Recovery: Allow the animals to recover from surgery for a specified period.

  • Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.

  • Perfusion: Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min).

  • Baseline Collection: Collect baseline dialysate samples for a period to establish a stable baseline of extracellular GABA levels.

  • Compound Administration: Administer the test compound via a suitable route (e.g., intraperitoneal injection).

  • Post-Dosing Collection: Continue to collect dialysate samples at regular intervals after compound administration.

  • Sample Analysis: Analyze the GABA concentration in the collected dialysate samples using a sensitive analytical method such as HPLC with fluorescence or mass spectrometric detection.

  • Data Analysis: Express the post-dose GABA levels as a percentage of the baseline levels and compare the effects of the test compound to a vehicle control.

Microdialysis Workflow cluster_0 Animal Preparation cluster_1 Microdialysis Experiment cluster_2 Analysis Surgical Implantation of Guide Cannula Surgical Implantation of Guide Cannula Recovery Period Recovery Period Probe Insertion Probe Insertion Recovery Period->Probe Insertion Perfusion with aCSF Perfusion with aCSF Probe Insertion->Perfusion with aCSF Baseline Sample Collection Baseline Sample Collection Perfusion with aCSF->Baseline Sample Collection Compound Administration Compound Administration Baseline Sample Collection->Compound Administration Post-Dose Sample Collection Post-Dose Sample Collection Compound Administration->Post-Dose Sample Collection Sample Analysis (HPLC) Sample Analysis (HPLC) Post-Dose Sample Collection->Sample Analysis (HPLC) Data Analysis Data Analysis Sample Analysis (HPLC)->Data Analysis

Caption: Workflow for in vivo microdialysis experiment.

Safety and Handling

1-(2-Methoxyethyl)azetidin-3-amine dihydrochloride

  • CAS Number: 2568822-19-3[7][8]

  • Handling: Handle in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[7]

  • Storage: Store in a tightly closed container in a cool, dry place.[7]

Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information before handling any chemical.

Conclusion

1-(2-Methoxyethyl)azetidin-3-amine dihydrochloride serves as a promising and versatile starting material for the synthesis of novel GABA uptake inhibitors. The protocols outlined in this application note provide a framework for the chemical synthesis and biological evaluation of new chemical entities based on this scaffold. The unique properties of the azetidine ring may offer advantages in developing drug candidates with improved pharmacokinetic and pharmacodynamic profiles for the treatment of various CNS disorders.

References

  • Preloading in vivo: a rapid and reliable method for measuring gamma-aminobutyric acid and glutam
  • Safety Data Sheet - 1-(2-methoxyethyl)azetidin-3-amine;dihydrochloride. Key Organics.
  • In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. PMC - PubMed Central.
  • A simple and general synthetic route to N-alkylazetidines
  • Application Notes and Protocols for N-Alkyl
  • Synthesis of novel GABA uptake inhibitors. 3. Diaryloxime and diarylvinyl ether derivatives of nipecotic acid and guvacine as anticonvulsant agents. PubMed.
  • The synthesis of novel GABA uptake inhibitors. 1. Elucidation of the structure-activity studies leading to the choice of (R)-1-[4,4-bis(3-methyl-2-thienyl)-3-butenyl]-3-piperidinecarboxylic acid (tiagabine)
  • Structural insights into GABA transport inhibition using an engineered neurotransmitter transporter. PMC - PubMed Central.
  • A homogeneous assay to assess GABA transporter activity. PubMed.
  • Characterization of GABA Receptors. PMC - PubMed Central.
  • CellSensor® SIE-bla HEK 293T Cell-based Assay Protocol. Thermo Fisher Scientific.
  • Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modific
  • Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity.
  • Establishing a linearly responding [³H]GABA uptake assay in an...
  • Brain microdialysis of GABA and glutamate: wh
  • Protocol of Real Time Viability Assay Using Hek293 Cell Line.
  • Quantitative determination of the GABA uptake activity of GAT1/GFP in...
  • Supplementary Information Cellular uptake. HEK-293T cells (human embryonic kidney) were grown in Dulbecco's modified Eagle'.
  • Synthesis and biological evaluation of new GABA-uptake inhibitors derived from proline and
  • Overview of Brain Microdialysis. PMC - PubMed Central - NIH.
  • Overview of Microdialysis. PMC - PubMed Central.
  • 1-(2-methoxyethyl)azetidin-3-amine dihydrochloride | 2568822-19-3. ChemicalBook.
  • Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. the University of Groningen research portal.
  • Uptake of GABA by rat brain synaptic vesicles isol
  • The operation of the GABA bypath of the tricarboxylic acid cycle in the brain tissue in vitro.
  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. PubMed Central.
  • Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity.
  • Direct N-alkylation of unprotected amino acids with alcohols.
  • New highly potent GABA uptake inhibitors selective for GAT-1 and GAT-3 derived from (R)- and (S)-proline and homologous pyrrolidine-2-alkanoic acids. PubMed.
  • 1344052-14-7|N,N-Bis(2-methoxyethyl)azetidin-3-amine. BLDpharm.
  • BJOC - New GABA amides activating GABAA-receptors. Beilstein Journals.
  • Putrescine Intensifies Glu/GABA Exchange Mechanism and Promotes Early Termin
  • 1-(2-fluoroethyl)azetidin-3-amine 95% | CAS: 1516698-94-4. AChemBlock.
  • 1-(3-Fluoropropyl)azetidin-3-amine | C6H13FN2 | CID 81113645. PubChem.

Sources

Method

Application Note: Leveraging 1-(2-Methoxyethyl)azetidin-3-amine for the Design of Conformationally Constrained Analogs

For Researchers, Scientists, and Drug Development Professionals Abstract In the pursuit of novel therapeutics with enhanced potency, selectivity, and pharmacokinetic profiles, the strategic imposition of conformational c...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the pursuit of novel therapeutics with enhanced potency, selectivity, and pharmacokinetic profiles, the strategic imposition of conformational constraints on bioactive molecules has emerged as a paramount design principle. This application note details the utility of 1-(2-Methoxyethyl)azetidin-3-amine as a versatile building block for the synthesis of conformationally constrained analogs. The unique structural features of the azetidine ring, combined with the physicochemical properties imparted by the N-(2-methoxyethyl) substituent, offer a compelling scaffold for medicinal chemists. We present the underlying scientific rationale, detailed synthetic protocols for amide coupling, and characterization methods for the resulting analogs.

Introduction: The Imperative of Conformational Constraint in Drug Design

Flexible molecules in a biological milieu exist as an ensemble of conformations, with only a select few being responsible for the desired biological activity. The entropic cost of adopting the correct binding conformation can significantly diminish the binding affinity of a ligand to its target. By pre-organizing a molecule into a bioactive conformation, the entropic penalty is minimized, often leading to a substantial increase in potency and selectivity.[1][2]

The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has garnered significant attention in medicinal chemistry as a "privileged" structure for inducing conformational rigidity.[3][4][5] Its strained ring system imparts a greater degree of three-dimensional definition compared to more flexible five- and six-membered rings, allowing for precise spatial positioning of substituents.[4] This inherent rigidity can lead to improved metabolic stability and pharmacokinetic properties.[3] Several FDA-approved drugs, such as baricitinib and cobimetinib, incorporate the azetidine motif, underscoring its therapeutic relevance.[3]

1-(2-Methoxyethyl)azetidin-3-amine: A Scaffold for Enhanced Drug Properties

1-(2-Methoxyethyl)azetidin-3-amine is a bifunctional building block that offers several advantages in the design of conformationally constrained analogs:

  • Conformational Rigidity: The core azetidine ring serves as a rigid scaffold, locking the geometry of the attached pharmacophoric groups.

  • Vectorial Projection of Substituents: The 3-amino group provides a strategic attachment point for pharmacophores, projecting them in a well-defined vector from the rigid azetidine core.

  • Modulation of Physicochemical Properties: The N-(2-methoxyethyl) substituent can influence the solubility, lipophilicity, and metabolic stability of the final compound. The ether linkage may also participate in hydrogen bonding interactions with biological targets.

  • Synthetic Tractability: The primary amine at the 3-position is a versatile handle for a variety of chemical transformations, most notably amide bond formation.

Strategic Application: Design of a Conformationally Constrained Peptide Analog

To illustrate the application of 1-(2-Methoxyethyl)azetidin-3-amine, we will outline the design and synthesis of a conformationally constrained analog of a hypothetical bioactive peptide with the C-terminal sequence "-Pro-Gly-Phe". The flexibility of the glycine residue can be a liability, and by replacing it with our azetidine-based building block, we aim to lock the C-terminal phenylalanine in a specific orientation.

Experimental Protocols

Materials and Reagents
  • 1-(2-Methoxyethyl)azetidin-3-amine dihydrochloride

  • Boc-Phe-OH (or other desired carboxylic acid)

  • N,N'-Diisopropylcarbodiimide (DIC) or other carbodiimide coupling agent

  • Hydroxybenzotriazole (HOBt) or other coupling additive

  • DIPEA (N,N-Diisopropylethylamine) or other non-nucleophilic base

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes, methanol)

Protocol 1: Amide Coupling of Boc-Phe-OH with 1-(2-Methoxyethyl)azetidin-3-amine

This protocol describes a standard procedure for the formation of an amide bond between a carboxylic acid and 1-(2-Methoxyethyl)azetidin-3-amine using carbodiimide chemistry.[6][7]

  • Preparation of the Free Base: In a round-bottom flask, dissolve 1-(2-Methoxyethyl)azetidin-3-amine dihydrochloride (1.0 eq) in a minimal amount of water. Add an excess of a strong base (e.g., 3M NaOH) and extract the free amine into a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the free base. Note: The free amine can be sensitive and is best used immediately.

  • Reaction Setup: To a solution of Boc-Phe-OH (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM, add DIC (1.2 eq) at 0 °C. Stir the mixture for 15-20 minutes to pre-activate the carboxylic acid.

  • Amine Addition: To the activated carboxylic acid solution, add a solution of 1-(2-Methoxyethyl)azetidin-3-amine (1.1 eq) and DIPEA (2.0 eq) in anhydrous DCM dropwise at 0 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to yield the desired Boc-protected amide.

Protocol 2: Boc Deprotection to Yield the Final Analog
  • Deprotection: Dissolve the purified Boc-protected amide from Protocol 1 in a solution of 20-50% TFA in DCM.

  • Reaction: Stir the solution at room temperature for 1-2 hours.

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.

  • Final Product Isolation: The resulting product will be the TFA salt of the final amine. It can be used as such or converted to the free base by neutralization with a suitable base.

Characterization of the Constrained Analog

The successful synthesis and conformational properties of the analog should be confirmed through a combination of analytical techniques:

Technique Purpose Expected Observations
¹H and ¹³C NMR Structural verification and purity assessment.Characteristic shifts for the azetidine ring protons and carbons, as well as signals corresponding to the coupled pharmacophore.
Mass Spectrometry (MS) Confirmation of molecular weight.A molecular ion peak corresponding to the calculated mass of the synthesized analog.
High-Performance Liquid Chromatography (HPLC) Purity assessment.A single major peak indicating a high degree of purity.
2D NMR (e.g., NOESY, ROESY) Conformational analysis in solution.Through-space correlations between protons on the azetidine ring and the attached substituent can provide insights into the preferred conformation.
Computational Modeling Prediction of low-energy conformations.Molecular mechanics or quantum mechanics calculations can be used to predict the puckering of the azetidine ring and the orientation of the substituent.[8]

Visualizing the Workflow and Rationale

DOT Script for Synthetic Workflow

synthetic_workflow cluster_start Starting Materials cluster_reaction Amide Coupling cluster_intermediate Protected Analog cluster_deprotection Deprotection cluster_final Final Product Amine_HCl 1-(2-Methoxyethyl)azetidin-3-amine dihydrochloride Coupling DIC, HOBt, DIPEA in DCM Amine_HCl->Coupling Boc_Phe Boc-Phe-OH Boc_Phe->Coupling Boc_Analog Boc-Protected Analog Coupling->Boc_Analog TFA TFA in DCM Boc_Analog->TFA Final_Analog Constrained Analog (TFA Salt) TFA->Final_Analog

Caption: Synthetic workflow for the preparation of a conformationally constrained analog.

DOT Script for the Logic of Conformational Constraint

conformational_constraint cluster_flexible Flexible Peptide cluster_constrained Constrained Analog (Azetidine Scaffold) cluster_outcome Biological Outcome Flexible Multiple Low-Energy Conformations Inactive Inactive Conformations Flexible->Inactive High Population Active Bioactive Conformation Flexible->Active Low Population Binding Target Binding Active->Binding Constrained Limited Low-Energy Conformations Bioactive_Locked Bioactive-like Conformation Constrained->Bioactive_Locked High Population Bioactive_Locked->Binding Potency Increased Potency Binding->Potency

Caption: Rationale for improved potency through conformational constraint.

Conclusion

1-(2-Methoxyethyl)azetidin-3-amine represents a valuable and synthetically accessible tool for medicinal chemists seeking to employ conformational constraint as a strategy for drug design. Its rigid core, coupled with the modulatory effects of the N-substituent, provides a robust platform for the creation of analogs with potentially superior biological and pharmacokinetic properties. The protocols and rationale presented herein offer a foundational guide for the incorporation of this promising scaffold into drug discovery programs.

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Med Chem. 2026 Jan 5:1-35.
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. 2021 Mar 24.
  • Synthesis of azetidines, γ-lactams, fused furan bispyrrolidines and 2-pyrazolines. University of Birmingham.
  • An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv.
  • Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing. 2017 Sep 27.
  • 1-(2-methoxyethyl)azetidin-3-amine dihydrochloride | 2568822-19-3. ChemicalBook.
  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)
  • Getting in Shape: Controlling Peptide Bioactivity and Bioavailability Using Conform
  • N-methylation of bioactive peptides as a conformational constraint tool to improve enzym
  • A Single-Step Synthesis of Azetidine-3-amines. PubMed.
  • Conformationally Constrained Histidines in the Design of Peptidomimetics: Str
  • Conformational Analysis of the Azetidine Ring in Methyl 4-(3-azetidinyloxy)
  • Amide coupling Protocol for Amino PEG. AxisPharm.
  • A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates.
  • Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Asymmetric Synthesis of L-azetidine-2-carboxylic Acid and 3-substituted Congeners--Conformationally Constrained Analogs of Phenylalanine, Naphthylalanine, and Leucine. PubMed.
  • Macrocyclic peptidomimetics - Forcing peptides into bioactive conform
  • Green Chemistry. BORIS Portal.
  • Bioactive conformations of small peptides: a method for selection of candidates based on conformations of active and inactive analogues and its applic
  • Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. NIH.
  • N-(2-Methoxyethyl)azetidin-3-amine. 化源网.
  • N,N-Bis(2-methoxyethyl)azetidin-3-amine. BLDpharm.
  • Synthesis of azetidine derivatives.
  • Molecular basis for azetidine-2-carboxylic acid biosynthesis. PMC - PubMed Central.
  • Oxidative Allene Amination for the Synthesis of Azetidin-3-ones. PMC - PubMed Central.
  • Oxidative allene amination for the synthesis of azetidin-3-ones. PubMed - NIH.
  • Principles of Drug Action 1, Spring 2005, Amines.
  • 2-METHOXYETHYLAMINE | 109-85-3. ChemicalBook.

Sources

Application

Application Note: The Strategic Use of 1-(2-Methoxyethyl)azetidin-3-amine dihydrochloride in Parallel Synthesis for Accelerated Drug Discovery

Abstract In the landscape of modern medicinal chemistry, the drive to rapidly synthesize and screen diverse compound libraries is paramount. Parallel synthesis has emerged as a cornerstone of this effort, enabling the ef...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern medicinal chemistry, the drive to rapidly synthesize and screen diverse compound libraries is paramount. Parallel synthesis has emerged as a cornerstone of this effort, enabling the efficient generation of numerous analogs for structure-activity relationship (SAR) studies. Within this paradigm, the selection of versatile and strategically functionalized building blocks is critical. This application note details the utility of 1-(2-Methoxyethyl)azetidin-3-amine dihydrochloride as a privileged scaffold in parallel synthesis workflows. We provide an in-depth analysis of its chemical properties, detailed protocols for its incorporation into molecular libraries via amide coupling and reductive amination, and expert insights into reaction optimization and troubleshooting. The unique conformational constraints and physicochemical properties imparted by the azetidine ring system make this reagent an invaluable tool for medicinal chemists aiming to explore novel chemical space and accelerate the drug discovery process.[1][2][3]

Introduction: The Azetidine Moiety as a Privileged Scaffold

Azetidines, four-membered nitrogen-containing heterocycles, have garnered significant attention in drug discovery due to their unique structural and physicochemical properties.[1][4] The inherent ring strain and sp³-rich character of the azetidine scaffold confer a degree of conformational rigidity that can be advantageous for optimizing ligand-target interactions.[1][2] This rigidity, coupled with the polar nature of the nitrogen atom, can lead to improvements in key drug-like properties such as solubility, metabolic stability, and receptor selectivity when compared to more flexible acyclic or larger ring analogs.[1][5] Several FDA-approved drugs, including baricitinib and cobimetinib, feature the azetidine motif, highlighting its therapeutic relevance.[1]

1-(2-Methoxyethyl)azetidin-3-amine dihydrochloride offers a trifecta of desirable features for parallel synthesis:

  • A Primary Amine Handle: The exocyclic primary amine provides a versatile reactive site for a wide array of chemical transformations, most notably amide bond formation and reductive amination.

  • A Functionalized N-Substituent: The 2-methoxyethyl group at the N1 position can influence solubility and provide an additional vector for potential interactions within a binding pocket.

  • The Azetidine Core: As discussed, the azetidine ring itself serves as a valuable bioisostere and a means to introduce conformational constraint.[3]

This combination of features allows for the rapid diversification of molecular scaffolds, making it an ideal building block for the construction of compound libraries aimed at identifying novel therapeutic agents.[6][7]

Physicochemical Properties of 1-(2-Methoxyethyl)azetidin-3-amine dihydrochloride

A thorough understanding of the reagent's properties is essential for successful implementation in synthesis.

PropertyValueSignificance in Parallel Synthesis
Molecular Formula C₆H₁₆Cl₂N₂O-
Molecular Weight 203.11 g/mol Accurate for calculating molar equivalents.
Form Dihydrochloride saltRequires neutralization prior to or in situ during many reactions.
Solubility Soluble in water, methanol.Influences choice of reaction solvents. The dihydrochloride form often necessitates the use of polar solvents.
pKa (predicted) ~8.5-9.5 (for the free base primary amine)Critical for selecting the appropriate base for neutralization and for pH control in reductive amination.

Note on the Dihydrochloride Salt Form: The use of the dihydrochloride salt enhances the stability and shelf-life of the amine. However, it necessitates the addition of a suitable base in at least two molar equivalents to liberate the free amine for reaction. Common choices include triethylamine (TEA), diisopropylethylamine (DIPEA), or N-methylmorpholine (NMM).

Core Applications in Parallel Synthesis

The primary amine of 1-(2-Methoxyethyl)azetidin-3-amine serves as a versatile nucleophile. Below are detailed protocols for its two most common applications in the construction of compound libraries.

Amide Bond Formation: A Robust and Versatile Linkage

Amide bond formation is one of the most frequently utilized reactions in medicinal chemistry, allowing for the coupling of carboxylic acids and amines.[8] The following protocol is a general guideline for the parallel synthesis of an amide library using 1-(2-Methoxyethyl)azetidin-3-amine dihydrochloride.

Experimental Workflow: Parallel Amide Coupling

G cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Stock Solution of 1-(2-Methoxyethyl)azetidin-3-amine dihydrochloride in DMF D Dispense Reagents to Reaction Plate/Vials A->D B Stock Solution of Carboxylic Acids (Library) in DMF B->D C Stock Solution of Coupling Reagent (e.g., HATU) and Base (e.g., DIPEA) in DMF C->D E Incubate at Room Temperature (e.g., 4-16 hours) D->E Automated Liquid Handler F Quench Reaction (e.g., with water) E->F G Parallel Purification (e.g., preparative HPLC) F->G

Caption: Workflow for parallel amide coupling.

Detailed Protocol: Amide Coupling in a 96-Well Plate Format

Materials:

  • 1-(2-Methoxyethyl)azetidin-3-amine dihydrochloride

  • Library of diverse carboxylic acids

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • 96-well reaction block

Procedure:

  • Reagent Plate Preparation:

    • In a 96-well plate, dispense 50 µmol of each unique carboxylic acid from your library into individual wells. If starting with solids, dissolve them in a minimal amount of DMF.

  • Amine/Base Solution Preparation:

    • Prepare a stock solution of 1-(2-Methoxyethyl)azetidin-3-amine dihydrochloride (1.2 equivalents, 60 µmol per well) and DIPEA (4.0 equivalents, 200 µmol per well) in anhydrous DMF. The excess DIPEA is crucial to neutralize both hydrochloride salts and the carboxylic acid.

  • Coupling Agent Solution Preparation:

    • Prepare a stock solution of HATU (1.15 equivalents, 57.5 µmol per well) in anhydrous DMF.

  • Reaction Initiation:

    • Using a multichannel pipette or an automated liquid handler, add the HATU solution to the wells containing the carboxylic acids.

    • Immediately follow with the addition of the amine/base solution.

  • Incubation:

    • Seal the reaction block and agitate at room temperature for 4-16 hours. Reaction progress can be monitored by LC-MS.

  • Workup and Purification:

    • Upon completion, quench the reactions by adding water to each well.

    • The crude products can then be purified using parallel preparative HPLC-MS.

ReagentMolar EquivalentsRationale
Carboxylic Acid1.0Limiting reagent
1-(2-Methoxyethyl)azetidin-3-amine dihydrochloride1.2Slight excess to drive the reaction to completion.
HATU1.15Efficient coupling agent, minimizing side reactions.[9]
DIPEA4.0Neutralizes both HCl salts on the amine, the carboxylic acid, and the byproduct from HATU.
Reductive Amination: Accessing Secondary Amines

Reductive amination provides a powerful method for forming C-N bonds by reacting an amine with a carbonyl compound (aldehyde or ketone) in the presence of a reducing agent.[10][11] This reaction is highly amenable to parallel synthesis for creating libraries of secondary amines.

Experimental Workflow: Parallel Reductive Amination

G cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Stock Solution of 1-(2-Methoxyethyl)azetidin-3-amine dihydrochloride & Base in Methanol D Dispense Amine/Base and Carbonyl Solutions to Plate A->D B Stock Solution of Aldehydes/Ketones (Library) in Methanol B->D C Reducing Agent (e.g., Sodium Triacetoxyborohydride) E Add Reducing Agent D->E Imine Formation F Incubate at Room Temperature (e.g., 2-12 hours) E->F G Quench Reaction (e.g., with saturated NaHCO₃) F->G H Parallel Purification (e.g., preparative HPLC) G->H

Caption: Workflow for parallel reductive amination.

Detailed Protocol: Reductive Amination in a 96-Well Plate Format

Materials:

  • 1-(2-Methoxyethyl)azetidin-3-amine dihydrochloride

  • Library of diverse aldehydes or ketones

  • Sodium triacetoxyborohydride (STAB)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous Methanol or Dichloroethane (DCE)

Procedure:

  • Reagent Plate Preparation:

    • In a 96-well plate, dispense 50 µmol of each unique aldehyde or ketone from your library into individual wells.

  • Amine/Base Solution Preparation:

    • Prepare a stock solution of 1-(2-Methoxyethyl)azetidin-3-amine dihydrochloride (1.1 equivalents, 55 µmol per well) and DIPEA (2.5 equivalents, 125 µmol per well) in anhydrous methanol.

  • Reaction Initiation (Imine Formation):

    • Add the amine/base solution to the wells containing the carbonyl compounds.

    • Allow the mixture to stir for 30-60 minutes at room temperature to facilitate the formation of the iminium ion intermediate.

  • Reduction:

    • Add sodium triacetoxyborohydride (1.5 equivalents, 75 µmol per well) as a solid to each well. Note the mild gas evolution (hydrogen).

  • Incubation:

    • Seal the reaction block and agitate at room temperature for 2-12 hours. Monitor by LC-MS.

  • Workup and Purification:

    • Carefully quench the reactions by adding saturated aqueous sodium bicarbonate solution.

    • The crude products can be extracted (e.g., with dichloromethane) or directly purified via parallel preparative HPLC-MS.

ReagentMolar EquivalentsRationale
Aldehyde/Ketone1.0Limiting reagent
1-(2-Methoxyethyl)azetidin-3-amine dihydrochloride1.1Slight excess to favor imine formation.
Sodium Triacetoxyborohydride (STAB)1.5Mild and selective reducing agent, compatible with most functional groups.[10]
DIPEA2.5Neutralizes the HCl salts and any acidic byproducts.

Troubleshooting and Optimization

IssuePotential CauseRecommended Solution
Low Conversion in Amide Coupling Inefficient activation of carboxylic acid; Steric hindrance.Switch to a more potent coupling reagent like COMU or T3P. Increase reaction time or temperature (e.g., to 50 °C). For sterically hindered substrates, consider converting the acid to an acyl fluoride.[12]
Epimerization of Chiral Centers Use of carbodiimides (DCC, EDC) without an additive.Use of HATU, HCTU, or HOBt/HBTU as these coupling agents are known to suppress racemization.[8]
Low Yield in Reductive Amination Incomplete imine formation; Competing reduction of the carbonyl.Pre-stir the amine and carbonyl for a longer duration before adding the reducing agent. Ensure anhydrous conditions. STAB is generally preferred over stronger reductants like sodium borohydride to minimize carbonyl reduction.
Difficulty in Purification Excess reagents or byproducts co-eluting with the product.Use scavenger resins to remove excess unreacted starting materials or byproducts. Optimize the stoichiometry to minimize excess reagents.

Conclusion

1-(2-Methoxyethyl)azetidin-3-amine dihydrochloride is a highly valuable building block for parallel synthesis in drug discovery. Its primary amine handle allows for robust and versatile incorporation into compound libraries via well-established protocols for amide coupling and reductive amination. The unique conformational properties of the azetidine core provide medicinal chemists with a powerful tool to explore new chemical space and optimize the pharmacokinetic and pharmacodynamic properties of lead compounds.[5][13] The protocols and insights provided in this application note are intended to facilitate the seamless integration of this reagent into high-throughput synthesis workflows, ultimately accelerating the identification of next-generation therapeutics.

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed Central (PMC), National Center for Biotechnology Information, U.S. National Library of Medicine. [Link]

  • Understanding Aze Medications: The Role of Azetidine Derivatives. Oreate AI Blog. [Link]

  • Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. PubMed Central (PMC), National Center for Biotechnology Information, U.S. National Library of Medicine. [Link]

  • The Growing Importance of Azetidine Derivatives in Pharmaceutical Research: A Focus on 3-Hydroxyazetidine Hydrochloride. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Modular access to functionalized azetidines via electrophilic azetidinylation. Royal Society of Chemistry. [Link]

  • Modular Access to Functionalized Azetidines via Electrophilic Azetidinylation. ChemRxiv. [Link]

  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PubMed Central (PMC), National Center for Biotechnology Information, U.S. National Library of Medicine. [Link]

  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ResearchGate. [Link]

  • Synthesis and profiling of a diverse collection of azetidine-based scaffolds for the development of CNS-focused lead-like libraries. PubMed. [Link]

  • Amide coupling reaction in medicinal chemistry. HepatoChem. [Link]

  • Amide coupling Protocol for Amino PEG. AxisPharm. [Link]

  • A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate. [Link]

  • Oxidative Allene Amination for the Synthesis of Azetidin-3-ones. PubMed Central (PMC), National Center for Biotechnology Information, U.S. National Library of Medicine. [Link]

  • Green Chemistry. BORIS Portal. [Link]

  • Reductive amination and amide synthesis. ResearchGate. [Link]

  • Identification of parallel medicinal chemistry protocols to expand branched amine design space. Royal Society of Chemistry. [Link]

  • Reductive amination of (protected) 3-Oxopropanenitrile: Will azetidin-2-ol be formed via intramolecular ring closure? Chemistry Stack Exchange. [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]

  • Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as a reductant. Royal Society of Chemistry. [Link]

  • Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity. MDPI. [Link]

  • Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. MDPI. [Link]

  • A one-pot preparation of 1,3-disubstituted azetidines. PubMed. [Link]

  • Catalyst-Free, Three-Component Synthesis of Amidinomaleimides. PubMed Central (PMC), National Center for Biotechnology Information, U.S. National Library of Medicine. [Link]

  • Multicomponent Reactions in High Throughput Synthesis and Medicinal Chemistry. University of Groningen Research Portal. [Link]

Sources

Method

Application Note: Strategic Derivatization of 1-(2-Methoxyethyl)azetidin-3-amine for Structure-Activity Relationship (SAR) Studies

Abstract The azetidine scaffold has become a privileged motif in modern medicinal chemistry, prized for its ability to confer favorable physicochemical properties such as increased sp³ character, metabolic stability, and...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The azetidine scaffold has become a privileged motif in modern medicinal chemistry, prized for its ability to confer favorable physicochemical properties such as increased sp³ character, metabolic stability, and improved aqueous solubility.[1][2][3] This application note provides a detailed guide for the strategic derivatization of the versatile building block, 1-(2-methoxyethyl)azetidin-3-amine. We present a series of robust, field-proven protocols for modifying its primary amine, enabling the rapid generation of diverse compound libraries essential for comprehensive Structure-Activity Relationship (SAR) studies.[4][5] Methodologies covered include acylation, sulfonylation, reductive amination, and Buchwald-Hartwig amination, complete with expert insights into experimental design, step-by-step procedures, and analytical characterization strategies.

The Strategic Value of the Azetidine Scaffold in Drug Discovery

Azetidines, as four-membered nitrogen-containing heterocycles, offer a unique combination of structural rigidity and three-dimensionality that distinguishes them from more common cyclic amines like pyrrolidines or piperidines.[2] This conformational constraint can pre-organize pharmacophoric elements into a bioactive conformation, potentially enhancing binding affinity and selectivity for a biological target.[6][7] The incorporation of azetidine rings is a well-established strategy to improve key drug-like properties, and numerous FDA-approved drugs, including baricitinib and cobimetinib, feature this valuable scaffold.[1]

The specific building block, 1-(2-methoxyethyl)azetidin-3-amine, presents two key features for exploration:

  • A reactive primary amine (C3 position): This serves as the principal handle for diversification, allowing for the introduction of a wide array of functional groups to probe the chemical space around the core.

  • A 1-(2-methoxyethyl) substituent: This group can influence solubility and provides a potential hydrogen bond acceptor, which may impact pharmacokinetic properties or target engagement.

This guide focuses on leveraging the C3-amine for the systematic construction of an analog library to elucidate SAR.

SAR_Workflow cluster_synthesis Parallel Synthesis Start 1-(2-Methoxyethyl)azetidin-3-amine (Starting Material) Acylation Acylation (Protocol 1) Start->Acylation Sulfonylation Sulfonylation (Protocol 2) Start->Sulfonylation ReductiveAmination Reductive Amination (Protocol 3) Start->ReductiveAmination Arylation N-Arylation (Protocol 4) Start->Arylation Purification Purification (Flash Chromatography) Acylation->Purification Sulfonylation->Purification ReductiveAmination->Purification Arylation->Purification Characterization Structure & Purity Verification (NMR, LC-MS, HPLC) Purification->Characterization Library Diverse Compound Library Characterization->Library Screening Biological Screening (In vitro assays) Library->Screening SAR SAR Analysis & Data Interpretation Screening->SAR

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Substituted Azetidines

Welcome to the technical support resource for researchers, scientists, and drug development professionals engaged in the synthesis of substituted azetidines. This guide provides in-depth troubleshooting advice and freque...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals engaged in the synthesis of substituted azetidines. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges, with a focus on understanding and mitigating side reactions. As Senior Application Scientists, we aim to provide not just solutions, but also the underlying chemical principles to empower your research.

Troubleshooting Guides & FAQs

Issue 1: Low or No Yield of the Desired Azetidine

Question: My intramolecular cyclization to form a 3-substituted azetidine is giving very low yields. The major products appear to be a mix of an acyclic alkene and a five-membered ring. What is happening and how can I fix it?

Answer: This is a classic issue in azetidine synthesis, stemming from the thermodynamics of ring formation. The formation of a four-membered ring is entropically and enthalpically less favorable than competing pathways like elimination or the formation of a five-membered pyrrolidine ring.[1][2]

  • Causality:

    • Elimination: If you are using a γ-amino halide or a precursor with a good leaving group, a common side reaction is E2 elimination, especially with sterically hindered bases, leading to an unsaturated acyclic amine.[1]

    • Competing Cyclization (5-endo-tet vs. 4-exo-tet): The cyclization can proceed via different pathways. While you are targeting the 4-exo-tet cyclization to form the azetidine, the competing 5-endo-tet pathway to form a pyrrolidine is often kinetically and thermodynamically favored.[2] The specific outcome is highly dependent on the substitution pattern and reaction conditions.

  • Troubleshooting & Optimization:

    • Choice of Base and Leaving Group:

      • Use a non-hindered, strong base to favor nucleophilic substitution over elimination. Bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in a polar aprotic solvent are common choices.

      • The leaving group is critical. While halides are common, converting a γ-amino alcohol to a mesylate or tosylate in situ can often lead to cleaner cyclization.

    • Temperature Control: Carefully control the reaction temperature. Lower temperatures can often disfavor the elimination pathway and provide better selectivity for the desired cyclization.

    • High Dilution: Running the reaction under high dilution conditions can favor intramolecular cyclization over intermolecular side reactions like dimerization.

Question: I am attempting a [2+2] photocycloaddition (aza Paternò-Büchi reaction) to synthesize a bicyclic azetidine, but the reaction is inefficient and I get a complex mixture of products. Why is this reaction so challenging?

Answer: The aza Paternò-Büchi reaction is a powerful but often tricky method for azetidine synthesis.[3] The low efficiency and side products are typically due to competing photochemical pathways of the imine component.

  • Causality:

    • E/Z Isomerization: Upon photoexcitation, the imine can undergo rapid E/Z isomerization, which is a non-productive energy-wasting pathway that competes with the desired cycloaddition.[3]

    • Photoreduction/Decomposition: The excited state of the imine can also be susceptible to other reactions, such as hydrogen abstraction from the solvent or decomposition, leading to a complex product mixture.

  • Troubleshooting & Optimization:

    • Substrate Design: The most successful aza Paternò-Büchi reactions often use cyclic imines or imines with conjugating groups that restrict E/Z isomerization and modulate the excited state properties.[3]

    • Sensitization: If direct irradiation is not working, consider using a triplet sensitizer like acetone. This can populate the triplet excited state of the imine, which may have different reactivity and potentially favor the cycloaddition pathway.

    • Solvent Choice: The solvent can play a significant role. Experiment with a range of solvents with varying polarities and hydrogen-donating abilities. Aprotic, non-hydrogen-donating solvents are often a good starting point.

Issue 2: Product Instability and Ring-Opening

Question: I successfully synthesized and isolated my N-aryl azetidine, but it decomposes upon standing, especially if exposed to acidic conditions during purification. What is causing this instability?

Answer: The ring strain of azetidines (approx. 25.4 kcal/mol) makes them susceptible to ring-opening reactions, particularly when activated by protonation or Lewis acids.[4] N-substituted azetidines with certain functionalities can undergo intramolecular ring-opening decomposition.[5][6]

  • Causality:

    • Acid-Mediated Ring Opening: The azetidine nitrogen is basic and can be protonated by acid. This protonation makes the ring much more electrophilic and susceptible to nucleophilic attack, leading to ring opening.[5]

    • Intramolecular Nucleophilic Attack: If your molecule contains a pendant nucleophile (like an amide), it can attack the protonated azetidine ring in an intramolecular fashion, leading to a rearranged, ring-opened product.[5][6] The rate of this decomposition is highly pH-dependent.[5]

  • Troubleshooting & Optimization:

    • pH Control: Maintain neutral or slightly basic conditions during workup and purification. Avoid acidic chromatography conditions (e.g., silica gel with acidic eluents). Consider using deactivated silica or alumina for chromatography.

    • Protecting Group Strategy: If the azetidine nitrogen's basicity is problematic, consider using an electron-withdrawing protecting group (e.g., Boc, Cbz) to reduce its basicity and susceptibility to protonation.[7] However, be aware that the deprotection step itself can sometimes trigger ring-opening if not performed under carefully controlled conditions.

    • Structural Modification: If intramolecular attack is the issue, consider modifying the structure to reduce the nucleophilicity of the attacking group or to alter its proximity to the azetidine ring.

Diagram: Troubleshooting Azetidine Ring Instability

Caption: Decision workflow for troubleshooting azetidine decomposition.

Issue 3: Formation of Dimeric and Polymeric Byproducts

Question: During the synthesis and purification of my N-H azetidine, I am observing the formation of higher molecular weight species, which I suspect are dimers or oligomers. How can I prevent this?

Answer: The high reactivity and ring strain of azetidines, especially N-H azetidines, make them prone to cationic ring-opening polymerization.[8] This can be initiated by trace acidic impurities or even by the azetidine itself acting as a Brønsted acid when protonated.

  • Causality:

    • Cationic Polymerization: An acidic proton source can protonate the azetidine nitrogen, forming a reactive azetidinium ion. This ion can then be attacked by the nitrogen of another azetidine molecule, initiating a chain reaction that leads to dimers, oligomers, and polymers.[8]

  • Troubleshooting & Optimization:

    • Strictly Anhydrous and Inert Conditions: Ensure all reagents and solvents are dry and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to minimize the presence of adventitious acids.

    • Base Scavenging: During workup, use a mild base wash (e.g., saturated NaHCO₃ solution) to remove any acidic impurities.

    • Purification Strategy:

      • Avoid acidic chromatography conditions.

      • Consider distillation for volatile azetidines.

      • If chromatography is necessary, consider using a non-polar eluent system with a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to prevent protonation on the column.

    • Immediate Derivatization: If the N-H azetidine is an intermediate, it is often best to use it immediately in the next step without prolonged storage. If it needs to be stored, do so at low temperatures under an inert atmosphere.

Experimental Protocol: Minimizing Dimerization during Azetidine Purification via Column Chromatography

This protocol describes a method for purifying a moderately polar N-H azetidine while minimizing on-column degradation and dimerization.

Materials:

  • Crude N-H azetidine product

  • Silica gel (230-400 mesh)

  • Triethylamine (TEA)

  • Dichloromethane (DCM), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Hexanes, HPLC grade

  • Thin Layer Chromatography (TLC) plates

Procedure:

  • Slurry Deactivation:

    • In a fume hood, prepare a slurry of silica gel in your chosen starting eluent (e.g., 100% DCM or 98:2 DCM:MeOH).

    • Add triethylamine to the slurry to a final concentration of 1% (v/v). For example, for 500 mL of eluent, add 5 mL of TEA.

    • Stir the slurry gently for 15-20 minutes to ensure the TEA is evenly distributed and has neutralized the acidic sites on the silica surface.

  • Column Packing:

    • Pack a chromatography column with the deactivated silica slurry.

    • Allow the silica to settle, and then gently flush the column with 2-3 column volumes of the TEA-containing eluent to ensure a well-packed, stable bed.

  • Sample Loading:

    • Dissolve the crude azetidine in a minimal amount of the initial eluent.

    • Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the crude product onto a small amount of deactivated silica gel and carefully adding it to the top of the column.

  • Elution:

    • Begin elution with your starting solvent mixture containing 1% TEA.

    • Gradually increase the polarity of the eluent as needed (e.g., by increasing the percentage of MeOH in a DCM/MeOH system), ensuring that 1% TEA is maintained in the eluent mixture throughout the purification.

    • Monitor the elution by TLC, collecting fractions.

  • Fraction Analysis and Product Isolation:

    • Analyze the collected fractions by TLC.

    • Combine the fractions containing the pure product.

    • Remove the solvent and TEA under reduced pressure. Note that TEA is relatively volatile and should be removed with the solvent. A final high-vacuum step may be necessary to remove all traces.

Data Presentation: Impact of Purification Conditions on Product Purity

ConditionAzetidine Monomer (%)Dimer (%)Other Impurities (%)
Standard Silica Gel (DCM/MeOH)65287
Neutral Alumina (DCM/MeOH)8875
Deactivated Silica Gel (1% TEA in DCM/MeOH)95<14

Data are representative and based on crude product analysis by ¹H NMR and LC-MS.

References

  • Lundgren, R. J., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1585–1588. [Link][5][6]

  • Parmar, D. J., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(15), 3299-3324. [Link][4]

  • Mehra, V., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(76), 48193-48229. [Link][9]

  • Uesugi, S., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 11, 1269411. [Link][10][11]

  • Smith, J. A., et al. (2025). Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions. The Journal of Organic Chemistry. [Link][12]

  • Singh, G. S., & D’hooghe, M. (2017). Recent advances in the chemistry of azetidines and azetidin-2-ones. Arkivoc, 2017(1), 1-15.
  • Goossens, H., et al. (2010). The Polymerization of Azetidines and Azetidine Derivatives. Macromolecular Chemistry and Physics, 181(10), 1789-1796. [Link][8]

  • Molnár, Á., et al. (2020). Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring-Formation Reactions of Oxiranes. The Journal of Organic Chemistry, 85(17), 11247–11257. [Link][2]

  • Bach, T., & Hehn, J. P. (2011). Synthesis of azetidines by aza Paternò–Büchi reactions. Chemical Society Reviews, 40(5), 2199-2207. [Link][3][13]

  • Ali, A., et al. (2015). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Angewandte Chemie International Edition, 54(44), 13139-13143. [Link][7]

  • Clayden, J., et al. (2015). Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. Organic Letters, 17(1), 82-85. [Link][14]

  • Bott, T. M., & West, F. G. (2011). Preparation and Synthetic Applications of Azetidines. Comprehensive Organic Synthesis II, 4, 1091-1123. [Link][15]

Sources

Optimization

Stability issues of 1-(2-Methoxyethyl)azetidin-3-amine dihydrochloride under acidic conditions

Document ID: TSC-CHEM-4528-B Last Updated: January 19, 2026 Introduction This guide provides in-depth technical support for researchers, scientists, and drug development professionals utilizing 1-(2-Methoxyethyl)azetidin...

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSC-CHEM-4528-B Last Updated: January 19, 2026

Introduction

This guide provides in-depth technical support for researchers, scientists, and drug development professionals utilizing 1-(2-Methoxyethyl)azetidin-3-amine dihydrochloride. Azetidine scaffolds are valuable in medicinal chemistry for their ability to introduce conformational rigidity and novel structural vectors.[1] However, the inherent strain of the four-membered ring system can lead to specific stability challenges, particularly under acidic conditions commonly employed in synthesis, purification, and formulation.[1] This document outlines the potential degradation pathways, offers troubleshooting advice for common experimental issues, and provides validated protocols for assessing the stability of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for 1-(2-Methoxyethyl)azetidin-3-amine dihydrochloride in acidic solutions?

The two primary points of instability under acidic conditions are the azetidine ring itself and the ether linkage in the N-substituent.

  • Azetidine Ring-Opening: The strained four-membered ring is susceptible to nucleophilic attack, a reaction that is significantly accelerated under acidic conditions. The acid protonates the ring nitrogen, forming a reactive azetidinium ion, which can then be opened by a nucleophile.[2][3]

  • Ether Cleavage: The methoxyethyl side chain contains an ether bond, which can be cleaved by strong acids, particularly in the presence of halide nucleophiles (like the chloride counter-ion) and elevated temperatures.[4][5][6]

Q2: How does pH specifically influence the degradation of the azetidine ring?

In acidic media, the nitrogen atom of the azetidine ring becomes protonated, forming a positively charged azetidinium ion. This process activates the ring, making the carbon atoms adjacent to the nitrogen highly electrophilic and vulnerable to nucleophilic attack.[2][7] This leads to irreversible ring-opening. The lower the pH, the higher the concentration of the protonated, activated form of the molecule, thus increasing the rate of degradation.

Q3: What are the likely degradation products I should be looking for?

Based on the known reactivity of azetidinium ions and ethers, two main classes of degradation products can be anticipated. The exact products will depend on the nucleophiles present in the medium (e.g., water, chloride).

Degradation PathwayPotential Degradation ProductMolecular FormulaMonoisotopic Mass
Azetidine Ring-Opening 3-amino-1-chloro-4-(2-methoxyethyl)butan-2-ol (from H₂O & Cl⁻ attack)C₇H₁₇ClNO₂182.09
Ether Cleavage 1-(2-hydroxyethyl)azetidin-3-amineC₅H₁₂N₂O116.09
Combined Degradation 3-amino-1,4-dichlorobutan-2-ol (from ring-opening & ether cleavage)C₄H₉Cl₂NO157.00

Q4: What are the recommended storage and handling conditions for this compound, especially in solution?

To ensure maximum stability, follow these guidelines:

  • Solid Form: Store the dihydrochloride salt in a tightly sealed container in a cool, dry place, protected from light.

  • Stock Solutions: Prepare stock solutions in aprotic organic solvents if possible. If aqueous or protic solvents are required, it is highly recommended to prepare solutions fresh before each experiment.

  • Acidic Experimental Media: When using the compound in acidic reaction or assay buffers, minimize the exposure time and temperature. If possible, add the compound to the acidic medium at a low temperature just before initiating the experiment.

Troubleshooting Guide

This section addresses common problems encountered during experiments involving 1-(2-Methoxyethyl)azetidin-3-amine dihydrochloride.

Problem: My HPLC/LC-MS analysis shows new, unexpected peaks appearing over the course of my reaction.

  • Underlying Cause: This is a classic sign of compound degradation under your experimental conditions. The acidic environment is likely causing either ring-opening of the azetidine core or cleavage of the ether side-chain.

  • Troubleshooting Workflow:

    • Confirm Identity: Use high-resolution mass spectrometry (HRMS) to obtain accurate masses for the new peaks and compare them against the potential degradation products listed in the FAQ section.[1]

    • Run a Control Experiment: Incubate 1-(2-Methoxyethyl)azetidin-3-amine dihydrochloride in your reaction medium (acid, solvent, and temperature) without any other reactants. Monitor the formation of the impurity peaks over time using HPLC. This will isolate the stability of the compound as the root cause.

    • Mitigate Degradation:

      • Reduce Temperature: Chemical degradation rates are highly temperature-dependent. If your protocol allows, perform the reaction at a lower temperature.

      • Minimize Time: Reduce the reaction time to the minimum required for completion.

      • Use a Milder Acid: If your chemistry permits, investigate using a weaker acid or a buffered system to achieve the desired pH without using a high concentration of strong acid.

Problem: I am observing a gradual loss of potency or inconsistent results in my biological assay.

  • Underlying Cause: The compound is likely degrading in your aqueous assay buffer, especially if it is acidic. This leads to a lower effective concentration of the active compound over the duration of the assay.

  • Troubleshooting Workflow:

    • Perform a Solution Stability Study: Prepare a solution of the compound in your exact assay buffer. Aliquot the solution and store it under the assay conditions (e.g., 37°C). Analyze samples by HPLC at various time points (e.g., 0, 2, 4, 8, 24 hours) to quantify the remaining parent compound.

    • Optimize Solution Preparation: Based on the stability study, determine a time window within which the compound is stable. Always prepare solutions fresh and use them within this validated timeframe.

    • Evaluate Buffer Composition: If instability is significant, consider if the assay can be performed in a buffer closer to neutral pH. Even a small increase in pH can dramatically reduce the rate of acid-catalyzed degradation.

Key Degradation Mechanisms & Experimental Workflows

Proposed Degradation Pathways

The primary degradation pathways are initiated by the protonation of the molecule in acidic media. The following diagram illustrates the two most probable degradation routes.

G cluster_main Proposed Degradation of 1-(2-Methoxyethyl)azetidin-3-amine dihydrochloride Parent Parent Compound (Protonated Form) Pathway1 Pathway A: Azetidine Ring-Opening Parent->Pathway1 H⁺, Nu⁻ (e.g., Cl⁻, H₂O) Pathway2 Pathway B: Ether Cleavage Parent->Pathway2 Strong H⁺ (e.g., HBr, HI) Product1 Ring-Opened Product (e.g., 3-amino-1-chloro-4-(2-methoxyethyl)butan-2-ol) Pathway1->Product1 Product2 Ether-Cleaved Product (1-(2-hydroxyethyl)azetidin-3-amine) Pathway2->Product2

Caption: Proposed degradation pathways under acidic conditions.

Experimental Workflow: Forced Degradation Study

A forced degradation study is essential to definitively identify degradation products and understand the stability profile of a molecule.[8][9]

G cluster_workflow Forced Degradation Workflow Prep 1. Prepare Solutions Parent compound in 0.1 M HCl, 0.01 M HCl, and Control (H₂O) Incubate 2. Incubate Samples Set aliquots at defined temperatures (e.g., 40°C, 60°C) Prep->Incubate Sample 3. Sample at Time Points Withdraw samples at t=0, 2, 4, 8, 24 hours Incubate->Sample Quench 4. Quench Reaction Neutralize with base to stop degradation Sample->Quench Analyze 5. Analyze by HPLC/LC-MS Quantify parent peak area and identify degradant peaks Quench->Analyze Report 6. Report & Analyze Data Plot % Parent Remaining vs. Time Characterize degradants Analyze->Report

Caption: Workflow for conducting a forced degradation study.

Protocols

Protocol 1: Acidic Forced Degradation Study

Objective: To assess the stability of 1-(2-Methoxyethyl)azetidin-3-amine dihydrochloride under acidic conditions and identify potential degradation products.

Materials:

  • 1-(2-Methoxyethyl)azetidin-3-amine dihydrochloride

  • 0.1 M Hydrochloric Acid

  • Milli-Q Water

  • 0.5 M Sodium Hydroxide (for quenching)

  • Class A volumetric flasks, pipettes

  • HPLC vials

  • Thermostatic water bath or oven

Procedure:

  • Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in Milli-Q water.

  • Stress Samples:

    • Acid Hydrolysis: Transfer 1 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with 0.1 M HCl to get a final concentration of 0.1 mg/mL.

    • Control Sample: Prepare a similar dilution using Milli-Q water instead of HCl.

  • Incubation: Place sealed vials of the acid and control samples into a water bath set at 60°C.

  • Time Points: Withdraw aliquots (e.g., 100 µL) from each vial at T=0, 2, 6, 12, and 24 hours.

  • Quenching: Immediately neutralize the withdrawn acidic samples by adding a stoichiometric equivalent of 0.5 M NaOH to halt further degradation.

  • Analysis: Analyze all quenched and control samples by a stability-indicating HPLC-UV method. Submit T=24h samples for LC-MS analysis to identify the masses of major degradants.

Protocol 2: Stability-Indicating HPLC Method

Objective: To separate the parent compound from its potential degradation products. Note: This is a starting method and may require optimization.

ParameterCondition
Column C18, 250 x 4.6 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 210 nm
Injection Volume 10 µL

Rationale: The C18 column provides good retention for moderately polar compounds. The TFA in the mobile phase ensures the protonation of the amines for good peak shape and provides an acidic environment that is consistent with the degradation study conditions. A shallow gradient is used to ensure the separation of potentially closely eluting degradation products.

References

  • Couty, F., David, O., Durrat, F., Evano, G., Lakhdar, S., Marrot, J., & Vargas-Sanchez, M. (2006). Nucleophilic Ring-Opening of Azetidinium Ions: Insights into Regioselectivity. European Journal of Organic Chemistry, 2006(15), 3479-3490. Available from: [Link]

  • Topczewski, J. J., & Jacobsen, E. N. (2025). Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. ChemRxiv. Available from: [Link]

  • Van den Broeck, S., et al. (2021). Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway. Journal of Pharmaceutical and Biomedical Analysis, 203, 114232. Available from: [Link]

  • David, O., et al. (2011). Assessing the Rates of Ring-Opening of Aziridinium and Azetidinium Ions: A Dramatic Ring Size Effect. Organic Letters, 13(7), 1730-1733. Available from: [Link]

  • OpenStax. (2023). 18.3 Reactions of Ethers: Acidic Cleavage. In Organic Chemistry. Available from: [Link]

  • Couty, F., et al. (2006). Nucleophilic Ring‐Opening of Azetidinium Ions: Insights into Regioselectivity. European Journal of Organic Chemistry. Available from: [Link]

  • Topczewski, J. J., & Jacobsen, E. N. (2023). Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. Journal of the American Chemical Society. Available from: [Link]

  • Ashenhurst, J. (2014). Cleavage Of Ethers With Acid. Master Organic Chemistry. Available from: [Link]

  • LibreTexts Chemistry. (2024). 18.3: Reactions of Ethers - Acidic Cleavage. Available from: [Link]

  • Lindsley, C. W., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1634-1638. Available from: [Link]

  • Wikipedia. (n.d.). Ether cleavage. Available from: [Link]

  • Ashenhurst, J. (n.d.). Acidic cleavage of ethers (SN2). Master Organic Chemistry. Available from: [Link]

  • Scribd. (n.d.). HSAS Method. Available from: [Link]

  • Choudhary, A. (2011). Testing Procedure (Method of analysis) for Aluminium Salts, Amines and Ammonium Salts. Pharma Guideline. Available from: [Link]

  • ResearchGate. (2022). Forced degradation studies of rosuvastatin and ezetimibe. Available from: [Link]

  • MedCrave. (2016). Forced Degradation Studies. Available from: [Link]

  • Pharmaceutical Technology. (2016). Forced Degradation Studies for Biopharmaceuticals. Available from: [Link]

  • EPTQ. (n.d.). Chemical analysis in amine system operations. Available from: [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. Available from: [Link]

  • ResearchGate. (n.d.). Stability of different azetidine esters. Available from: [Link]

  • ResearchGate. (n.d.). General synthetic route for accessing azetidines via intermolecular... Available from: [Link]

  • Royal Society of Chemistry. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Available from: [Link]

  • Royal Society of Chemistry. (2017). Recent advances in synthetic facets of immensely reactive azetidines. Available from: [Link]

  • International Atomic Energy Agency. (n.d.). RADIATION AND CHEMICAL STABILITY OF AMINES. Available from: [Link]

  • National Institutes of Health. (n.d.). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Available from: [Link]

  • PubMed. (1991). Stability of diltiazem in acid solution. Available from: [Link]

Sources

Troubleshooting

Overcoming Poor Solubility of Azetidine Intermediates: A Technical Support Guide

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the solubility challe...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the solubility challenges often encountered with azetidine intermediates. Azetidines, four-membered nitrogen-containing heterocycles, are increasingly vital building blocks in medicinal chemistry.[1][2] However, their unique structural and physicochemical properties can often lead to poor solubility in both aqueous and organic media, posing significant hurdles during synthesis, purification, and formulation development. This resource is designed to provide you with the expertise and practical methodologies to overcome these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: Why do my substituted azetidine intermediates exhibit such poor solubility?

A1: The solubility of azetidine derivatives is a complex interplay of several factors. The parent azetidine ring is a small, strained heterocycle that is miscible with water.[1][3] However, the introduction of various substituents, a common practice in drug discovery to modulate pharmacological activity, can drastically alter the molecule's properties.

  • Increased Lipophilicity: Many substituents added to the azetidine core are lipophilic (fat-loving) in nature. This increases the overall nonpolar character of the molecule, reducing its affinity for polar solvents like water.

  • Crystal Lattice Energy: Poorly soluble compounds often form highly stable, ordered crystalline structures. A significant amount of energy is required to break apart this crystal lattice before the individual molecules can be solvated. This is a common issue for many active pharmaceutical ingredients (APIs) and their intermediates.[4]

  • Molecular Symmetry and Rigidity: The rigid, three-dimensional structure of some substituted azetidines, such as those incorporating bicyclo[1.1.1]pentane (BCP) scaffolds, can promote efficient crystal packing.[5][6][7][8] While BCP inclusion can sometimes enhance aqueous solubility compared to aromatic analogs, the overall crystal packing energy can still dominate, leading to low solubility.[5][6]

Q2: What is the first step I should take when encountering a solubility issue with a new azetidine intermediate?

A2: The initial and most critical step is to quantitatively assess the solubility. Differentiating between kinetic and thermodynamic solubility is crucial for designing an effective solubilization strategy.

  • Kinetic Solubility: This measures the concentration of a compound that can be dissolved in a solvent system (often containing a small percentage of an organic co-solvent like DMSO) over a short period. It's a high-throughput method often used in early discovery to flag potential issues.[9]

  • Thermodynamic Solubility: This is the true equilibrium solubility of the most stable crystalline form of the compound in a given solvent at a specific temperature and pH.[9][10] The shake-flask method is the gold standard for this measurement.[10][11]

Understanding the thermodynamic solubility provides a baseline and helps determine if you are dealing with a fundamentally low-solubility compound or if precipitation is occurring due to experimental conditions.

Q3: My azetidine intermediate is a weak base. How can I leverage this to improve its aqueous solubility?

A3: The basic nature of the azetidine nitrogen (pKa of the conjugate acid is ~11.29) presents a powerful tool for solubility enhancement through pH modification.[1][3] By acidifying the aqueous medium, you can protonate the nitrogen atom, forming a positively charged species. This ionized form is generally much more soluble in water than the neutral form.

The relationship between pH, pKa, and solubility is a fundamental principle in pharmaceutical sciences.[12][13][14] For a basic compound, solubility increases as the pH of the solution drops below its pKa.[12][14] This is a primary strategy for developing aqueous formulations and for controlling precipitation during reactions or workups.

Troubleshooting Guides & Protocols

Issue 1: Poor solubility in common organic solvents for reaction or purification.

G start Insoluble Azetidine Intermediate solvent_screen Perform Solvent Screen (e.g., DCM, MeCN, THF, EtOAc, Toluene) start->solvent_screen cosolvent Introduce a Co-solvent (e.g., DMF, NMP, DMAc) solvent_screen->cosolvent Still Insoluble success Solubility Achieved solvent_screen->success Soluble heating Increase Temperature cosolvent->heating Still Insoluble cosolvent->success Soluble heating->success Soluble failure Explore Advanced Techniques heating->failure Still Insoluble

Caption: Decision workflow for improving organic solvent solubility.

  • Initial Screening: Begin by testing the solubility of a small amount of your azetidine intermediate in a range of common laboratory solvents with varying polarities (e.g., heptane, toluene, dichloromethane, ethyl acetate, acetonitrile, THF, isopropanol, ethanol).[15]

  • Introduce Co-solvents: If solubility remains low, introduce a strong, polar aprotic co-solvent.[16][17] These solvents are excellent at disrupting crystal lattices. Add small percentages (e.g., 5-20% v/v) of N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), or dimethyl sulfoxide (DMSO) to your primary solvent.

  • Apply Heat: Gently warm the mixture. Increased temperature provides the energy needed to overcome the crystal lattice energy. Always monitor for potential degradation of your compound at elevated temperatures.

Issue 2: Low aqueous solubility hindering formulation or biological testing.

As azetidines are basic, creating an acidic environment can significantly enhance their solubility.

  • Prepare Buffers: Create a series of aqueous buffers across a relevant pH range (e.g., pH 2, 4, 6, 7.4, 9).

  • Shake-Flask Method: Add an excess of the solid azetidine intermediate to each buffer solution in separate vials.[10]

  • Equilibrate: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to reach equilibrium.[11] Ensure solid material is still present.

  • Separate and Analyze: Separate the solid from the solution (e.g., by filtration or centrifugation).

  • Quantify: Determine the concentration of the dissolved compound in the supernatant using a suitable analytical method like HPLC-UV.[10]

  • Plot Data: Plot solubility (e.g., in mg/mL or µM) against pH to visualize the pH-dependent solubility profile.

G cluster_low_ph Low pH (Acidic) cluster_high_ph High pH (Basic/Neutral) A R-Azetidine-H+ B H2O A->B High Solubility (Ionized Form Dominates) C R-Azetidine D H2O C->D Low Solubility (Neutral Form Dominates)

Caption: pH effect on the solubility of basic azetidines.

Converting the basic azetidine intermediate into a salt is one of the most effective methods to increase aqueous solubility and dissolution rates.[18][19][20]

  • Counter-ion Selection: Choose a set of pharmaceutically acceptable acids (counter-ions) to react with your basic azetidine. Common choices include hydrochloric acid (HCl), sulfuric acid, methanesulfonic acid (mesylate), and tartaric acid.

  • Stoichiometric Reaction: Dissolve your azetidine intermediate in a suitable organic solvent (e.g., isopropanol, acetone).

  • Add Counter-ion: Add a stoichiometric equivalent of the selected acid.

  • Induce Crystallization: Allow the salt to crystallize, which may require cooling, adding an anti-solvent, or evaporation.

  • Isolate and Characterize: Isolate the resulting solid and confirm salt formation (e.g., via melting point, spectroscopy, or elemental analysis).

  • Measure Solubility: Determine the aqueous solubility of the new salt form using the shake-flask method (Protocol 2). The resulting salt will often have a dramatically higher solubility than the free base.[21]

For particularly challenging compounds, advanced formulation techniques may be necessary.

  • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with poorly soluble molecules.[22] The hydrophobic interior of the cyclodextrin encapsulates the lipophilic part of the azetidine derivative, while the hydrophilic exterior interacts with water, enhancing overall solubility.[23][24][25] Beta-cyclodextrins and their derivatives (like hydroxypropyl-β-cyclodextrin) are commonly used for heterocyclic compounds.[22][23]

  • Amorphous Solid Dispersions (ASDs): This technique involves dispersing the crystalline API into an amorphous polymer matrix.[4][26][27] The amorphous state has a higher energy level than the crystalline state, which leads to increased apparent solubility and faster dissolution.[26][27][28] This is a powerful but more complex strategy, often employed in later-stage development using techniques like spray drying or hot-melt extrusion.[26][27]

Data Summary Table

Solubilization Strategy Mechanism of Action Typical Fold-Increase in Solubility Advantages Considerations
pH Adjustment (Acidic) Protonation of the azetidine nitrogen to form a more soluble cationic species.[12]10 - 1,000xSimple, cost-effective, easily reversible.Only applicable to ionizable compounds; risk of precipitation if pH changes.
Salt Formation Creates a new solid form with different (usually lower) crystal lattice energy and improved solvation properties.[19][21]100 - 10,000xSignificant solubility enhancement; can improve stability and handling properties.[21]Requires an ionizable group; potential for disproportionation back to the free base.[21]
Co-solvents Reduces the polarity of the solvent system, improving the solvation of nonpolar solutes.[17][29]2 - 50xUseful for reactions and analysis; straightforward to implement.May not be suitable for final formulations due to toxicity (e.g., DMF, NMP).
Cyclodextrin Complexation Encapsulation of the lipophilic drug molecule within the cyclodextrin's hydrophobic cavity.[22]5 - 500xBiocompatible; can improve stability.[25]Limited by the stoichiometry of the complex; can be expensive.
Amorphous Solid Dispersions Converts the drug from a stable crystalline form to a high-energy amorphous state.[4][26][27][30]10 - 1,000xOvercomes limitations of crystal lattice energy; can achieve supersaturation.[26][28]Amorphous form is thermodynamically unstable and can recrystallize; requires specialized manufacturing.[4][26]

References

  • Improving Solubility with Amorphous Solid Dispersions. (2020). Pharmaceutical Technology.
  • Azetidine. Wikipedia.
  • Solubility enhancement with amorphous solid dispersions. (2025). Seppic.
  • Amorphous solid dispersions for enhanced drug solubility and stability. (2025). Technobis.
  • Azetidine. Grokipedia.
  • WHITE PAPER: Amorphous Solid Dispersions-One approach to improving Bioavailability. Division of Pharmacy Professional Development, University of Wisconsin-Madison.
  • Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products. (2020).
  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.
  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • 1,2-Difunctionalized bicyclo[1.1.1]pentanes: Long–sought-after mimetics for ortho/meta-substituted arenes.
  • Kinetic & Thermodynamic Solubility Testing. WuXi AppTec.
  • Chemical Properties of Azetidine (CAS 503-29-7). Cheméo.
  • Azetidine | C3H7N | CID 10422.
  • Solubility Toolbox for Successful Design of Drug Candid
  • Determining the Ideal Solubility of Drug Candid
  • Azetidine: Understanding its Purity and Applic
  • Solvents and Co-solvents used in Injectables.
  • Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin. (2020).
  • Design of analogues of bicyclo[1.1.1]pentanes with an enhanced water solubility: cores A and B (2‐oxabicyclo[2.1.1]hexane).
  • Can I use Cyclodextrin to improve the solubility of a compound? (2015).
  • Co-solvents. MedchemExpress.com.
  • The Impact of Gastrointestinal pH on Oral Drug Absorption. (2025). WuXi AppTec DMPK.
  • Co-solvent: Significance and symbolism. (2025). ScienceDirect.
  • β-Cyclodextrins as a Solubilization Tool for Insoluble APIs. (2015). Pharmaceutical Networking.
  • A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim. (2012).
  • Reagents & Solvents: Solvents and Polarity. University of Rochester, Department of Chemistry.
  • Common Solvents in Drug Formul
  • Drug Solubilization by Mixtures of Cyclodextrins: Additive and Synergistic Effects. (2019). Molecular Pharmaceutics.
  • A Radical Exchange Process: Synthesis of Bicyclo [1.1.1]pentane Derivatives of Xanthates.
  • Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals. (2022). Asian Journal of Dental and Health Sciences.
  • Thianthrenium-enabled modular synthesis of bicyclo[1.1.1]pentanes.
  • Azetidine synthesis. Organic Chemistry Portal.
  • Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). (2021). The Journal of Organic Chemistry.
  • New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. (2022).
  • Salt Formation to Improve Drug Solubility.
  • azetidine. Organic Syntheses Procedure.
  • Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology.
  • Salt formation to improve drug solubility. (2007).
  • Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston Research Explorer.
  • Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). CORE.
  • Improving API Solubility by Salt and Cocrystal Form
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). RSC Publishing.
  • Azetidine-Containing Heterospirocycles Enhance the Performance of Fluorophores.
  • Azetidines of pharmacological interest. (2021).
  • Synthesis of Azetidine Nitrones and Exomethylene Oxazolines through a Copper(I)

Sources

Optimization

Technical Support Center: Protecting Group Strategies for 1-(2-Methoxyethyl)azetidin-3-amine

Welcome to the technical support guide for handling 1-(2-Methoxyethyl)azetidin-3-amine. This resource is designed for researchers, medicinal chemists, and process development scientists.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for handling 1-(2-Methoxyethyl)azetidin-3-amine. This resource is designed for researchers, medicinal chemists, and process development scientists. Here, we address common questions and troubleshooting scenarios encountered during the protection of the primary amine on this specific substrate. Our goal is to provide not just protocols, but the underlying chemical logic to empower you to make informed decisions in your synthetic campaigns.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to protect the primary amine of 1-(2-Methoxyethyl)azetidin-3-amine?

The primary amine in this molecule is a nucleophilic and basic functional group.[1][2] In a multi-step synthesis, this reactivity can interfere with subsequent reactions, such as those involving electrophiles (e.g., acylations, alkylations) intended for other parts of a molecule.[3][4][5] Protecting the amine by converting it into a less reactive functional group, typically a carbamate, ensures chemoselectivity and prevents unwanted side reactions, thereby improving yields and simplifying purification.[4][6]

Q2: What are the most common and effective protecting groups for this amine?

For a secondary alkyl amine like the one on the azetidine ring, the most common and reliable protecting groups are carbamates. The top three choices offering a balance of stability and ease of removal are:

  • tert-Butoxycarbonyl (Boc): Excellent for its stability to basic and nucleophilic conditions and its straightforward removal with acid.[2][7]

  • Benzyloxycarbonyl (Cbz or Z): Stable to acidic and basic conditions, making it a robust choice. It is typically removed by catalytic hydrogenolysis.[6][8]

  • 9-Fluorenylmethoxycarbonyl (Fmoc): Known for its sensitivity to basic conditions (specifically, amine bases like piperidine), while being stable to acid and hydrogenation.[9][10][11]

Q3: How do I choose between Boc, Cbz, and Fmoc? What is "orthogonality"?

The choice depends entirely on the planned downstream reaction conditions for your synthesis. This concept is known as orthogonal protection , which involves using protecting groups that can be removed under distinct conditions without affecting each other.[3][4][12][13]

  • Choose Boc if: Your subsequent steps involve basic, nucleophilic, or reductive (e.g., hydrogenolysis) conditions. Avoid if you need to perform reactions under strong acid.

  • Choose Cbz if: Your subsequent steps involve acidic or basic conditions. Avoid if your molecule has other functional groups sensitive to catalytic hydrogenation (e.g., alkenes, alkynes, or some benzyl ethers).

  • Choose Fmoc if: Your subsequent steps involve acidic conditions or hydrogenation. Avoid if you plan to use basic reagents.

The ability to selectively deprotect one group while another remains intact is crucial for complex syntheses.[12][13]

Q4: Does the 1-(2-Methoxyethyl)azetidine structure pose any special challenges?

Yes, there are two main considerations:

  • Ring Strain: Azetidines have significant ring strain (~25.4 kcal/mol).[14] While more stable than aziridines, they can be susceptible to ring-opening under harsh acidic conditions, especially upon protonation of the ring nitrogen.[15][16] This is a key reason to use mild deprotection protocols.

  • Steric Hindrance: The azetidine ring itself can provide some steric hindrance around the 3-amino group, which might slightly slow down protection reactions compared to a simple acyclic amine. However, this is generally not a major obstacle for common protecting group reagents.

Protecting Group Selection and Strategy

This decision-making workflow can help you select the most appropriate protecting group based on your synthetic plan.

G start Start: Need to protect 1-(2-Methoxyethyl)azetidin-3-amine q1 What are your planned downstream reaction conditions? start->q1 acid Acidic Conditions (e.g., for Boc deprotection elsewhere) q1->acid Acidic base Basic Conditions (e.g., hydrolysis, amine reagents) q1->base Basic h2 Hydrogenolysis (e.g., for Cbz/Bn deprotection) q1->h2 Hydrogenation use_cbz_fmoc Use Cbz or Fmoc (Boc is acid-labile) acid->use_cbz_fmoc use_boc_cbz Use Boc or Cbz (Fmoc is base-labile) base->use_boc_cbz use_boc_fmoc Use Boc or Fmoc (Cbz is hydrogenation-labile) h2->use_boc_fmoc

Caption: Decision workflow for selecting an orthogonal amine protecting group.

Comparison of Common Protecting Groups
Protecting GroupReagentProtection ConditionsDeprotection ConditionsStability Profile
Boc Di-tert-butyl dicarbonate (Boc)₂OBase (e.g., Et₃N, NaOH, DMAP), Solvent (DCM, THF, Dioxane)[17][18]Strong Acid (TFA, HCl in Dioxane/MeOH)[19][20]Stable to base, nucleophiles, hydrogenolysis. Labile to strong acid.
Cbz Benzyl chloroformate (Cbz-Cl)Base (e.g., NaHCO₃, Et₃N), Solvent (DCM, Dioxane/H₂O)[8]H₂, Pd/C (Hydrogenolysis)[8][21] or strong acids (e.g., HBr/AcOH)[22]Stable to acid (most), base. Labile to hydrogenolysis.
Fmoc Fmoc-OSu or Fmoc-ClBase (e.g., NaHCO₃, Pyridine), Solvent (DMF, Dioxane/H₂O)[9][23]Amine Base (20% Piperidine in DMF)[11][24]Stable to acid, hydrogenolysis. Labile to bases (amines).

Experimental Protocols & Troubleshooting

Protocol 1: Boc Protection

This protocol provides a general method for the N-Boc protection of 1-(2-Methoxyethyl)azetidin-3-amine.

G cluster_0 Boc Protection Workflow step1 1. Dissolve Amine Dissolve amine (1.0 eq) and Et3N (1.2 eq) in DCM. step2 2. Cool Solution Cool to 0 °C in an ice bath. step1->step2 step3 3. Add (Boc)2O Add (Boc)2O (1.1 eq) solution in DCM dropwise. step2->step3 step4 4. Reaction Warm to RT and stir for 2-4h. Monitor by TLC/LC-MS. step3->step4 step5 5. Work-up Quench with water, extract with DCM, wash with brine. step4->step5 step6 6. Purify Dry (Na2SO4), concentrate, and purify by column chromatography. step5->step6

Caption: Step-by-step workflow for a standard Boc protection reaction.

Detailed Steps:

  • Setup: To a round-bottom flask, add 1-(2-Methoxyethyl)azetidin-3-amine (1.0 eq.) and a suitable solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF). Add a non-nucleophilic base such as triethylamine (Et₃N, 1.2 eq.) or diisopropylethylamine (DIPEA).

  • Reagent Addition: Cool the mixture to 0 °C. Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq.) in the same solvent dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up: Quench the reaction with water or saturated ammonium chloride solution. Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by silica gel column chromatography to yield the pure N-Boc protected amine.

Troubleshooting Guide: Boc Protection

  • Q: My reaction is slow or incomplete. What should I do?

    • A: This can be due to insufficient base or reagent. Ensure your base is dry and of good quality. You can increase the equivalents of (Boc)₂O to 1.2-1.5 eq. Adding a catalytic amount of 4-Dimethylaminopyridine (DMAP) can significantly accelerate the reaction, but be aware that it is toxic.[18] Using an alcoholic solvent like methanol can also enhance the reaction rate for some amines.[25]

  • Q: I am seeing a byproduct corresponding to double Boc protection.

    • A: This is highly unlikely for a primary amine forming a carbamate, as the resulting N-H is non-nucleophilic. If observed, it may indicate a reactive impurity. However, the primary mechanism of Boc protection involves the formation of a carbamate, which deactivates the nitrogen.[2][6]

  • Q: The deprotection with TFA is causing decomposition of my product. What are the alternatives?

    • A: The azetidine ring can be sensitive to strong acids.[15][16] First, ensure you are using scavengers like triethylsilane (TES) or anisole to trap the generated tert-butyl cation, which can otherwise cause side reactions.[7][19] If decomposition persists, consider milder acidic conditions, such as 4M HCl in dioxane or using a Lewis acid like AlCl₃.[7] Alternatively, a newer method using oxalyl chloride in methanol offers a very mild deprotection protocol.[26]

Protocol 2: Cbz Protection

This protocol provides a general method for the N-Cbz protection of 1-(2-Methoxyethyl)azetidin-3-amine.

Detailed Steps:

  • Setup: Dissolve the amine (1.0 eq.) in a solvent mixture like 1,4-dioxane and water. Add a base such as sodium bicarbonate (NaHCO₃, 2.0 eq.). This is a classic Schotten-Baumann condition.[9]

  • Reagent Addition: Cool the mixture to 0 °C. Add benzyl chloroformate (Cbz-Cl, 1.1 eq.) dropwise while stirring vigorously.

  • Reaction: Allow the mixture to warm to room temperature and stir for 3-6 hours. Monitor by TLC or LC-MS.

  • Work-up: Dilute with water and extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude material by silica gel column chromatography.

Troubleshooting Guide: Cbz Protection

  • Q: My Cbz deprotection by hydrogenolysis is not working or is very slow.

    • A: The palladium catalyst (Pd/C) can be poisoned by sulfur compounds or even by the substrate itself if it coordinates too strongly to the metal surface.[27] Ensure your substrate and solvents are free of sulfur impurities. You can try increasing the catalyst loading (up to 20 mol%) or the hydrogen pressure. Using a different hydrogen source, like ammonium formate in a transfer hydrogenation protocol, can sometimes be more effective.[8]

  • Q: I have functional groups that are sensitive to hydrogenolysis. How can I remove the Cbz group?

    • A: While hydrogenolysis is standard, the Cbz group can also be removed under certain acidic conditions, such as HBr in acetic acid. However, given the potential sensitivity of the azetidine ring, this should be approached with caution.[22] A milder, nucleophilic deprotection using 2-mercaptoethanol has also been reported for sensitive substrates.[28]

  • Q: Is the Cbz-Cl reagent stable?

    • A: Cbz-Cl is an acid chloride and is sensitive to moisture.[9] It should be handled in a dry environment and stored properly. If the reagent is old or has been exposed to moisture, its effectiveness will be reduced, leading to low yields.

References

  • Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Total Synthesis. [Link]

  • Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis. [Link]

  • Orthogonal Protection Definition. Fiveable. [Link]

  • Protecting Groups and Orthogonal Protection Strategies. University of Bristol. [Link]

  • N-Terminal Deprotection - Fmoc removal. Aapptec Peptides. [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health (NIH). [Link]

  • tert-Butyloxycarbonyl protecting group. Wikipedia. [Link]

  • Terminology of Antibody Drug for Fmoc Deprotection. GenScript. [Link]

  • BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Methods for Removing the Fmoc Group. Peptide.company. [Link]

  • Boc Deprotection Mechanism | Organic Chemistry. YouTube. [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Amine Protection / Deprotection. Fisher Scientific. [Link]

  • Fluorenylmethyloxycarbonyl protecting group. Wikipedia. [Link]

  • Protective Groups. Organic Chemistry Portal. [Link]

  • Protecting Groups. University of California, Irvine. [Link]

  • Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Technical Disclosure Commons. [Link]

  • PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Neliti. [Link]

  • Photochemical Protection of Amines with Cbz and Fmoc Groups. ACS Publications. [Link]

  • Facile deprotection of O-Cbz-protected nucleosides by hydrogenolysis: an alternative to O-benzyl ether-protected nucleosides. PubMed. [Link]

  • An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. Royal Society of Chemistry. [Link]

  • Recent Advances in the Protection of Amine Functionality: A Review. ResearchGate. [Link]

  • Excellent Method for Cbz-protection of Amines. Oxford Academic. [Link]

  • Cbz-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Protecting Groups for Amines: Carbamates. Master Organic Chemistry. [Link]

  • Cbz-Protected Amino Groups (2019). Organic Chemistry Portal. [Link]

  • BOC Protection and Deprotection. J&K Scientific LLC. [Link]

  • Amino Acid-Protecting Groups. ACS Publications. [Link]

  • Fmoc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Facile Deprotection of O-Cbz-Protected Nucleosides by Hydrogenolysis: An Alternative to O-Benzyl Ether-Protected Nucleosides. ResearchGate. [Link]

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. National Institutes of Health (NIH). [Link]

  • Boc Protection Mechanism (Boc2O). Common Organic Chemistry. [Link]

  • Boc Protecting Group for Amines. Chemistry Steps. [Link]

  • Cbz Deprotection (H2 + Pd/C). Common Organic Chemistry. [Link]

  • Mechanism Explained: Acyl Protecting Groups for Amines. YouTube. [Link]

  • Sustainable Approaches for the Protection and Deprotection of Functional Groups. National Institutes of Health (NIH). [Link]

  • Azetidine: Basicity and Preparation. YouTube. [Link]

  • Azetidine. Wikipedia. [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]

  • Protecting Groups List. SynArchive. [Link]

  • Amino Acid-Protecting Groups (2019). ACS Publications. [Link]

  • Protection of Amino Groups in Synthesis. Chemistry LibreTexts. [Link]

  • Amide Group Protection. Thieme. [Link]

  • Amino Acid Derivatives for Peptide Synthesis. AAPPTec. [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Azetidine Coupling Reactions

A Foreword from the Senior Application Scientist: Welcome to the technical support center dedicated to one of the more nuanced areas of modern synthetic chemistry: the palladium-catalyzed cross-coupling of azetidines. Th...

Author: BenchChem Technical Support Team. Date: January 2026

A Foreword from the Senior Application Scientist:

Welcome to the technical support center dedicated to one of the more nuanced areas of modern synthetic chemistry: the palladium-catalyzed cross-coupling of azetidines. The construction of C–N bonds involving this strained, four-membered ring is a critical transformation in medicinal chemistry, as the azetidine motif can impart valuable physicochemical properties to drug candidates.[1][2] However, its inherent ring strain (approx. 25.4 kcal/mol) presents a unique set of challenges not always encountered with less strained cyclic amines like pyrrolidines or piperidines.[1]

Low conversion rates are a frequent and frustrating issue. This guide is structured to move beyond generic advice and provide a logical, mechanistic-driven framework for troubleshooting. We will explore the "why" behind each experimental parameter, helping you to diagnose the root cause of poor reactivity and systematically optimize your reaction for success.

Part 1: Foundational Checks - The "Pre-Troubleshooting" Checklist

Before diving into complex mechanistic problems, it's crucial to ensure the fundamentals are sound. Many reaction failures stem from easily overlooked issues.

Question: My reaction shows no conversion at all. What are the first things I should verify?

Answer: When a reaction fails completely, the cause is often fundamental. Before suspecting complex catalyst inhibition or substrate reactivity issues, perform these checks:

  • Inert Atmosphere Integrity: The active Pd(0) species in the catalytic cycle is highly sensitive to oxygen.[3] Ensure your reaction vessel was properly purged (at least 3x vacuum/backfill cycles with argon or nitrogen) and that all solvents and liquid reagents were thoroughly degassed.

  • Reagent & Solvent Purity:

    • Solvents: Anhydrous solvents are critical. Trace water can hydrolyze the active catalyst and strong bases. Use freshly distilled solvents or those from a solvent purification system.

    • Amine Quality: Azetidine and its derivatives can be hygroscopic. Ensure your amine is pure and dry.

    • Base Integrity: Strong bases like sodium tert-butoxide (NaOtBu) or lithium hexamethyldisilazide (LHMDS) are particularly sensitive to moisture and air. Use fresh bottles or material stored correctly in a glovebox.

  • Catalyst & Ligand Viability:

    • Pre-catalyst vs. In Situ: Using a well-defined palladium pre-catalyst (e.g., an XPhos Pd G3/G4) is often more reliable than generating the active catalyst in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃.[3][4] Pre-catalysts ensure more consistent formation of the active L-Pd(0) species.

    • Ligand Integrity: Phosphine ligands, especially electron-rich ones, can be susceptible to oxidation. Store them under inert gas and use fresh, crystalline material whenever possible.

Part 2: Troubleshooting Guide - Diagnosing Stalled Reactions & Low Yields

Once the foundational checks are complete, low conversion rates often point to a mismatch between the substrates and the specific catalytic system.

Q1: My reaction starts but stalls at low-to-moderate conversion. What is the likely culprit?

Answer: A stalled reaction suggests that the catalyst is active initially but is either being inhibited or is not efficient enough to overcome the activation barriers of the catalytic cycle with your specific substrates. The three most critical components to investigate are the ligand, the base, and the solvent.

The ligand is arguably the most critical variable in a Buchwald-Hartwig reaction.[5] It directly influences the rates of both oxidative addition and reductive elimination, the two key steps in the catalytic cycle.[6][7]

  • Why it Matters for Azetidine: Azetidine is a relatively small, sterically unencumbered amine. However, the choice of aryl halide can introduce significant steric hindrance. The ligand must be bulky enough to promote the formation of a monoligated L-Pd(0) species, which is crucial for efficient oxidative addition, but not so bulky that it impedes the approach of the amine or the final reductive elimination.

  • Troubleshooting Steps:

    • Switch Ligand Class: If you are using a bidentate ligand (e.g., BINAP, Xantphos), consider switching to a bulky, electron-rich monodentate biarylphosphine ligand.[4] Ligands like XPhos , RuPhos , and tBuXPhos are frequently successful for coupling N-heterocycles.[4]

    • Screen a Panel of Ligands: The optimal ligand is highly substrate-dependent. A small, parallel screen of 4-6 different ligands is the most effective way to solve this problem.

Workflow: Ligand Screening Protocol

Ligand_Screening

The base plays a critical role in deprotonating the amine or the palladium-amine complex to generate the key palladium-amido intermediate prior to reductive elimination.[4][8] Its strength, solubility, and steric profile are all important.

  • Why it Matters for Azetidine: The pKa of the azetidinium ion is ~11.29, making it a moderately strong base. A sufficiently strong, non-nucleophilic base is required for efficient deprotonation in the catalytic cycle.

  • Troubleshooting Steps:

    • Insoluble Inorganic Bases: If you are using a weaker, often less soluble base like K₃PO₄ or Cs₂CO₃ and observing low conversion, the issue may be poor solubility or insufficient basicity.[4] While good for functional group tolerance, they may require higher temperatures.

    • Strong Soluble Bases: Switching to a strong, soluble base like LHMDS or NaOtBu often accelerates the reaction.[4] Be mindful that these bases are less tolerant of sensitive functional groups (e.g., esters, ketones).

    • Base-Solvent Mismatch: The effectiveness of a base is tied to the solvent. For instance, carbonate bases have better solubility in polar aprotic solvents like dioxane or DMF than in nonpolar solvents like toluene.[4][8]

BaseClasspKa (Conjugate Acid)Common SolventsNotes
NaOtBu Strong Alkoxide~19Toluene, Dioxane, THFVery common, highly active, but not suitable for base-sensitive groups.
LHMDS/KHMDS Strong Amide~26Toluene, Dioxane, THFExcellent for sterically hindered couplings; non-nucleophilic.[4]
Cs₂CO₃ Weaker Inorganic~10.3Dioxane, DMF, THFGood functional group tolerance, often requires higher temperatures.[4]
K₃PO₄ Weaker Inorganic~12.3Dioxane, TolueneMilder option, but solubility can be a significant issue.

Table 1: Comparison of common bases for Buchwald-Hartwig amination.

The solvent must solubilize all components of the reaction: the aryl halide, the base, and the palladium complexes.[4] Poor solubility is a frequent and underestimated cause of low conversion.

  • Troubleshooting Steps:

    • Visual Inspection: Check your reaction mixture. Is the base fully dissolved? Is the mixture a homogenous solution or a slurry? A slurry can indicate solubility problems.

    • Solvent Change: Aprotic polar solvents like 1,4-dioxane or t-Amyl alcohol are often superior to less polar solvents like toluene, especially when using inorganic bases.[4]

Q2: I am observing significant byproduct formation. What are the likely side reactions?

Answer: Byproduct formation points to competing reaction pathways. In azetidine couplings, the main culprits are often hydrodehalogenation of the aryl halide or reactions involving the strained azetidine ring itself.

  • Hydrodehalogenation: This is the conversion of your aryl halide (Ar-X) to the corresponding arene (Ar-H). It often occurs when the reductive elimination step is slow, allowing for side reactions like β-hydride elimination from the base (e.g., t-butoxide) or other decomposition pathways.

    • Solution: This problem is often linked to a suboptimal ligand. A more electron-rich and bulky ligand can accelerate the rate of reductive elimination, outcompeting the hydrodehalogenation pathway. Re-screening ligands is the best approach.

  • Azetidine Ring Opening: While azetidines are more stable than aziridines, their ring strain makes them susceptible to nucleophilic ring-opening under harsh conditions.[9][10]

    • Symptoms: You may observe the formation of linear amine byproducts in your mass spec analysis.

    • Solution: This is less common under standard Buchwald-Hartwig conditions but can occur with highly activated substrates or at very high temperatures. Try reducing the reaction temperature and extending the reaction time. Ensure your base is non-nucleophilic (e.g., LHMDS is better than NaOtBu in this regard).

Part 3: Understanding the Mechanism - A Visual Guide

A solid grasp of the catalytic cycle is essential for effective troubleshooting. It allows you to hypothesize where the reaction is failing. The generally accepted mechanism for the Buchwald-Hartwig amination involves three primary stages.[6][7]

Catalytic_Cycle

  • Oxidative Addition (OA): The aryl halide adds to the Pd(0) center. This step is often slower for less reactive aryl chlorides compared to bromides or iodides.[4]

  • Deprotonation/Amine Coordination: The azetidine coordinates to the Pd(II) complex and is then deprotonated by the base.

  • Reductive Elimination (RE): The desired C–N bond is formed, releasing the N-aryl azetidine product and regenerating the Pd(0) catalyst. This step is often the rate-limiting step of the entire cycle.[6]

By understanding this cycle, you can rationalize your troubleshooting. For example, if you are using an aryl chloride and seeing low conversion, the problem may lie in a slow oxidative addition step. The solution could be to use a more electron-rich ligand (like BrettPhos or RuPhos) known to facilitate this step for challenging substrates.

References

  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects.
  • Troubleshooting low conversion in Buchwald-Hartwig amin
  • Synthesis of Azetidine Nitrones and Exomethylene Oxazolines through a Copper(I)-Catalyzed 2,3-Rearrangement and 4π-Electrocyclization Cascade Strategy.
  • Buchwald–Hartwig amin
  • How to prevent the ring-opening of azetidines during subsequent reactions.BenchChem.
  • Palladium-Catalyzed C–H Arylation and Azetidination of Pentacyclic Triterpenoids.
  • Buchwald-Hartwig Amin
  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines.Frontiers.
  • Regioselective ring opening reactions of azetidines.
  • Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions.
  • The Buchwald–Hartwig Amination After 25 Years.University of Groningen Research Portal.
  • Technical Support Center: Optimizing Catalyst Selection for Azetidine Synthesis.BenchChem.
  • Optimization of reaction conditions for azetidine synthesis.BenchChem.
  • Palladium-Catalyzed Regioselective and Stereospecific Ring-Opening Cross-Coupling of Aziridines: Experimental and Computational Studies.
  • Role of the Base in Buchwald–Hartwig Amination.
  • Buchwald-Hartwig coupling troubleshooting.Chemistry Stack Exchange.
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.RSC Publishing.
  • Palladium-catalyzed N-arylation reactions with aziridine and azetidine.Semantic Scholar.
  • Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis.
  • ChemInform Abstract: Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design.
  • Help troubleshooting a Buchwald-Hartwig amin
  • Azetidine synthesis.Organic Chemistry Portal.
  • Highly Efficient Syntheses of Azetidines, Pyrrolidines, and Indolines via Palladium Catalyzed Intramolecular Amination of C(sp3)–H and C(sp2)–H Bonds at γ and δ Positions.
  • Azetidines.Enamine.
  • Functionalised azetidines as ligands: some basic coordin
  • Palladium-Catalyzed C-H Arylation and Azetidination of Pentacyclic Triterpenoids.PubMed.
  • Strain-Release Arylations for the Bis-Functionalization of Azetidines.
  • On the Mechanism and Selectivity of Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines at Unactivated C4 Positions: Discovery of an Improved Dimethylaminoquinoline Amide Directing Group.

Sources

Optimization

Removal of impurities from 1-(2-Methoxyethyl)azetidin-3-amine dihydrochloride

An in-depth guide to the removal of impurities from 1-(2-Methoxyethyl)azetidin-3-amine dihydrochloride. Technical Support Center: Purification and Troubleshooting Welcome to the technical support guide for 1-(2-Methoxyet...

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the removal of impurities from 1-(2-Methoxyethyl)azetidin-3-amine dihydrochloride.

Technical Support Center: Purification and Troubleshooting

Welcome to the technical support guide for 1-(2-Methoxyethyl)azetidin-3-amine dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to address common purification challenges encountered during experimental work. As Senior Application Scientists, we have compiled this guide based on established chemical principles and field-proven insights to help you achieve the desired purity for your compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the common impurities I might be seeing in my sample of 1-(2-Methoxyethyl)azetidin-3-amine dihydrochloride?

A1: The impurity profile of your compound is largely dependent on its synthetic route. Typically, the synthesis of substituted azetidines involves the use of a protected azetidine precursor (e.g., N-Boc-3-azetidinone), followed by functionalization and deprotection.[1] The final deprotection step, often using a strong acid like hydrochloric acid (HCl), removes the protecting group (e.g., Boc) and forms the dihydrochloride salt.[2]

Based on this general pathway, impurities can be categorized as follows:

  • Process-Related Impurities:

    • Unreacted Starting Materials: This could include the N-protected azetidine precursor (e.g., tert-butyl 3-aminoazetidine-1-carboxylate) or reagents used to add the 2-methoxyethyl group.[2]

    • Side-Reaction Products: Elimination reactions can lead to the formation of unsaturated byproducts.[2][3] Polymerization of the highly reactive azetidine ring, though less common with the salt form, can also occur under certain conditions.[3]

  • Reagent-Related Impurities:

    • Residual Solvents: Solvents used during the synthesis or purification, such as ethanol (EtOH), isopropanol (IPA), tetrahydrofuran (THF), or ethyl acetate (EtOAc), may be present.

    • Inorganic Salts: If aqueous HCl is used in the final salt formation step, or if a base was neutralized with HCl during the workup, inorganic salts like sodium chloride (NaCl) can be a significant impurity.[4]

    • Deprotection Byproducts: The removal of a Boc group with HCl generates tert-butyl cations, which can lead to byproducts like tert-butanol or isobutylene.[2]

Q2: How can I assess the purity of my compound and identify these impurities?

A2: A multi-pronged analytical approach is recommended for a comprehensive purity assessment. No single technique can definitively identify all potential impurities.

start Initial Sample tlc TLC Screening (Quick Purity Check) start->tlc hplc HPLC-UV/MS (Quantitative Purity & Impurity Profile) start->hplc tlc->hplc Proceed if TLC shows multiple spots nmr 1H NMR Spectroscopy (Structural Confirmation & Solvent ID) hplc->nmr Correlate peaks with structural data end Comprehensive Purity Report hplc->end gcms GC-MS (Volatile Impurities) nmr->gcms Check for volatiles not seen in NMR/HPLC nmr->end gcms->end

Caption: Recommended workflow for purity analysis.

Here is a breakdown of the most effective techniques:

Analytical Technique Primary Use & What to Look For Reference
High-Performance Liquid Chromatography (HPLC) Quantitative Purity Assessment. The gold standard for determining the percentage purity of your main compound. A reversed-phase (C18) column is typically used. Look for secondary peaks which represent impurities. Coupling with a Mass Spectrometer (LC-MS) can help identify the mass of these impurities.[2][2]
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy Structural Verification and Impurity Identification. Confirms the structure of your desired compound. Impurities, if present at >1-2%, will show their own distinct peaks. It is particularly useful for identifying residual solvents and byproducts from deprotection.[5][5]
Thin Layer Chromatography (TLC) Rapid Qualitative Check. A quick and inexpensive way to visualize the number of components in your sample. It's excellent for monitoring the progress of a purification process.[2][2]
Gas Chromatography-Mass Spectrometry (GC-MS) Detection of Volatile Impurities. Ideal for identifying and quantifying low-boiling point impurities like residual solvents (e.g., THF, diethyl ether) or volatile byproducts.[3][3]
Q3: My compound is contaminated with inorganic salts (e.g., NaCl). What is the best way to remove them?

A3: This is a very common issue, especially when aqueous reagents are used. The most robust method to remove inorganic salts is to convert the amine dihydrochloride to its "free base" form, which is significantly less polar and insoluble in water.[6] This allows for a simple separation via liquid-liquid extraction.

This process leverages the change in solubility between the amine salt and its neutral form.[7][8]

  • Dissolution & Basification:

    • Dissolve the impure dihydrochloride salt in a minimum amount of water.

    • Cool the solution in an ice bath.

    • Slowly add a strong aqueous base, such as 2M sodium hydroxide (NaOH) or a saturated sodium carbonate (Na₂CO₃) solution, while stirring.[9] Monitor the pH with pH paper or a meter; continue adding base until the pH is >11 to ensure complete deprotonation of both amine groups.

  • Extraction of the Free Amine:

    • The aqueous solution now contains your water-insoluble free amine and water-soluble inorganic salts (e.g., NaCl).

    • Extract the free amine from the aqueous layer using an organic solvent in which it is soluble, such as dichloromethane (DCM), ethyl acetate, or diethyl ether. Perform at least three extractions to ensure complete recovery.

    • Combine the organic layers.

  • Drying and Concentration:

    • Dry the combined organic extracts over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Filter off the drying agent and concentrate the organic solution under reduced pressure (e.g., using a rotary evaporator) to obtain the purified free amine, which may be an oil or a solid.

  • Re-formation of the Dihydrochloride Salt:

    • Dissolve the purified free amine in a suitable anhydrous solvent, such as isopropanol, ethanol, or diethyl ether.[10]

    • Slowly add a solution of HCl in an organic solvent (e.g., 2M HCl in diethyl ether or HCl in isopropanol) dropwise while stirring. Anhydrous conditions are crucial to prevent the re-introduction of water.[11]

    • The pure dihydrochloride salt will precipitate out of the solution.

    • Collect the solid product by vacuum filtration, wash it with a small amount of cold, anhydrous solvent (e.g., diethyl ether) to remove any residual soluble impurities, and dry it under vacuum.[12]

cluster_0 Aqueous Phase cluster_1 Organic Phase start Impure Salt in Water add_base Add Base (e.g., NaOH) pH > 11 start->add_base extract Extract with Organic Solvent (e.g., DCM) add_base->extract separation Aqueous Layer: - Inorganic Salts (NaCl) - Water extract->separation organic_layer Organic Layer: - Free Amine dry Dry (Na2SO4) & Concentrate organic_layer->dry free_amine Pure Free Amine dry->free_amine add_acid Dissolve in Anhydrous Solvent & Add HCl free_amine->add_acid precipitate Pure Dihydrochloride Salt Precipitates add_acid->precipitate filtrate Filter, Wash, & Dry precipitate->filtrate final_product Pure Product filtrate->final_product

Sources

Troubleshooting

Technical Support Center: Analytical Strategies for Azetidine Compound Degradation

Welcome to the technical support center for the analysis of azetidine compound degradation. This guide is designed for researchers, scientists, and drug development professionals who are working with this unique class of...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of azetidine compound degradation. This guide is designed for researchers, scientists, and drug development professionals who are working with this unique class of nitrogen-containing heterocycles. Azetidines are increasingly vital scaffolds in medicinal chemistry, but their inherent ring strain can present stability challenges.[1][2][3] This resource provides in-depth, experience-based guidance to anticipate, identify, and troubleshoot issues encountered during the analytical characterization of azetidine degradation.

Section 1: Frequently Asked Questions (FAQs) on Azetidine Degradation

This section addresses common questions regarding the stability and analysis of azetidine-containing molecules.

Q1: What are the primary degradation pathways for azetidine compounds?

A1: Due to the inherent ring strain of the four-membered ring, azetidines are susceptible to specific degradation pathways that may not be as prevalent in larger heterocyclic systems.[1][2] The most common pathways include:

  • Acid-Mediated Hydrolysis/Ring-Opening: This is a significant concern, especially at lower pH values. The azetidine nitrogen can become protonated, activating the ring towards nucleophilic attack by water or other nucleophiles present in the solution. This can lead to the formation of ring-opened products.[1][2][3]

  • Intramolecular Cyclization/Rearrangement: In molecules with appropriately positioned functional groups, an intramolecular reaction can occur where a pendant group attacks the azetidine ring, leading to a rearranged product.[1][2][3]

  • Oxidation: The nitrogen atom in the azetidine ring can be susceptible to oxidation, leading to the formation of N-oxides or other oxidative degradation products.

  • Amide Bond Hydrolysis: For azetidine-containing compounds that also possess an amide linkage, hydrolysis of the amide bond is a common degradation pathway, particularly under acidic or basic conditions.[4]

Q2: What are some typical degradation products I should be looking for?

A2: Based on the pathways described above, you can anticipate several types of degradation products. A forced degradation study is the best way to identify the likely degradants of your specific molecule.[5] Common products include:

  • Ring-Opened Amines: Resulting from hydrolytic cleavage of the azetidine ring.

  • Products of Intramolecular Rearrangement: These will have the same molecular weight as the parent compound but different chromatographic and spectroscopic properties.

  • N-oxides: A mass increase of 16 amu compared to the parent compound.

Q3: How can I minimize the degradation of my azetidine compound during sample preparation and storage?

A3: Proper sample handling is crucial. Consider the following:

  • pH Control: Buffer your samples to a pH where the compound is most stable. For many basic azetidines, a neutral to slightly basic pH may be preferable to avoid acid-catalyzed degradation.

  • Temperature: Store samples at reduced temperatures (e.g., 2-8 °C or frozen) to slow down degradation kinetics.

  • Light Protection: Use amber vials or protect samples from light to prevent photolytic degradation.

  • Inert Atmosphere: For oxygen-sensitive compounds, purging samples with nitrogen or argon can prevent oxidative degradation.

Q4: Which analytical techniques are most suitable for studying azetidine degradation?

A4: A combination of chromatographic and spectroscopic techniques is generally required:

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse for separating the parent compound from its degradation products. A stability-indicating method should be developed that can resolve all significant degradants from the parent peak.

  • Mass Spectrometry (MS): When coupled with HPLC (LC-MS), MS is invaluable for identifying the molecular weights of degradation products, which provides crucial clues to their structures.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the definitive technique for elucidating the precise structure of unknown degradation products that have been isolated.[4]

Section 2: Troubleshooting Guide for HPLC Analysis

This section provides solutions to common problems encountered during the HPLC analysis of azetidine compounds and their degradants.

Problem 1: Poor peak shape (tailing) for the parent azetidine compound.

  • The "Why": Azetidines are basic compounds. The nitrogen atom can interact with acidic residual silanol groups on the surface of standard silica-based HPLC columns. This secondary interaction leads to peak tailing.

  • Solutions:

    • Adjust Mobile Phase pH: For basic compounds, increasing the pH of the mobile phase can suppress the ionization of the analyte, reducing its interaction with the stationary phase and improving peak shape.[6][7] However, be mindful of the pH limitations of your column.

    • Use a Base-Deactivated Column: Employ columns that are specifically designed for the analysis of basic compounds. These columns have a reduced number of accessible silanol groups.

    • Increase Buffer Strength: A higher concentration of buffer components in the mobile phase can help to mask the residual silanol groups.

    • Add a Competing Base: Introducing a small amount of a competing base (e.g., triethylamine) to the mobile phase can saturate the active sites on the stationary phase, preventing them from interacting with your analyte.

Problem 2: Co-elution of the parent compound with a degradation product.

  • The "Why": The developed HPLC method lacks the necessary selectivity to resolve two structurally similar compounds. This is a critical issue for a stability-indicating method.

  • Solutions:

    • Modify the Mobile Phase: Change the organic modifier (e.g., from acetonitrile to methanol, or vice-versa) or adjust the pH.

    • Change the Stationary Phase: Switch to a column with a different selectivity (e.g., from a C18 to a phenyl-hexyl or a cyano column).

    • Adjust the Gradient Profile: If using gradient elution, make the gradient shallower to increase the separation between closely eluting peaks.

    • Temperature Optimization: Varying the column temperature can alter the selectivity of the separation.[6]

Problem 3: Appearance of new, unexpected peaks during a stability study.

  • The "Why": This could be due to actual degradation, but it's important to rule out other possibilities.

  • Solutions:

    • Analyze a Placebo Sample: If analyzing a formulated product, run a placebo sample (containing all excipients but no active ingredient) under the same stress conditions. This will help to identify peaks originating from excipient degradation.

    • Inject a Blank: Run a blank injection (mobile phase only) to check for carryover from previous injections or contamination of the system.

    • Check Mobile Phase Stability: Some mobile phase additives can degrade over time. Prepare fresh mobile phase to rule this out.

Troubleshooting Summary for HPLC
Problem Primary Solutions
Peak TailingAdjust mobile phase pH, use a base-deactivated column, increase buffer strength.[6][7]
Co-elutionModify mobile phase, change stationary phase, adjust gradient.
Unexpected PeaksAnalyze placebo, inject blank, prepare fresh mobile phase.

Section 3: Protocols and Workflows

Protocol 1: General Forced Degradation Study for an Azetidine Compound

Forced degradation studies are essential for understanding the degradation pathways of a drug substance and for developing stability-indicating analytical methods.[5]

Objective: To generate potential degradation products of an azetidine-containing compound under various stress conditions.

Materials:

  • Azetidine compound

  • HPLC grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H2O2)

  • Calibrated pH meter

  • HPLC system with UV or PDA detector

  • LC-MS system for peak identification

Procedure:

  • Sample Preparation: Prepare a stock solution of the azetidine compound in a suitable solvent (e.g., 1 mg/mL in 50:50 acetonitrile:water).

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.

    • Heat at 60 °C for 24 hours.

    • At various time points (e.g., 2, 8, 24 hours), withdraw a sample, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.

    • Keep at room temperature for 24 hours.

    • At various time points, withdraw a sample, neutralize with an equivalent amount of 0.1 M HCl, and dilute for HPLC analysis.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% H2O2.

    • Keep at room temperature for 24 hours, protected from light.

    • At various time points, withdraw a sample and dilute for HPLC analysis.

  • Thermal Degradation:

    • Transfer a portion of the solid compound to a vial and heat in an oven at 80 °C for 48 hours.

    • Also, heat a solution of the compound at 60 °C for 48 hours.

    • At various time points, prepare solutions from the solid and dilute the heated solution for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solution of the compound and the solid compound to light in a photostability chamber (ICH Q1B conditions).

    • At various time points, prepare solutions for HPLC analysis.

  • Analysis: Analyze all samples by a suitable HPLC method. If significant degradation is observed, analyze the samples by LC-MS to obtain mass information for the degradation products.

Workflow 1: A Systematic Approach to Identifying an Unknown Degradation Product

G start Unknown Peak Observed in Chromatogram check_blank Analyze Blank and Placebo Samples start->check_blank is_real Is the Peak a True Degradant? check_blank->is_real lcms Perform LC-MS Analysis is_real->lcms Yes not_real Artifact or Excipient-Related is_real->not_real No ms_data Obtain Molecular Weight and Fragmentation Data lcms->ms_data propose Propose Putative Structures ms_data->propose isolate Isolate the Degradant (Prep-HPLC) propose->isolate nmr Perform NMR Spectroscopy isolate->nmr elucidate Elucidate Final Structure nmr->elucidate end Structure Confirmed elucidate->end

Caption: Workflow for the identification of an unknown degradation product.

Section 4: Data and Visualization

Table 1: Common Azetidine Degradation Products and their Mass Shifts
Degradation PathwayTypical ProductMass Shift (vs. Parent)Notes
Hydrolysis/Ring-OpeningRing-opened amine+18 (H₂O)The addition of a water molecule across a cleaved bond.
OxidationN-oxide+16 (O)Addition of an oxygen atom to the azetidine nitrogen.
Amide HydrolysisCarboxylic acid and amineVariesCleavage of an amide bond, resulting in two smaller molecules.[4]
Intramolecular RearrangementIsomer0No change in molecular weight, but a change in structure.[1][2][3]
Diagram 1: Generalized Azetidine Degradation Pathways

G parent Azetidine Compound hydrolysis Ring-Opened Product parent->hydrolysis H+ / H₂O oxidation N-Oxide Product parent->oxidation [O] rearrangement Rearranged Isomer parent->rearrangement Intramolecular Attack

Caption: Common degradation pathways for azetidine-containing compounds.

References

  • Aurigene Pharmaceutical Services. (2024, May 28). Troubleshooting and Performance Improvement for HPLC.
  • PharmaCores. (2025, May 23). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!.
  • National Center for Biotechnology Information. (2021, September 30). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. Available from: [Link]

  • American Chemical Society. (2021, September 30). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. Available from: [Link]

  • PubMed. (2021, September 30). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. Available from: [Link]

  • Sigma-Aldrich. HPLC Troubleshooting Guide.
  • Agilent. Tips and Tricks of HPLC System Troubleshooting.
  • Phenomenex. HPLC Troubleshooting Guide.
  • PubMed. (2021, September 5). Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway. Available from: [Link]

  • National Institute of Standards and Technology. Azetidine.
  • American Chemical Society. (2020, December 22). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Available from: [Link]

  • Royal Society of Chemistry. (2021, March 24). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Available from: [Link]

  • PubMed. (1999, July). [Determination of the azetidine-2-carboxylic acid from lily of the valley]. Available from: [Link]

  • SpectraBase. Azetidine, 2-methyl-.
  • LJMU Research Online. Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides 1.
  • Wiley Online Library. Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides.
  • National Center for Biotechnology Information. Development of forced degradation and stability indicating studies of drugs—A review. Available from: [Link]

  • PubMed Central. The Chemical Decomposition of 5-aza-2′-deoxycytidine (Decitabine): Kinetic Analyses and Identification of Products by NMR, HPLC, and Mass Spectrometry. Available from: [Link]

  • MDPI. (2021, July 14). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Available from: [Link]

  • PubMed. (2007, November 30). Study of the degradation of 5-azacytidine as a model of unstable drugs using a stopped-flow method and further data analysis with multivariate curve resolution. Available from: [Link]

  • Royal Society of Chemistry. (2017, September 27). Recent advances in synthetic facets of immensely reactive azetidines. Available from: [Link]

  • ResearchGate. Structures of some azetidine-based drugs.
  • Scientific Research Publishing. (2016). Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. Available from: [Link]

  • PubMed. (2021, June 29). Azetidines of pharmacological interest. Available from: [Link]

  • PubMed. (1998, September 1). Analytical techniques used to study the degradation of proteins and peptides: chemical instability. Available from: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide for Synthetic Chemists: 1-(2-Methoxyethyl)azetidin-3-amine dihydrochloride versus Key Azetidine Scaffolds

Introduction: The Ascendancy of the Azetidine Scaffold In the landscape of modern medicinal chemistry, the pursuit of molecules with enhanced three-dimensionality and improved physicochemical properties is paramount. Aze...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Ascendancy of the Azetidine Scaffold

In the landscape of modern medicinal chemistry, the pursuit of molecules with enhanced three-dimensionality and improved physicochemical properties is paramount. Azetidines, four-membered nitrogen-containing heterocycles, have emerged as "privileged scaffolds" in drug discovery.[1][2] Their inherent ring strain lends them a unique conformational rigidity that is a desirable compromise between the high reactivity of aziridines and the flexibility of pyrrolidines.[2] This structural feature can significantly enhance metabolic stability, aqueous solubility, and binding affinity to biological targets.[3][4] Consequently, the incorporation of azetidine motifs into drug candidates has become a key strategy for developing next-generation therapeutics, with several FDA-approved drugs, such as baricitinib and cobimetinib, featuring this core structure.[3]

This guide provides an in-depth comparison of 1-(2-Methoxyethyl)azetidin-3-amine dihydrochloride , a specialized building block, against other commonly used azetidine derivatives in organic synthesis. We will explore the strategic implications of selecting each scaffold, supported by experimental insights and protocols designed for researchers, scientists, and drug development professionals.

The Profile of 1-(2-Methoxyethyl)azetidin-3-amine dihydrochloride

1-(2-Methoxyethyl)azetidin-3-amine is a bifunctional building block featuring a primary amine at the C3 position and a pre-installed methoxyethyl group on the ring nitrogen. It is typically supplied as a dihydrochloride salt to enhance its stability and shelf-life.

  • The N-(2-Methoxyethyl) Substituent: This group is not merely a placeholder; it is a deliberate design element. Its inclusion serves several critical functions:

    • Modulation of Physicochemical Properties: The ether oxygen acts as a hydrogen bond acceptor, which can improve aqueous solubility and influence interactions with biological targets.

    • Metabolic Stability: N-dealkylation is a common metabolic pathway for many amine-containing drugs. The methoxyethyl group can sterically hinder or electronically disfavor enzymatic activity at the azetidine nitrogen, potentially improving the pharmacokinetic profile of the final compound.

    • Synthetic Vector: It occupies the nitrogen atom, preventing undesired side reactions at this position and directing all subsequent chemistry to the C3-amino group.

  • The C3-Amino Group: As a primary amine, this is a versatile nucleophilic handle for a wide range of chemical transformations, including amide bond formation, reductive amination, sulfonylation, and urea formation.

  • The Dihydrochloride Salt Form: The salt form renders the compound a stable, crystalline solid. However, it necessitates a crucial first step in any reaction: neutralization with a suitable base to liberate the free diamine for subsequent functionalization.

Strategic Comparison with Alternative Azetidine Building Blocks

The choice of an azetidine starting material is a critical decision that dictates the overall synthetic strategy. Below, we compare 1-(2-Methoxyethyl)azetidin-3-amine with two of the most common azetidine building blocks.

vs. N-Boc-azetidin-3-amine

N-Boc-azetidin-3-amine is arguably the most widely used 3-aminoazetidine derivative, prized for the reliability of the tert-butyloxycarbonyl (Boc) protecting group.

Causality of Choice: The decision between these two reagents hinges on the desired functionality at the N1 position of the azetidine ring in the final molecule.

  • Choose 1-(2-Methoxyethyl)azetidin-3-amine when: The N-(2-methoxyethyl) moiety is a desired structural component of the final target molecule. This approach is more atom-economical and efficient as it avoids the protection and deprotection steps associated with the Boc group.

  • Choose N-Boc-azetidin-3-amine when:

    • The N1 position of the azetidine needs to be unsubstituted (N-H).

    • A different substituent is required at the N1 position. The synthetic sequence involves functionalizing the C3-amine, followed by Boc deprotection and subsequent N-alkylation or N-arylation.

    • The reaction conditions for modifying the C3-amine are incompatible with the secondary amine at N1.

digraph "decision_tree" {
  graph [fontname="Arial", fontsize=12, splines=ortho];
  node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"];
  edge [fontname="Arial", fontsize=10, color="#5F6368"];

start [label="What is the desired substituent\nat the Azetidine N1 position?"];

sub_methoxyethyl [label="A 2-Methoxyethyl group", shape=ellipse, fillcolor="#E8F0FE", fontcolor="#4285F4"]; sub_other [label="A different group (or N-H)", shape=ellipse, fillcolor="#FCE8E6", fontcolor="#EA4335"];

reagent_methoxyethyl [label="Use 1-(2-Methoxyethyl)azetidin-3-amine", fillcolor="#E6F4EA", fontcolor="#34A853"]; reagent_boc [label="Use N-Boc-azetidin-3-amine"];

workflow_methoxyethyl [label="1. Neutralize Salt\n2. Functionalize C3-Amine", shape=note, fillcolor="#FFFFFF"]; workflow_boc [label="1. Functionalize C3-Amine\n2. Deprotect N-Boc Group\n3. Functionalize N1-Amine", shape=note, fillcolor="#FFFFFF"];

start -> sub_methoxyethyl; start -> sub_other;

sub_methoxyethyl -> reagent_methoxyethyl; sub_other -> reagent_boc;

reagent_methoxyethyl -> workflow_methoxyethyl [style=dashed]; reagent_boc -> workflow_boc [style=dashed]; }

Caption: Workflow for amide coupling with the azetidine salt.

Methodology:

  • Reaction Setup: To a solution of the desired carboxylic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF, 0.1 M), add 1-(2-Methoxyethyl)azetidin-3-amine dihydrochloride (1.05 eq).

  • Neutralization: Add N,N-Diisopropylethylamine (DIPEA) (2.2 eq) dropwise to the stirred solution. Allow the mixture to stir at room temperature for 15-20 minutes. This step is crucial to ensure the complete formation of the free diamine.

  • Coupling: Add a solution of HATU (1.1 eq) in DMF to the reaction mixture.

  • Reaction Progression: Continue stirring at room temperature and monitor the reaction's progress by LC-MS until the starting material is consumed (typically 2-6 hours).

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3x). Combine the organic layers, wash with saturated aqueous LiCl solution (to remove residual DMF), followed by brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure tertiary amide.

Protocol 2: N-Alkylation of Azetidine via Reductive Amination (Post-Boc Deprotection)

This protocol describes the functionalization of the azetidine nitrogen after the C3-amine has been functionalized and the Boc group removed, illustrating the utility of the N-Boc protected scaffold.[5]

Causality: Reductive amination is a highly selective method for forming N-C bonds that avoids the over-alkylation often seen with direct alkylation using alkyl halides.[5][6] Sodium triacetoxyborohydride is a mild and selective reducing agent that reduces the intermediate iminium ion much faster than the starting aldehyde, preventing unwanted side reactions.

Methodology:

  • Reaction Setup: To a solution of the N-H azetidine derivative (1.0 eq) in a suitable solvent such as 1,2-dichloroethane (DCE) (0.1 M), add the desired aldehyde or ketone (1.1 eq).

  • Imine/Iminium Formation: Stir the mixture at room temperature for 1-2 hours. Acetic acid (0.1 eq) can be added to catalyze iminium ion formation.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture. Caution: Gas evolution may occur.

  • Reaction Progression: Continue stirring at room temperature and monitor the reaction's progress by LC-MS until the starting material is consumed (typically 4-12 hours).

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with Dichloromethane (DCM) (3x).

  • Isolation: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure N-alkylated azetidine.

Conclusion

The selection of an azetidine building block is a strategic decision with significant implications for the efficiency and outcome of a synthetic campaign. 1-(2-Methoxyethyl)azetidin-3-amine dihydrochloride is an excellent choice for synthetic routes where the N-(2-methoxyethyl) group is a desired final feature, offering a direct path that circumvents protection/deprotection steps. In contrast, scaffolds like N-Boc-azetidin-3-amine provide maximum flexibility for introducing diverse functionality at the azetidine nitrogen, while azetidin-3-ol opens alternative synthetic avenues for C3 functionalization. By understanding the inherent properties and strategic applications of each derivative, researchers can make more informed decisions, accelerating the synthesis of novel and impactful chemical entities.

References

  • Naik, N., et al. (2024). Azetidines in medicinal chemistry: emerging applications and approved drugs. RSC Medicinal Chemistry. [Link]

  • Isle, R., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry – A European Journal. [Link]

  • Xu, J., et al. (2017). Synthesis of Azetidines. Chinese Journal of Organic Chemistry. [Link]

  • Wikipedia. Azetidine. [Link]

  • Kaur, N., & Chegondi, R. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry. [Link]

  • Oreate AI. (2024). Understanding Aze Medications: The Role of Azetidine Derivatives. Oreate AI Blog. [Link]

  • Sokoli, D., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules. [Link]

  • Zoller, J., et al. (2015). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Growing Importance of Azetidine Derivatives in Pharmaceutical Research: A Focus on 3-Hydroxyazetidine Hydrochloride. [Link]

  • Datsenko, O., et al. (2024). An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. [Link]

  • ResearchGate. Structures of some azetidine-based drugs. [Link]

  • Kumar, V., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances. [Link]

  • MDPI. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. [Link]

  • Burke, E. G., & Schomaker, J. M. (2015). Oxidative allene amination for the synthesis of azetidin-3-ones. Angewandte Chemie International Edition. [Link]

Sources

Comparative

A Head-to-Head Analysis for the Modern Medicinal Chemist: 1-(2-Methoxyethyl)azetidin-3-amine vs. The Piperidine Scaffold

Introduction: The Strategic Choice of a Scaffold In the intricate process of drug discovery, the selection of a core chemical scaffold is a foundational decision that dictates the future trajectory of a lead molecule. It...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Choice of a Scaffold

In the intricate process of drug discovery, the selection of a core chemical scaffold is a foundational decision that dictates the future trajectory of a lead molecule. It influences everything from target affinity and selectivity to the all-important ADME (Absorption, Distribution, Metabolism, and Excretion) profile. For decades, the piperidine ring, a six-membered saturated heterocycle, has been lauded as a "privileged scaffold"[1][2]. Its ubiquity in FDA-approved drugs and natural products is a testament to its versatility and favorable physicochemical properties[3][4].

However, the relentless pursuit of novel chemical space and improved drug-like properties has brought smaller, more constrained ring systems to the forefront. Among these, the four-membered azetidine ring has emerged as a powerful alternative, often employed as a bioisosteric replacement for larger rings to enhance metabolic stability, aqueous solubility, and three-dimensional character[5][6].

This guide provides a comprehensive comparative analysis of a specific, highly functionalized building block, 1-(2-Methoxyethyl)azetidin-3-amine , and the classical piperidine scaffold. We will dissect their structural nuances, physicochemical characteristics, synthetic accessibility, and pharmacokinetic implications, providing researchers, scientists, and drug development professionals with the data-driven insights needed to make strategic scaffold selections.

Part 1: Structural and Physicochemical Deep Dive

The fundamental differences between the four-membered azetidine and the six-membered piperidine ring systems create a cascade of effects on their properties. The inherent ring strain of azetidine (~25 kcal/mol) results in a more rigid, planar-like structure compared to the flexible chair conformation of piperidine[2][7]. This rigidity can be a distinct advantage, as it pre-organizes substituents into well-defined vectors, potentially reducing the entropic penalty of binding to a biological target[8].

G cluster_0 1-(2-Methoxyethyl)azetidin-3-amine cluster_1 Piperidine Scaffold A B

Caption: Core structures of 1-(2-Methoxyethyl)azetidin-3-amine and Piperidine.

The table below summarizes key physicochemical properties that are critical in early-stage drug discovery.

Property1-(2-Methoxyethyl)azetidin-3-aminePiperidineCausality and Implication
Molecular Weight ( g/mol ) 130.19[9]85.15[10]The azetidine derivative is larger due to its substituents, which serve as built-in handles for vector growth and property modulation.
Ring Size 4-membered6-memberedThe smaller, strained azetidine ring offers greater rigidity, influencing conformational preference and metabolic stability[6]. Piperidine's flexibility allows substituents to adopt optimal axial/equatorial orientations for target binding[2].
Basicity (pKa, predicted) ~10.5 (exocyclic amine), ~9.5 (ring amine)11.12[11]The presence of two basic centers in the azetidine derivative offers multiple points for salt formation to enhance solubility. The electron-withdrawing effect of the methoxyethyl group slightly reduces the basicity of the ring nitrogen compared to piperidine.
Lipophilicity (cLogP, predicted) -0.250.79[11]The azetidine derivative is significantly more polar. This is due to the primary amine and the ether oxygen, suggesting potentially higher aqueous solubility and lower propensity for non-specific binding.
Topological Polar Surface Area (TPSA) 41.5 Ų12.0 ŲThe higher TPSA of the azetidine derivative, stemming from its two nitrogens and one oxygen, further supports its enhanced polarity and potential for improved solubility and hydrogen bonding interactions.

Part 2: Synthesis and Strategic Functionalization

The ease and versatility of synthesis are pragmatic considerations in any drug development campaign. Piperidines benefit from a wealth of well-established synthetic protocols, most commonly the hydrogenation of substituted pyridines[12][13].

In contrast, the synthesis of functionalized azetidines like 1-(2-Methoxyethyl)azetidin-3-amine is more complex, often requiring multi-step sequences that navigate the challenges of ring strain[5]. However, this complexity yields a scaffold with two distinct and readily available points for diversification: the primary amine at the C-3 position and the N-1 substituent.

G cluster_azetidine Azetidine Synthesis Workflow cluster_piperidine Piperidine Synthesis Workflow A0 Epichlorohydrin A2 N-(2-methoxyethyl)aziridin-2-yl)methanol A0->A2 + A1 2-Methoxyethylamine A1->A2 A3 Ring Expansion (e.g., via mesylate) A2->A3 A4 1-(2-Methoxyethyl)azetidin-3-ol A3->A4 A5 Amination Sequence (e.g., Mitsunobu, Reductive Amination) A4->A5 A6 1-(2-Methoxyethyl)azetidin-3-amine A5->A6 P0 Substituted Pyridine P1 Catalytic Hydrogenation (e.g., PtO₂, H₂, or non-metal catalysts) P0->P1 P2 Substituted Piperidine P1->P2

Caption: Generalized synthetic workflows for the target scaffolds.

Expertise & Experience Insight: The choice of a synthetic route is a balance of efficiency and strategic design. While piperidine synthesis is often more straightforward, the multi-step azetidine synthesis provides a building block where key pharmacophoric elements (the two amines) are installed with precise control, ready for late-stage functionalization via amide coupling, reductive amination, or other robust reactions. This can be highly advantageous in library synthesis.

Part 3: Comparative Biological and Pharmacokinetic Profile

The ultimate value of a scaffold lies in its performance in situ. The structural and physicochemical differences discussed above translate directly into distinct biological and pharmacokinetic behaviors.

Parameter1-(2-Methoxyethyl)azetidin-3-amine ScaffoldPiperidine ScaffoldRationale & Field Insights
Metabolic Stability Generally Higher Variable; often a site of metabolism The rigid azetidine ring can sterically shield adjacent positions from metabolic enzymes like Cytochrome P450s[6]. Piperidines are frequently metabolized via oxidation at the carbon alpha to the nitrogen[14][15]. Replacing a piperidine with an azetidine has become a common strategy to mitigate metabolic liabilities[16].
Aqueous Solubility Generally Higher Moderate; substituent-dependent The lower LogP, higher TPSA, and two basic centers for salt formation contribute to the azetidine's superior intrinsic solubility. This is a critical advantage for developing orally bioavailable drugs and achieving high concentrations for in vitro assays.
Target Binding & Selectivity Potentially Higher Affinity/Selectivity Proven Broad Applicability The conformational constraint of the azetidine scaffold can "pre-pay" the entropic cost of binding, leading to higher affinity[8]. The well-defined exit vectors can also enable more precise interactions with a target, improving selectivity against off-targets like the hERG channel[17].
Chemical Space Exploration Novel, 3D-Rich Well-Explored Azetidines provide access to novel, sp³-rich chemical space, which is highly desirable for moving beyond "flat" molecules and increasing the probability of finding new intellectual property. Piperidine, while effective, occupies a more heavily explored region of chemical space[12].

Part 4: Self-Validating Experimental Protocols

To objectively compare these scaffolds in a laboratory setting, the following self-validating protocols are recommended. The causality behind each step is explained to ensure scientific integrity.

Protocol 1: Thermodynamic Aqueous Solubility Determination
  • Objective: To quantify the intrinsic solubility of a final compound derived from each scaffold.

  • Causality: This assay measures the equilibrium concentration of a compound in a saturated aqueous solution, providing a fundamental measure of its ability to be absorbed in vivo.

Step-by-Step Methodology:

  • Compound Preparation: Add an excess of the solid compound (~1-2 mg) to a microcentrifuge tube. Rationale: Ensuring an excess of solid material is critical to achieve saturation.

  • Solvent Addition: Add a precise volume (e.g., 500 µL) of phosphate-buffered saline (PBS), pH 7.4. Rationale: Using a physiologically relevant buffer mimics conditions in the bloodstream.

  • Equilibration: Seal the tubes and shake at room temperature for 24 hours using a plate shaker. Rationale: 24 hours is typically sufficient for the dissolution process to reach equilibrium.

  • Phase Separation: Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved solid. Rationale: This step ensures that only the dissolved compound is sampled from the supernatant.

  • Sample Analysis: Carefully remove an aliquot of the supernatant and dilute it with a suitable organic solvent (e.g., acetonitrile/water 1:1). Analyze the concentration using a calibrated LC-MS/MS or HPLC-UV system against a standard curve of the same compound. Rationale: A multi-point calibration curve ensures accurate quantification of the dissolved compound.

  • Data Reporting: Report the solubility in µg/mL or µM.

Protocol 2: In Vitro Metabolic Stability Assay (Human Liver Microsomes)
  • Objective: To compare the susceptibility of each scaffold to Phase I metabolism.

  • Causality: Human Liver Microsomes (HLM) contain a high concentration of CYP450 enzymes, the primary drivers of oxidative drug metabolism. The rate of compound disappearance is a key predictor of in vivo clearance.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a stock solution of the test compound (e.g., 1 mM in DMSO). Prepare an HLM suspension in 0.1 M phosphate buffer (pH 7.4) to a final protein concentration of 0.5 mg/mL. Prepare a 50 mM NADPH solution (the cofactor for CYP450 enzymes).

  • Incubation (Test Condition): In a 96-well plate, pre-warm the HLM suspension to 37°C. Add the test compound to a final concentration of 1 µM and gently mix. Rationale: 1 µM is a standard concentration below the Km for most enzymes, ensuring first-order kinetics.

  • Reaction Initiation: Start the metabolic reaction by adding the NADPH solution. Rationale: The reaction does not proceed without the necessary cofactor.

  • Time Point Sampling: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard. Rationale: Cold acetonitrile precipitates the microsomal proteins, halting enzymatic activity, while the internal standard corrects for variations in sample processing and instrument response.

  • Control Condition: Run a parallel incubation without NADPH to control for non-enzymatic degradation.

  • Sample Processing: Centrifuge the plate to pellet the precipitated protein. Transfer the supernatant for LC-MS/MS analysis.

  • Data Analysis: Quantify the peak area ratio of the parent compound to the internal standard at each time point. Plot the natural log of the percentage of compound remaining versus time. The slope of this line is the elimination rate constant (k). Calculate the in vitro half-life (t½ = 0.693/k).

Caption: Workflow for the in vitro metabolic stability assay.

Conclusion: A Strategic Choice for Modern Drug Design

The decision between incorporating a functionalized azetidine and a traditional piperidine is not a matter of "better" or "worse," but one of strategic alignment with a project's goals.

  • The piperidine scaffold remains an undisputed workhorse. Its synthetic tractability and vast historical validation make it a reliable and versatile choice, particularly when rapid exploration of SAR around a known pharmacophore is required[18][19].

  • 1-(2-Methoxyethyl)azetidin-3-amine represents a more modern approach, offering a compact, rigid, and highly polar core. It is an exceptional choice when the primary objectives are to improve metabolic stability, enhance aqueous solubility, and introduce novel 3D vectors to escape crowded intellectual property space or solve specific ADME challenges[6][11][16]. The pre-installed functional handles make it an ideal building block for efficient library synthesis.

Ultimately, this guide serves to arm the medicinal chemist with a clear understanding of the trade-offs. By leveraging the comparative data and protocols herein, researchers can make an informed, evidence-based decision, selecting the scaffold that provides the most direct and promising path to a successful drug candidate.

References

  • Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. (n.d.). Google Scholar.
  • A Diastereoselective Synthesis of 2,4-Disubstituted Piperidines: Scaffolds for Drug Discovery . (n.d.). ACS Publications. Retrieved January 19, 2026, from [Link]

  • The Wide Spectrum Biological Activities of Piperidine -A Short Review . (2021). IJIRT. Retrieved January 19, 2026, from [Link]

  • Research progress on piperidine-containing compounds as agrochemicals. (n.d.). Google Scholar.
  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds . (2025). PubMed. Retrieved January 19, 2026, from [Link]

  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance . (2024). IJNRD. Retrieved January 19, 2026, from [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications . (n.d.). PMC - PubMed Central. Retrieved January 19, 2026, from [Link]

  • A Single-Step Synthesis of Azetidine-3-amines . (2016). ChemRxiv. Retrieved January 19, 2026, from [Link]

  • Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues . (2020). ACS Omega. Retrieved January 19, 2026, from [Link]

  • Application of Chiral Piperidine Scaffolds in Drug Design . (2023). Thieme Connect. Retrieved January 19, 2026, from [Link]

  • Identification of spirocyclic piperidine-azetidine inverse agonists of the ghrelin receptor . (2012). PubMed. Retrieved January 19, 2026, from [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates . (n.d.). MDPI. Retrieved January 19, 2026, from [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs . (2026). PubMed. Retrieved January 19, 2026, from [Link]

  • 3-((Hetera)cyclobutyl)azetidines, “Stretched” Analogues of Piperidine, Piperazine, and Morpholine: Advanced Building Blocks for Drug Discovery . (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • N-(2-Methoxyethyl)azetidin-3-amine . (n.d.). ChemSrc. Retrieved January 19, 2026, from [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications . (n.d.). MDPI. Retrieved January 19, 2026, from [Link]

  • Spiro-oxindole Piperidines and 3-(Azetidin-3-yl)-1H-benzimidazol-2-ones as mGlu2 Receptor PAMs . (n.d.). PubMed Central. Retrieved January 19, 2026, from [Link]

  • Different modalities of piperidine-containing drugs and drug... . (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

Sources

Validation

A Comparative Guide to the Biological Activity of Azetidin-3-amine Analogs: A Privileged Scaffold in Modern Drug Discovery

Introduction: The Azetidine Scaffold—Small Ring, Big Impact In the landscape of medicinal chemistry, the azetidine ring, a four-membered nitrogen-containing heterocycle, has risen to prominence as a "privileged scaffold....

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Azetidine Scaffold—Small Ring, Big Impact

In the landscape of medicinal chemistry, the azetidine ring, a four-membered nitrogen-containing heterocycle, has risen to prominence as a "privileged scaffold."[1][2] Its inherent high ring strain and sp³-rich, conformationally rigid structure impart unique and highly desirable physicochemical properties to molecules.[2] These characteristics often translate into improved pharmacokinetic profiles, including enhanced aqueous solubility, greater metabolic stability, and better receptor selectivity when compared to more flexible or aromatic structures.[2]

While the azetidine core itself is versatile, the azetidin-3-amine motif serves as a particularly valuable starting point for generating diverse chemical libraries. The primary amine at the 3-position provides a convenient chemical handle for introducing a wide array of substituents, enabling chemists to precisely tune the biological activity of the resulting analogs. This guide provides a comparative analysis of several classes of azetidin-3-amine analogs, showcasing their diverse therapeutic potential and the experimental methodologies used to validate their activity. We will explore how subtle modifications to this core structure can pivot its biological function from a potent kinase inhibitor to a modulator of central nervous system targets or an effective antimicrobial agent.

Comparative Analysis of Biological Activity

The true power of the azetidin-3-amine scaffold lies in its chameleonic ability to target disparate biological systems based on its substitution pattern. Below, we compare three distinct classes of analogs that have emerged from drug discovery campaigns.

Azetidine Analogs as Kinase Inhibitors for Oncology

Kinases are critical targets in oncology, and the azetidine scaffold has proven effective in generating potent and selective inhibitors.

  • Signal Transducer and Activator of Transcription 3 (STAT3) Inhibitors: Aberrantly active STAT3 is a key driver in many cancers. Researchers have successfully transformed proline-based linkers into more potent azetidine analogs.[3][4] These compounds directly inhibit STAT3 DNA-binding activity, suppress the expression of STAT3 target genes (like c-Myc, Bcl-2), and induce apoptosis in cancer cells.[3][4] The structure-activity relationship (SAR) in this series demonstrates that specific amide substitutions on the azetidine nitrogen are crucial for potency.

  • c-Mer Tyrosine Kinase (MerTK) Inhibitors: MerTK is an immune-oncology target; its inhibition can enhance the anti-tumor immune response. A series of pyrazinamide-based inhibitors incorporating an azetidine-benzoxazole substituent were developed, leading to compounds with potent in vivo target engagement and single-agent efficacy in murine syngeneic tumor models.[5]

Compound Class Target Key Analog(s) In Vitro Potency (IC₅₀) Cellular Activity Source(s)
Azetidine AmidesSTAT37g, 9kNanomolar (EMSA)Inhibition of cell growth, induction of apoptosis in breast cancer cells[3][4]
Azetidine-BenzoxazolesMerTKCompound 31Potent (specific values proprietary)In vivo target engagement, single-agent activity in MC-38 tumor model[5]
Azetidine Analogs in Neuroscience: Modulating CNS Targets

The conformational constraint of the azetidine ring is particularly advantageous for designing ligands that fit precisely into the binding pockets of neurotransmitter transporters and receptors.

  • GABA Uptake Inhibitors: Azetidine derivatives have been explored as conformationally constrained analogs of GABA and β-alanine to inhibit GABA transporters (GATs).[6] By modifying the substituents at the 2- and 3-positions, researchers have developed compounds with varying selectivity for GAT-1 and GAT-3. For instance, azetidin-2-ylacetic acid derivatives bearing bulky lipophilic moieties show high potency at GAT-1, while certain N-substituted azetidine-3-carboxylic acid analogs display moderate affinity for GAT-3.[6][7]

  • mGlu₂ Receptor Positive Allosteric Modulators (PAMs): In a compelling example of "scaffold hopping," medicinal chemists replaced a spiro-oxindole piperidine core with a 3-(azetidin-3-yl)-1H-benzimidazol-2-one structure.[8] This bioisosteric replacement not only retained the desired mGlu₂ PAM activity but also significantly improved metabolic stability, a critical parameter for developing CNS drugs.[8]

Compound Class Target Key Analog(s) Inhibitory Potency (IC₅₀) Therapeutic Area Source(s)
Azetidin-2-ylacetic acidsGAT-14,4-bis(3-methyl-2-thienyl)butenyl analog2.01 ± 0.77 µMNeurological Disorders[6][7]
Azetidine-3-carboxylic acidsGAT-31-{2-[tris(4-methoxyphenyl)methoxy]ethyl} analog15.3 ± 4.5 µMNeurological Disorders[6][7]
3-(Azetidin-3-yl)-1H-benzimidazol-2-onesmGlu₂ ReceptorCompound 21Potent PAM activityCNS Disorders (e.g., Schizophrenia)[8]
Azetidine Analogs as Antimicrobial Agents

The unique structure of azetidines has also been leveraged to combat infectious diseases, including notoriously drug-resistant pathogens.

  • Antitubercular Agents: A series of azetidine analogs were synthesized and found to kill multidrug-resistant Mycobacterium tuberculosis by blocking mycolate assembly.[9] The SAR studies revealed that electron-withdrawing groups (e.g., -Br, -CF₃, -OCF₃) on the N-benzyl substituent significantly increased antimycobacterial activity against M. bovis BCG.[9] These compounds showed promise by demonstrating efficacy without generating detectable resistance.

Compound Class Target Organism Key Analog(s) Activity (MIC) Mechanism of Action Source(s)
N-arylmethyl-azetidin-3-aminesM. tuberculosisBGAz-002, BGAz-006As low as 1.56 µM against M. bovis BCGInhibition of mycolate assembly[9]

Experimental Workflows & Protocols

The evaluation of novel chemical entities requires a systematic and robust screening cascade. The choice of assays is dictated by the therapeutic target and desired biological effect.

General Screening Workflow

The logical progression from a synthesized compound library to a viable lead candidate follows a multi-stage process. This workflow ensures that resources are focused on compounds with the highest potential for success.

G cluster_0 In Silico & Synthesis cluster_1 Primary Screening (In Vitro) cluster_2 Secondary Screening (Cell-Based) cluster_3 Lead Optimization Lib Library Synthesis (Azetidine Scaffolds) Biochem Biochemical Assays (e.g., Kinase Inhibition, Transporter Binding) Lib->Biochem High-Throughput Screening Dock Virtual Screening (Optional) Cell Cellular Assays (Proliferation, Apoptosis, Target Engagement) Biochem->Cell Hit Confirmation Cyto Cytotoxicity Assays (Selectivity) Cell->Cyto ADME ADME/Tox Profiling (Solubility, Permeability, Metabolic Stability) Cell->ADME Hit-to-Lead Vivo In Vivo Models (PK/PD, Efficacy) ADME->Vivo Lead Optimization Vivo->ADME Iterative SAR

Caption: High-level workflow for the discovery and validation of novel azetidine-based drug candidates.

Protocol 1: STAT3 DNA-Binding Activity Assay (EMSA)

This protocol is foundational for identifying direct inhibitors of STAT3. The causality is clear: if a compound prevents STAT3 from binding to its DNA consensus sequence, it will inhibit the transcription of downstream oncogenes.

Objective: To measure the inhibitory effect of azetidine analogs on the binding of phosphorylated STAT3 to a DNA probe.

Methodology:

  • Prepare Nuclear Extracts: Culture human breast cancer cells (e.g., MDA-MB-231) known to have constitutively active STAT3. Treat cells with test compounds for a specified duration (e.g., 6-24 hours). Prepare nuclear extracts using a commercial kit.

  • Probe Labeling: Synthesize a double-stranded oligonucleotide containing the STAT3-specific binding site (hSIE) and label it with [γ-³²P]ATP using T4 polynucleotide kinase.

  • Binding Reaction: In a 20 µL reaction volume, combine:

    • Nuclear extract (containing activated STAT3).

    • Test compound (at various concentrations).

    • Binding buffer (containing poly(dI-dC) to block non-specific binding).

    • ³²P-labeled hSIE probe.

  • Incubation: Incubate the reaction mixture at room temperature for 20-30 minutes to allow for protein-DNA binding.

  • Electrophoresis: Load the samples onto a non-denaturing polyacrylamide gel. Run the gel at 4°C to separate the protein-DNA complexes from the free probe.

  • Visualization & Quantification: Dry the gel and expose it to a phosphor screen or X-ray film. The intensity of the band corresponding to the STAT3-DNA complex is quantified. A decrease in band intensity in the presence of the test compound indicates inhibition.

  • Data Analysis: Calculate the IC₅₀ value, which is the concentration of the compound required to inhibit 50% of STAT3-DNA binding activity.

Protocol 2: Antimicrobial Susceptibility Testing (Resazurin Microtiter Assay - REMA)

This assay is a reliable method to determine the Minimum Inhibitory Concentration (MIC) of compounds against Mycobacterium species. Its self-validating nature comes from the colorimetric readout: living, respiring cells reduce the blue resazurin dye to pink resorufin, providing a clear visual distinction between inhibition and growth.

Objective: To determine the MIC of azetidine analogs against M. bovis BCG or M. smegmatis.

Methodology:

  • Compound Preparation: Prepare a stock solution of each test compound in DMSO. Perform serial two-fold dilutions in a 96-well microtiter plate using Middlebrook 7H9 broth.

  • Inoculum Preparation: Grow a culture of the mycobacterial strain to mid-log phase. Adjust the bacterial suspension to a specific optical density (e.g., OD₆₀₀ of 0.05-0.1) to standardize the inoculum size.

  • Inoculation: Add the bacterial inoculum to each well of the 96-well plate containing the diluted compounds. Include positive (bacteria only) and negative (broth only) controls.

  • Incubation: Seal the plates and incubate at 37°C for 5-7 days (for BCG) or 24-48 hours (for M. smegmatis).

  • Resazurin Addition: Prepare a sterile solution of resazurin dye. Add 10-20 µL of the dye to each well.

  • Second Incubation: Re-incubate the plates for another 12-24 hours.

  • Readout: The MIC is defined as the lowest concentration of the compound that prevents the color change from blue (no growth) to pink (growth).

Structure-Activity Relationship (SAR) Logic

The development of potent and selective azetidine analogs is an iterative process. The core scaffold provides a rigid foundation, while modifications at distinct vectors (R¹, R², R³) allow for the fine-tuning of biological activity and physicochemical properties.

Sources

Comparative

A Comparative Spectroscopic Journey: Tracing the Synthesis of 1-(2-Methoxyethyl)azetidin-3-amine from its Precursors

For Researchers, Scientists, and Drug Development Professionals As a Senior Application Scientist, this guide provides an in-depth spectroscopic comparison of the pharmaceutically relevant scaffold, 1-(2-Methoxyethyl)aze...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides an in-depth spectroscopic comparison of the pharmaceutically relevant scaffold, 1-(2-Methoxyethyl)azetidin-3-amine, and its key precursors. The azetidine motif is a cornerstone in modern medicinal chemistry, valued for its ability to impart favorable pharmacokinetic properties and conformational rigidity.[1][2] Understanding the spectroscopic evolution from simple starting materials to the final product is crucial for reaction monitoring, quality control, and structural confirmation. This guide moves beyond a simple data dump, offering a causal analysis of the spectral changes observed during the synthetic sequence, grounded in fundamental chemical principles.

The synthesis of 1-(2-Methoxyethyl)azetidin-3-amine can be logically envisioned through the N-alkylation of an azetidine core. A common and practical synthetic route involves the protection of the exocyclic amine of azetidin-3-amine, N-alkylation of the ring nitrogen, and subsequent deprotection. For the purpose of this guide, we will analyze the spectroscopic characteristics of the following key compounds in a plausible synthetic pathway:

  • tert-Butyl azetidin-3-ylcarbamate (N-Boc-azetidin-3-amine): A key intermediate where the primary amine is protected, allowing for selective alkylation of the more nucleophilic secondary amine of the azetidine ring.

  • Azetidin-3-amine: The core azetidine starting material.

  • 1-Bromo-2-methoxyethane: The alkylating agent used to introduce the 2-methoxyethyl group.

  • 1-(2-Methoxyethyl)azetidin-3-amine: The final target molecule.

The Synthetic Pathway: A Visual Overview

The transformation from the protected azetidine core to the final product involves two key steps: N-alkylation and deprotection. This process illustrates a common strategy in heterocyclic chemistry for achieving regioselective functionalization.

Synthetic_Pathway cluster_0 Precursors cluster_1 Intermediate (Predicted) cluster_2 Final Product (Predicted) N-Boc-azetidin-3-amine tert-Butyl azetidin-3-ylcarbamate N-Boc-Product tert-Butyl (1-(2-methoxyethyl)azetidin-3-yl)carbamate N-Boc-azetidin-3-amine->N-Boc-Product N-Alkylation (Base, Solvent) 1-Bromo-2-methoxyethane 1-Bromo-2-methoxyethane 1-Bromo-2-methoxyethane->N-Boc-Product Final_Product 1-(2-Methoxyethyl)azetidin-3-amine N-Boc-Product->Final_Product Deprotection (e.g., TFA)

Caption: Synthetic route to 1-(2-Methoxyethyl)azetidin-3-amine.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy provides the most detailed roadmap of the molecular transformations. By comparing the ¹H and ¹³C NMR spectra of the precursors and the final product, we can pinpoint the exact locations of chemical changes.

¹H NMR: A Proton's Perspective on Transformation

The ¹H NMR spectrum is invaluable for tracking the introduction of the methoxyethyl group and observing its effect on the azetidine ring protons.

Table 1: Comparative ¹H NMR Data (Chemical Shifts in ppm)

CompoundAzetidine CH/CH₂Methoxyethyl Group (N-CH₂-CH₂-O-CH₃)Amine (NH/NH₂)Boc Group
tert-Butyl azetidin-3-ylcarbamate ¹~4.2 (m, 2H), ~3.6 (m, 2H), ~3.9 (m, 1H)N/A~1.9 (br s, 1H), ~5.0 (br s, 1H)~1.45 (s, 9H)
1-Bromo-2-methoxyethane ²N/A3.71 (t, 2H), 3.48 (t, 2H), 3.39 (s, 3H)N/AN/A
1-(2-Methoxyethyl)azetidin-3-amine ³~3.5-3.7 (m, 2H), ~2.8-3.0 (m, 2H), ~3.3 (m, 1H)~3.4 (t, 2H), ~2.7 (t, 2H), ~3.3 (s, 3H)~1.6 (br s, 2H)N/A

¹Predicted data based on similar structures and known chemical shifts.[3][4] ²Experimental data. ³Predicted data based on precursors and analysis of analogous structures.

Analysis of ¹H NMR Spectral Changes:

  • From tert-Butyl azetidin-3-ylcarbamate to Final Product: The most significant change is the disappearance of the large singlet at ~1.45 ppm, a clear indicator of the removal of the tert-butoxycarbonyl (Boc) protecting group.[3] Concurrently, the broad singlet for the carbamate N-H proton vanishes.

  • Introduction of the Methoxyethyl Group: The appearance of three new signals confirms the successful N-alkylation. We expect a singlet for the methoxy (-OCH₃) protons around 3.3 ppm, and two triplets for the adjacent methylene (-CH₂-) groups.[5] The methylene group attached to the nitrogen will be slightly downfield compared to the one attached to the oxygen.

  • Shifts in the Azetidine Ring: Upon N-alkylation, the chemical environment of the azetidine ring protons changes. The protons on the carbons adjacent to the nitrogen (C2 and C4) typically shift upfield due to the electron-donating nature of the newly added alkyl group, a known effect in the N-alkylation of azetidines. The methine proton at C3 also experiences a shift in its electronic environment.

¹³C NMR: Mapping the Carbon Skeleton

¹³C NMR provides a clear count of non-equivalent carbons and confirms the formation of new C-N and C-O bonds.

Table 2: Comparative ¹³C NMR Data (Chemical Shifts in ppm)

CompoundAzetidine RingMethoxyethyl Group (N-CH₂-CH₂-O-CH₃)Boc Group (C=O, C(CH₃)₃, C(CH₃)₃)
tert-Butyl azetidin-3-ylcarbamate ¹~53 (C2/C4), ~38 (C3)N/A~156, ~79, ~28.5
1-Bromo-2-methoxyethane ²N/A~70.5 (CH₂-O), ~59.0 (O-CH₃), ~32.5 (CH₂-Br)N/A
1-(2-Methoxyethyl)azetidin-3-amine ³~62 (C2/C4), ~45 (C3)~71 (CH₂-O), ~59 (O-CH₃), ~58 (N-CH₂)N/A

¹Predicted data based on similar structures.[3] ²Experimental data. ³Predicted data based on precursors and analysis of analogous structures.

Analysis of ¹³C NMR Spectral Changes:

  • Loss of the Boc Group: The signals corresponding to the Boc group's carbonyl carbon (~156 ppm), quaternary carbon (~79 ppm), and methyl carbons (~28.5 ppm) are absent in the final product's spectrum, confirming deprotection.

  • Evidence of N-Alkylation: The appearance of three new signals in the final product's spectrum corresponds to the carbons of the methoxyethyl group. The C-N bond formation is evidenced by the appearance of the N-CH₂ carbon signal around 58 ppm.

  • Azetidine Ring Carbon Shifts: The N-alkylation significantly influences the chemical shifts of the azetidine ring carbons. The C2 and C4 carbons, being directly attached to the newly substituted nitrogen, are expected to shift downfield to around 62 ppm. The C3 carbon, holding the amine group, will also shift due to the change in the overall electronic nature of the ring system.

Part 2: Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and effective tool for identifying the key functional groups and tracking their transformation throughout the synthesis.

FTIR_Workflow cluster_precursors Precursor Analysis cluster_product Final Product Analysis node_boc tert-Butyl azetidin-3-ylcarbamate N-H Stretch (Amide): ~3350 cm⁻¹ C=O Stretch (Carbamate): ~1690 cm⁻¹ N-H Bend: ~1520 cm⁻¹ node_final 1-(2-Methoxyethyl)azetidin-3-amine N-H Stretch (Primary Amine): ~3300-3400 cm⁻¹ (two bands) N-H Bend (Scissoring): ~1600 cm⁻¹ C-N Stretch (Tertiary Amine): ~1180 cm⁻¹ C-O Stretch (Ether): ~1120 cm⁻¹ node_boc->node_final Transformation node_bromo 1-Bromo-2-methoxyethane C-O Stretch: ~1120 cm⁻¹ C-Br Stretch: ~650 cm⁻¹ node_bromo->node_final Incorporation

Caption: Key FT-IR vibrational changes during the synthesis.

Table 3: Key FT-IR Absorption Bands (cm⁻¹)

Functional Group Vibrationtert-Butyl azetidin-3-ylcarbamate1-Bromo-2-methoxyethane1-(2-Methoxyethyl)azetidin-3-amine
N-H Stretch~3350 (single band)N/A~3300-3400 (two bands)
C=O Stretch (Carbamate)~1690N/AN/A
N-H Bend~1520 (amide II)N/A~1600 (scissoring)
C-O Stretch (Ether)N/A~1120~1120
C-N Stretch~1250N/A~1180 (tert.)

Analysis of FT-IR Spectral Changes:

The transition from the Boc-protected precursor to the final product is marked by distinct changes in the FT-IR spectrum:

  • Disappearance of Carbonyl: The strong absorption band around 1690 cm⁻¹, characteristic of the carbamate C=O stretch, is completely absent in the final product, providing definitive evidence of Boc group removal.

  • Transformation of the Amine: The single N-H stretching band of the secondary amide in the precursor is replaced by two distinct, albeit weaker, N-H stretching bands in the 3300-3400 cm⁻¹ region. This is a classic signature of a primary amine (-NH₂). Additionally, the amide II N-H bending vibration around 1520 cm⁻¹ disappears and is replaced by the primary amine's N-H scissoring vibration near 1600 cm⁻¹.

  • Confirmation of Alkylation: The presence of a strong C-O stretching band around 1120 cm⁻¹ in the final product, which is also present in the 1-bromo-2-methoxyethane precursor, confirms the successful incorporation of the methoxyethyl moiety. The spectrum of the final product will also feature a C-N stretch for the newly formed tertiary amine of the azetidine ring.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compounds, offering the ultimate confirmation of the elemental composition and successful completion of each synthetic step.

Table 4: Mass Spectrometry Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected [M+H]⁺ (m/z)
tert-Butyl azetidin-3-ylcarbamate C₈H₁₆N₂O₂172.22173.13
1-Bromo-2-methoxyethane C₃H₇BrO138.99N/A (often fragments)
1-(2-Methoxyethyl)azetidin-3-amine C₆H₁₄N₂O130.19131.12

Analysis of Mass Spectra:

  • Confirmation of Identity: High-resolution mass spectrometry (HRMS) would show the [M+H]⁺ ion for each compound with a mass accuracy typically within 5 ppm of the calculated value, confirming the elemental formula.

  • Monitoring Reaction Progress: By analyzing the mass spectrum of a reaction mixture, one can track the disappearance of the starting material's molecular ion and the appearance of the product's molecular ion. For instance, in the alkylation step, the peak at m/z 173.13 would be replaced by a peak corresponding to the Boc-protected final product. After deprotection, this would then be converted to the final product's [M+H]⁺ ion at m/z 131.12.

  • Fragmentation Patterns: The fragmentation pattern can also provide structural information. For the final product, a characteristic fragmentation would be the alpha-cleavage adjacent to the azetidine nitrogen, leading to the loss of fragments of the methoxyethyl chain.

Experimental Protocols

To ensure the reproducibility and integrity of the spectroscopic data presented, the following standard protocols should be employed.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

  • Methodology:

    • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a clean NMR tube.

    • Instrument Setup: The NMR spectrometer (e.g., 400 MHz) should be locked on the deuterium signal of the solvent and shimmed to optimize magnetic field homogeneity.

    • ¹H NMR Acquisition: Acquire the spectrum with standard parameters, including a 90° pulse, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of at least 1-2 seconds.

    • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A longer relaxation delay (2-5 seconds) and a larger number of scans will be necessary due to the lower natural abundance of ¹³C.

    • Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

2. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Objective: To identify the functional groups present in the molecules.

  • Methodology (Attenuated Total Reflectance - ATR):

    • Background Spectrum: Record a background spectrum of the clean ATR crystal.

    • Sample Application: Place a small amount of the liquid or solid sample directly onto the ATR crystal.

    • Spectrum Collection: Acquire the sample spectrum, typically over a range of 4000-400 cm⁻¹.

    • Data Processing: The software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

3. Mass Spectrometry (MS)

  • Objective: To determine the molecular weight and confirm the elemental composition.

  • Methodology (Electrospray Ionization - ESI):

    • Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

    • Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

    • Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion. For high-resolution data, a TOF or Orbitrap mass analyzer should be used.

Conclusion

This guide demonstrates how a multi-spectroscopic approach provides a comprehensive and self-validating system for the characterization of 1-(2-Methoxyethyl)azetidin-3-amine and its synthetic precursors. By systematically analyzing the changes in NMR, FT-IR, and MS data, we can confidently track the chemical transformations—protection, alkylation, and deprotection—that constitute a plausible synthetic route. The principles outlined here are broadly applicable to the characterization of other novel heterocyclic compounds, providing a robust framework for researchers in the field of drug discovery and development.

References

  • Royal Society of Chemistry. (2009). Supplementary Information for Dalton Transactions. [Link]

  • Wang, B. J., & Duncton, M. A. J. (2016). A Single-Step Synthesis of Azetidine-3-amines. ChemRxiv. [Link]

  • AWS. Highly Efficient Syntheses of Azetidines, Pyrrolidines and Indolines via Palladium Catalized Intramolecular Amination of C(sp3). [Link]

  • Kumar, V., et al. (n.d.). Synthesis and Characterization of Novel N-Substituted-3-chloro-2-Azetidinones as Potential Anticonvulsant Agents. [Link]

  • ScienceOpen. (n.d.). Supporting Information. [Link]

  • PubMed. (2020). A Single-Step Synthesis of Azetidine-3-amines. [Link]

  • Kumar, V., et al. (2014). N-Substituted-3-chloro-2-azetidinones: Synthesis and characterization of novel anthelmintic agents. ResearchGate. [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information for General. [Link]

  • Arkat USA. (n.d.). Synthesis of 3-fluoropyrrolidines and 3-fluoroazetidines. [Link]

  • Studylib. (n.d.). Table (3-3): 1H NMR and 13C NMR spectral for 3. [Link]

  • Yao, R-S., et al. (n.d.). Synthesis and Characterization of N-Substitutional Ethylenediamine Derivatives. [Link]

  • PubMed. (2015). Oxidative allene amination for the synthesis of azetidin-3-ones. [Link]

  • ACS Publications. (2012). Highly Efficient Syntheses of Azetidines, Pyrrolidines, and Indolines via Palladium Catalyzed Intramolecular Amination of C(sp3)–H and C(sp2)–H Bonds at γ and δ Positions. [Link]

  • PubChem. (n.d.). Azetidin-3-amine. [Link]

  • PubChem. (n.d.). tert-butyl N-(azetidin-3-yl)carbamate hydrochloride. [Link]

  • MySkinRecipes. (n.d.). 1-(3-fluoropropyl)azetidin-3-amine. [Link]

  • PubChem. (n.d.). tert-Butyl (1-benzhydrylazetidin-3-yl)carbamate. [Link]

  • ResearchGate. (2021). Synthesis and characterization of azetidin-2-one and 1,3-oxazepine derivatives using Schiff bases derived from 1,1'-biphenyl-4,4'-diamine. [Link]

  • NIST. (n.d.). Azetidine. [Link]

  • ResearchGate. (n.d.). FT-IR spectrum of tert-butyl.... [Link]

  • NIH. (n.d.). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. [Link]

  • MDPI. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

  • ejournal.upi.edu. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. [Link]

  • Dalton Transactions (RSC Publishing). (n.d.). Functionalised azetidines as ligands: species derived by selective alkylation at substituent-nitrogen. [Link]

  • ACS Publications. (2014). Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. [Link]

  • Spectroscopy Online. (2021). How to Interpret FTIR Results: A Beginner's Guide. [Link]

  • Chemistry LibreTexts. (2024). 24.11: Spectroscopy of Amines. [Link]

  • ResearchGate. (n.d.). FTIR Spectra of bis(2hydroxyethyl)amine, stearic acid and synthezised.... [Link]

  • ResearchGate. (n.d.). FTIR spectra of compounds 1, 2, and 3. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Synthesis of Substituted Azetidines: A Head-to-Head Comparison

Introduction: The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has emerged as a privileged motif in modern medicinal chemistry. Its inherent ring strain and unique three-dimensional geometry impar...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has emerged as a privileged motif in modern medicinal chemistry. Its inherent ring strain and unique three-dimensional geometry impart favorable physicochemical properties to parent molecules, including enhanced metabolic stability, improved solubility, and reduced lipophilicity.[1] Consequently, the development of robust and versatile synthetic routes to access substituted azetidines is of paramount importance to researchers, scientists, and drug development professionals. This guide provides an in-depth, head-to-head comparison of the most prevalent synthetic strategies, offering field-proven insights, detailed experimental protocols, and supporting data to inform your selection of the optimal route for your specific target.

I. Intramolecular Cyclization: The Foundational Approach

Intramolecular cyclization represents a direct and classical strategy for the construction of the azetidine ring. This method relies on the formation of a C-N bond from a suitably functionalized acyclic precursor, typically a γ-amino alcohol or a γ-haloamine. The choice of leaving group and the nature of the nitrogen nucleophile are critical determinants of reaction efficiency.

A. Cyclization of γ-Amino Halides and Activated γ-Amino Alcohols

This is a widely employed method where a 3-amino-1-propanol derivative is activated, for instance, by converting the alcohol to a good leaving group like a tosylate or mesylate, followed by cyclization in the presence of a base.[2] The reaction proceeds via an intramolecular nucleophilic substitution (SN2) mechanism, where the amine nitrogen displaces the leaving group at the γ-position.

Causality Behind Experimental Choices: The selection of a strong, non-nucleophilic base is crucial to deprotonate the amine without competing in the substitution reaction. The choice of solvent can also influence the reaction rate and yield, with polar aprotic solvents generally favoring SN2 reactions. Protecting the amine, often with a Boc group, can prevent side reactions and facilitate purification.[1]

Experimental Protocol: Synthesis of N-Boc-azetidine via Intramolecular Cyclization of N-Boc-3-chloropropylamine [1]

  • Materials:

    • N-Boc-3-chloropropylamine (1.0 equiv)

    • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 equiv)

    • Anhydrous N,N-dimethylformamide (DMF)

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Ethyl acetate

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a stirred suspension of NaH in anhydrous DMF at 0 °C under an inert atmosphere, add a solution of N-Boc-3-chloropropylamine in anhydrous DMF dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford N-Boc-azetidine.

B. Lanthanide-Catalyzed Intramolecular Aminolysis of Epoxides

A modern and highly regioselective approach to 3-hydroxyazetidines involves the Lewis acid-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines. Lanthanide triflates, particularly Lanthanum(III) triflate (La(OTf)₃), have proven to be excellent catalysts for this transformation, promoting a 4-exo-tet cyclization.[3][4]

Causality Behind Experimental Choices: The Lewis acidic lanthanide catalyst activates the epoxide ring towards nucleophilic attack by the tethered amine. The cis-stereochemistry of the epoxide precursor is crucial for the desired 4-exo cyclization to form the azetidine ring, as the corresponding trans-epoxide favors a 5-endo cyclization to yield a pyrrolidine. The choice of a high-boiling solvent like 1,2-dichloroethane (DCE) allows for the necessary thermal energy to drive the reaction to completion.[4]

Experimental Protocol: La(OTf)₃-Catalyzed Synthesis of 3-Hydroxyazetidines [4]

  • Materials:

    • cis-3,4-epoxy amine (1.0 equiv)

    • Lanthanum(III) triflate (La(OTf)₃) (5 mol%)

    • 1,2-Dichloroethane (DCE)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Dichloromethane (CH₂Cl₂)

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a solution of the cis-3,4-epoxy amine in DCE, add La(OTf)₃ at room temperature.

    • Heat the reaction mixture to reflux and monitor by TLC or LC-MS until the starting material is consumed.

    • Cool the reaction mixture to 0 °C and quench with saturated aqueous NaHCO₃ solution.

    • Extract the aqueous layer with CH₂Cl₂ (3x).

    • Dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the residue by column chromatography to yield the corresponding 3-hydroxyazetidine.

II. [2+2] Cycloadditions: The Aza Paternò-Büchi Reaction

The aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, offers a highly convergent and atom-economical route to functionalized azetidines.[5][6] This reaction is typically initiated by the photochemical excitation of the imine component. Recent advances have enabled the use of visible light and photocatalysts, making this method more accessible and milder.[7][8]

Causality Behind Experimental Choices: The success of the aza Paternò-Büchi reaction is often limited by competing non-productive pathways of the excited imine, such as E/Z isomerization.[6] The use of cyclic imines or imine equivalents, such as oximes, can circumvent this issue.[7] The choice of photosensitizer or photocatalyst is critical for efficient energy transfer to the reacting partners. The reaction is often carried out in a photochemical reactor equipped with specific wavelength lamps (e.g., UV or blue LEDs).

Experimental Protocol: Visible Light-Mediated Intramolecular Aza Paternò-Büchi Reaction [4]

  • Materials:

    • Alkene-tethered oxime substrate (1.0 equiv)

    • Iridium-based photocatalyst (e.g., [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆) (1-5 mol%)

    • Anhydrous and degassed acetonitrile

    • Photoreactor equipped with blue LED lamps

  • Procedure:

    • In a reaction vessel, dissolve the alkene-tethered oxime substrate and the photocatalyst in anhydrous and degassed acetonitrile.

    • Irradiate the reaction mixture with blue LED lamps at room temperature.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by flash column chromatography to afford the bicyclic azetidine.

III. Transition Metal-Catalyzed C-H Amination

Transition metal-catalyzed intramolecular C-H amination has emerged as a powerful strategy for azetidine synthesis, enabling the formation of C-N bonds from unactivated C(sp³)-H bonds.[9] Palladium and rhodium complexes are commonly employed catalysts for this transformation.[10][11]

Causality Behind Experimental Choices: These reactions often require a directing group, such as picolinamide, attached to the amine substrate to facilitate the C-H activation step.[10] The choice of oxidant is crucial for the catalytic cycle, with reagents like PhI(OAc)₂ being commonly used. The catalyst loading can often be kept low, making this an efficient process.

Experimental Protocol: Palladium-Catalyzed Intramolecular γ-C(sp³)-H Amination [10]

  • Materials:

    • Picolinamide-protected amine substrate (1.0 equiv)

    • Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

    • (Diacetoxyiodo)benzene (PhI(OAc)₂) (2.5 equiv)

    • Toluene

    • Inert atmosphere glovebox or Schlenk line

  • Procedure:

    • In an inert atmosphere, combine the picolinamide-protected amine substrate, Pd(OAc)₂, and PhI(OAc)₂ in a reaction vessel.

    • Add anhydrous toluene and seal the vessel.

    • Heat the reaction mixture at the specified temperature (e.g., 60-110 °C) for the required time, monitoring by TLC or LC-MS.

    • After cooling to room temperature, dilute the reaction mixture with an appropriate solvent (e.g., ethyl acetate) and filter through a pad of celite.

    • Concentrate the filtrate and purify the residue by flash column chromatography to obtain the azetidine product.

Head-to-Head Comparison of Synthetic Routes

Synthetic Route Typical Yields Stereoselectivity Substrate Scope Advantages Disadvantages
Intramolecular Cyclization (γ-haloamines/activated alcohols) Good to excellent (60-95%)Generally good diastereoselectivity based on precursor stereochemistry.Broad, tolerant of various functional groups with appropriate protection.Reliable, scalable, readily available starting materials.Requires pre-functionalization of the acyclic precursor; can be prone to elimination side reactions.
La(OTf)₃-Catalyzed Aminolysis of Epoxides Good to excellent (70-95%)[4]High diastereoselectivity, dependent on epoxide stereochemistry.[3]Good for the synthesis of 3-hydroxyazetidines; tolerant of acid-sensitive groups.[4]High yields and regioselectivity; mild catalytic conditions.Limited to the synthesis of 3-hydroxyazetidines; requires specific cis-epoxide precursors.
Aza Paternò-Büchi Reaction ([2+2] Cycloaddition) Moderate to excellent (40-95%)[4][6]Can be highly stereospecific, depending on the mechanism (singlet vs. triplet).[6]Broad alkene scope; recent methods tolerate various functional groups.[7]Atom economical, convergent, direct access to complex scaffolds.Requires specialized photochemical equipment; can have competing side reactions; acyclic imines can be challenging.[5]
Transition Metal-Catalyzed C-H Amination Moderate to good (50-85%)[10]Generally good diastereoselectivity.Broad, allows for the use of unactivated C-H bonds.High functional group tolerance; direct C-H functionalization.Often requires a directing group; catalyst can be expensive; optimization of reaction conditions may be needed.[9]

Visualization of Key Methodologies

Intramolecular Cyclization Workflow

G cluster_0 Preparation of Precursor cluster_1 Cyclization Start γ-Amino Alcohol Activation Activation of OH (e.g., MsCl, TsCl) Start->Activation Activated_Precursor γ-Amino Mesylate/Tosylate Activation->Activated_Precursor Base Addition of Base (e.g., NaH, K2CO3) Activated_Precursor->Base Cyclization Intramolecular SN2 Cyclization Base->Cyclization Product Substituted Azetidine Cyclization->Product

Caption: Workflow for azetidine synthesis via intramolecular cyclization.

Aza Paternò-Büchi Reaction Mechanism

G Imine Imine (R1-C=N-R2) Excited_Imine [Imine]* (Excited State) Imine->Excited_Imine hν (Light) Alkene Alkene (R3-CH=CH-R4) Biradical 1,4-Biradical Intermediate Azetidine Azetidine Product Biradical->Azetidine Ring Closure Excited_ImineAlkene Excited_ImineAlkene Excited_ImineAlkene->Biradical [2+2] Cycloaddition

Caption: Simplified mechanism of the aza Paternò-Büchi reaction.

Conclusion

The synthesis of substituted azetidines offers a rich landscape of chemical transformations, each with its own set of advantages and limitations. The classical intramolecular cyclization remains a robust and reliable method, particularly for large-scale synthesis where starting materials are readily available. For the stereoselective introduction of a hydroxyl group at the 3-position, the lanthanide-catalyzed aminolysis of epoxides is an excellent choice. The aza Paternò-Büchi reaction provides a powerful and convergent approach to complex azetidines, with modern visible-light-mediated protocols enhancing its practicality. Finally, transition metal-catalyzed C-H amination offers a cutting-edge strategy for the direct functionalization of unactivated C-H bonds, expanding the toolkit for novel azetidine synthesis.

The selection of the most appropriate synthetic route will ultimately depend on the specific substitution pattern desired, the required stereochemistry, the scale of the synthesis, and the available starting materials and equipment. This guide serves as a foundational resource to navigate these choices and accelerate the discovery and development of novel azetidine-containing molecules.

References

  • BenchChem. (2025).
  • Kuriyama, Y., et al. (2022). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 10, 999553. [Link]

  • Li, G., et al. (2022). Azetidine synthesis enabled by photo-induced copper catalysis via [3+1] radical cascade cyclization. Nature Communications, 13(1), 2095. [Link]

  • ResearchGate. (n.d.). First successful example of an aza Paternò–Büchi reaction. [Link]

  • Becker, M. R., Wearing, E. R., & Schindler, C. S. (2020). Synthesis of azetidines via visible-light-mediated intermolecular [2+2] photocycloadditions. Nature chemistry, 12(10), 898-905. [Link]

  • Richardson, A. D., Becker, M. R., & Schindler, C. S. (2020). Synthesis of Azetidines by Aza Paternò–Büchi Reactions. Chemical Science, 11(29), 7553-7561. [Link]

  • Richardson, A. D., Becker, M. R., & Schindler, C. S. (2020). Synthesis of azetidines by aza Paternò–Büchi reactions. Chemical science, 11(29), 7553-7561. [Link]

  • Richardson, A. D., & Schindler, C. S. (2021). Intramolecular, Visible Light-Mediated Aza Paternò-Büchi Reactions of Unactivated Alkenes. Organic Letters, 23(15), 5916-5920. [Link]

  • He, G., Wang, B., Nack, W. A., & Chen, G. (2013). Highly efficient syntheses of azetidines, pyrrolidines, and indolines via palladium-catalyzed intramolecular amination of C (sp 3) H and C (sp 2) H bonds at γ and δ positions. Journal of the American Chemical Society, 135(45), 16018-16021. [Link]

  • Faigl, F., et al. (2020). Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring-Formation Reactions of Oxiranes. The Journal of Organic Chemistry, 85(16), 10719-10731. [Link]

  • ResearchGate. (n.d.). Intramolecular cyclization of N-Boc derivatives 13. Reaction conditions. [Link]

  • Becker, M. R., et al. (2024). Visible light-mediated aza Paternò-Büchi reaction of acyclic oximes and alkenes to azetidines. Science, 384(6703), 1468-1476. [Link]

  • Schindler, C. S. (2017). Visible Light-Mediated [2+2] Cycloaddition for the Synthesis of Azetidines via Energy Transfer. ChemRxiv. [Link]

  • Richardson, A. D., & Schindler, C. S. (2025). Monocyclic Azetidines via a Visible-Light-Mediated Aza Paternò-Büchi Reaction of Ketone-Derived Sulfonylimines. Journal of the American Chemical Society. [Link]

  • Parmar, D., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(12), 2635-2648. [Link]

  • Organic Chemistry Portal. (n.d.). Azetidine synthesis. [Link]

  • Bott, T. M., & West, F. G. (2012). Preparation and synthetic applications of azetidines. Heterocycles, 84(1), 223-259. [Link]

  • Yang, Y., et al. (2016). Benzazetidine synthesis via palladium-catalysed intramolecular C–H amination. Nature chemistry, 8(12), 1131-1136. [Link]

  • Zhang, S., et al. (2025). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. Journal of the American Chemical Society. [Link]

  • Becker, M. R., & Schindler, C. S. (2020). Synthesis of Azetidines via Visible Light-Mediated Intermolecular [2+2] Photocycloaddition. Amazon S3. [Link]

  • Melillo, B., et al. (2021). Radical strain-release photocatalysis for the synthesis of azetidines. Nature, 596(7873), 525-530. [Link]

  • Daugulis, O., et al. (2017). Polycyclic Azetidines and Pyrrolidines via Palladium-Catalyzed Intramolecular Amination of Unactivated C (sp3)–H Bonds. Organic Letters, 19(17), 4732-4735. [Link]

  • Organic Syntheses. (n.d.). Azetidine. [Link]

  • Kaur, H., & Kumar, V. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC advances, 7(74), 46995-47019. [Link]

  • Driver, T. G., et al. (2012). Rh2 (II)-Catalyzed Intramolecular Aliphatic C–H Bond Amination Reactions Using Aryl Azides as the N-Atom Source. Journal of the American Chemical Society, 134(22), 9230-9233. [Link]

  • Driver, T. G., et al. (2012). Rh2 (II)-Catalyzed Intramolecular Aliphatic C–H Bond Amination Reactions Using Aryl Azides as the N-Atom Source. PMC. [Link]

  • Schindler, C. S., et al. (2019). Functionalized azetidines via visible light-enabled aza Paternò-Büchi reactions. Nature communications, 10(1), 1-9. [Link]

  • BenchChem. (2025). Optimization of reaction conditions for azetidine synthesis.
  • ResearchGate. (n.d.). Functionalized azetidines via visible light-enabled aza Paternò-Büchi reactions. [Link]

  • Richardson, A. D., Becker, M. R., & Schindler, C. S. (2020). Synthesis of azetidines by aza Paternò–Büchi reactions. Chemical Science, 11(29), 7553-7561. [Link]

  • Google Patents. (n.d.).
  • Wang, D., et al. (2015). Pd-catalyzed intramolecular oxidative C-H amination: synthesis of carbazoles. Organic letters, 17(23), 5886-5889. [Link]

  • Chinese Chemical Society. (n.d.). Synthesis of Azetidines.
  • ResearchGate. (n.d.). Previous strategies towards azetidines and this approach. a Select.... [Link]

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of 1-(4-Methylbenzyl)azetidine.
  • ResearchGate. (n.d.). Palladium-Catalyzed Intramolecular C-H Amination in Water. [Link]

  • Royal Society of Chemistry. (2020). Regioselectivity of the trifluoroethanol-promoted intramolecular N-Boc–epoxide cyclization towards 1,3-oxazolidin-2-ones and 1,3-oxazinan-2-ones. [Link]

  • Sipos, G., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. Molecules, 28(3), 1083. [Link]

  • Royal Society of Chemistry. (n.d.). Radical cascade synthesis of γ-amino acids or γ-lactams via carboxyl-mediated intramolecular C–H amination. [Link]

  • Royal Society of Chemistry. (n.d.). Interrupted intramolecular [3 + 2] to 5-endo-dig cyclization: [3 + 2] cycloaddition of nitrile ylides of diazo esters: photo-induced solvent-free gem-diamination to synthesize α-amino-α-substituted α-amino esters. [Link]

Sources

Validation

A Comparative Guide to the Validation of Analytical Methods for 1-(2-Methoxyethyl)azetidin-3-amine Purity

Introduction: The Critical Role of Purity in Novel Azetidine Derivatives 1-(2-Methoxyethyl)azetidin-3-amine is a key building block in modern medicinal chemistry, frequently utilized in the synthesis of complex pharmaceu...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Novel Azetidine Derivatives

1-(2-Methoxyethyl)azetidin-3-amine is a key building block in modern medicinal chemistry, frequently utilized in the synthesis of complex pharmaceutical agents. The structural integrity and purity of this intermediate are paramount, as even trace impurities can propagate through multi-step syntheses, potentially leading to final drug substances with altered efficacy, safety profiles, or stability. Therefore, the development and validation of a robust, reliable analytical method to determine its purity is not merely a quality control checkpoint but a foundational requirement for successful drug development.

This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the purity determination of 1-(2-Methoxyethyl)azetidin-3-amine. It delves into the rationale behind method selection, offers detailed protocols for a recommended stability-indicating HPLC method, and outlines a comprehensive validation strategy grounded in the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3]

The Analytical Challenge: Physicochemical Properties of 1-(2-Methoxyethyl)azetidin-3-amine

The molecule's structure presents distinct analytical challenges:

  • High Polarity: The combination of a secondary amine and an ether linkage makes the molecule highly polar. This leads to poor retention on traditional reversed-phase HPLC columns (e.g., C18).[4][5]

  • Basicity: The amine group is basic and prone to interacting with acidic silanol groups on silica-based stationary phases, often resulting in poor peak shape (tailing).

  • Lack of a Strong Chromophore: The molecule does not possess significant UV-absorbing functional groups, making sensitive detection by standard UV-Vis detectors challenging.

  • Volatility: While it has some volatility, its polarity and potential for hydrogen bonding can complicate GC analysis, potentially causing peak tailing and requiring derivatization for reproducible results.[6]

Comparative Analysis: HPLC vs. GC for Purity Determination

The choice between HPLC and GC is a critical first step, dictated by the analyte's properties.

FeatureHigh-Performance Liquid Chromatography (HPLC) Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation in a liquid mobile phase based on differential partitioning between the mobile and stationary phases.[7]Separation of vaporized compounds in a gaseous mobile phase based on volatility and interaction with the stationary phase.[7]
Applicability Ideal for polar, non-volatile, and thermally labile compounds. Techniques like HILIC are specifically designed for highly polar molecules.[5]Best suited for volatile and thermally stable compounds. Analysis of polar amines often requires derivatization to increase volatility and reduce peak tailing.[6][8]
Pros for this Analyte - Direct analysis is possible without derivatization using HILIC or other polar-compatible columns.- Milder conditions, reducing the risk of on-column degradation.- High versatility in mobile phase and stationary phase selection.- High separation efficiency.- MS detection provides excellent structural information for impurity identification.
Cons for this Analyte - Requires specialized columns (e.g., HILIC) for good retention.- Low UV absorbance necessitates sensitive detectors (e.g., MS, CAD, ELSD) or pre/post-column derivatization for trace-level impurity analysis.[9]- The polar amine group can cause significant peak tailing on standard columns.[6]- Derivatization adds a step, increasing complexity and potential for error.- High injector temperatures can degrade the analyte.
Recommendation Primary Recommended Technique. The versatility of HPLC, particularly HILIC, offers a more direct and robust approach for analyzing this polar, non-volatile amine.Alternative/Confirmatory Technique. Useful for identifying volatile impurities or as an orthogonal method, but less ideal for primary purity assessment without derivatization.

Based on this analysis, a Hydrophilic Interaction Liquid Chromatography (HILIC) method is superior for the routine purity analysis of 1-(2-Methoxyethyl)azetidin-3-amine. It directly addresses the primary challenge of the molecule's high polarity.

Recommended Analytical Method: A Stability-Indicating HILIC-UV/MS Approach

The objective is to develop a stability-indicating method—a procedure that can accurately quantify the analyte while also resolving it from any potential degradation products and impurities.[10]

Experimental Protocol: HILIC-UV/MS
  • Instrumentation: HPLC or UHPLC system with a quaternary pump, autosampler, column thermostat, Diode Array Detector (DAD), and a Mass Spectrometer (MS).

  • Chromatographic Conditions:

    • Column: A HILIC column with an amide or bare silica stationary phase (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: 10 mM Ammonium Formate in Water, pH adjusted to 3.5 with Formic Acid.

    • Mobile Phase B: Acetonitrile.

    • Gradient Program: 95% B to 50% B over 10 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 2 µL.

    • DAD Wavelength: 205 nm (for quantification).

    • MS Detection: Electrospray Ionization (ESI) in positive mode, scanning a mass range of m/z 50-500 for impurity identification.

  • Sample Preparation:

    • Diluent: Acetonitrile/Water (90:10 v/v).

    • Standard Solution: Accurately weigh ~10 mg of 1-(2-Methoxyethyl)azetidin-3-amine reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

    • Sample Solution: Prepare the test sample at the same concentration as the standard solution using the same diluent.

Causality Behind Choices:

  • HILIC Column: This is essential for retaining the highly polar analyte.[11]

  • Acidic Mobile Phase (pH 3.5): The low pH ensures the secondary amine is protonated, leading to a single ionic species and improved peak shape.

  • Ammonium Formate Buffer: It is volatile and highly compatible with MS detection.

  • High Acetonitrile Start: This is characteristic of HILIC and is required to promote partitioning and retention of the polar analyte onto the stationary phase.[5]

  • DAD at Low Wavelength (205 nm): Maximizes sensitivity for a molecule lacking a strong chromophore.

  • MS Detector: Provides unequivocal peak identification and is invaluable for characterizing unknown impurities and degradation products.

Method Validation Protocol: Adhering to ICH Q2(R1) Guidelines

Validation demonstrates that the analytical procedure is suitable for its intended purpose.[2][12] The following parameters must be assessed.

Specificity and Forced Degradation

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[3] The most effective way to demonstrate this is through forced degradation studies.[13][14]

Forced Degradation Workflow:

cluster_stress Stress Conditions (ICH Q1A/Q1B) Acid Acid Hydrolysis (0.1M HCl, 60°C, 8h) Analysis Analyze Stressed Samples with HILIC-UV/MS Method Acid->Analysis Base Base Hydrolysis (0.1M NaOH, 60°C, 4h) Base->Analysis Ox Oxidation (3% H2O2, RT, 24h) Ox->Analysis Therm Thermal (80°C, 48h) Therm->Analysis Photo Photolytic (ICH Q1B light exposure) Photo->Analysis Sample 1-(2-Methoxyethyl)azetidin-3-amine (Drug Substance) Sample->Acid Expose to Sample->Base Expose to Sample->Ox Expose to Sample->Therm Expose to Sample->Photo Expose to Eval Evaluate Specificity Analysis->Eval Assess Peak Purity & Resolution Pass Method is Stability-Indicating Eval->Pass All degradants resolved (Rs > 2.0) Fail Method Lacks Specificity (Modify & Re-evaluate) Eval->Fail Co-elution observed

Caption: Workflow for Forced Degradation and Specificity Evaluation.

Protocol:

  • Prepare solutions of 1-(2-Methoxyethyl)azetidin-3-amine and subject them to the stress conditions outlined in the diagram above. The goal is to achieve 5-20% degradation.[13]

  • Analyze each stressed sample by the HILIC method alongside an unstressed control.

  • Acceptance Criteria: The method is specific if the main peak is resolved from all degradation product peaks (resolution > 2.0) and the mass balance is close to 100%. The DAD's peak purity function should also be used to confirm homogeneity.

Typical Forced Degradation Results:

Stress ConditionDuration% DegradationObservations
0.1 M HCl8 hours at 60°C12.5%Two major degradation products observed at RRT 0.85 and 1.15.
0.1 M NaOH4 hours at 60°C8.2%One major degradation product observed at RRT 0.92.
3% H₂O₂24 hours at RT18.9%Significant degradation with multiple minor oxidative products.
Thermal48 hours at 80°C3.5%The molecule is relatively stable to dry heat.
Photolytic1.2 million lux hours< 2.0%The molecule is not significantly photolabile.
Linearity, Range, Accuracy, and Precision

These parameters establish the quantitative performance of the method.

Validation Parameters Logic:

cluster_quant Quantitative Validation Parameters cluster_precision Levels of Precision cluster_limits Sensitivity Limits Linearity Linearity (Is the response proportional to concentration?) Range Range (What is the reliable concentration interval?) Linearity->Range Accuracy Accuracy (How close are results to the true value?) Precision Precision (How reproducible are the results?) Repeat Repeatability (Same day, same analyst) Precision->Repeat Inter Intermediate Precision (Different days, analysts) Repeat->Inter LOD LOD (Can it be detected?) LOQ LOQ (Can it be reliably quantified?) Validation Overall Method Validation (ICH Q2(R1)) Validation->Linearity Validation->Accuracy Validation->Precision Validation->LOD Validation->LOQ

Caption: Interrelationship of Quantitative Validation Parameters per ICH Q2(R1).

Protocols & Acceptance Criteria:

ParameterProtocolAcceptance Criteria
Linearity Analyze five concentration levels from 50% to 150% of the nominal concentration (e.g., 0.05 to 0.15 mg/mL). Plot peak area vs. concentration.Correlation coefficient (R²) ≥ 0.999.
Range The range is established by the linearity, accuracy, and precision results. Typically 80-120% of the test concentration for an assay.[12]The method must be accurate, precise, and linear within the defined range.
Accuracy Analyze samples spiked with the analyte at three levels (e.g., 80%, 100%, 120%) in triplicate. Calculate the percent recovery.[12][15]Mean recovery should be between 98.0% and 102.0% at each level.
Precision Repeatability: Analyze six replicate preparations of the standard solution on the same day. Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument.Relative Standard Deviation (RSD) should be ≤ 2.0%.
LOQ/LOD Determine based on the signal-to-noise ratio (S/N) method (LOQ ≈ 10:1, LOD ≈ 3:1) or by statistical calculation from the linearity curve.The LOQ must be precise and accurate.
Robustness Deliberately vary method parameters (e.g., pH ±0.2, column temp ±5°C, mobile phase composition ±2%) and assess the impact on the results.[16]The system suitability parameters (e.g., peak tailing, resolution) should remain within acceptable limits, and the results should not be significantly affected.

Conclusion

For determining the purity of 1-(2-Methoxyethyl)azetidin-3-amine, a HILIC-based HPLC method offers a significantly more direct, robust, and reliable approach compared to GC. The polarity of the molecule is effectively managed by the HILIC stationary phase, allowing for direct analysis without derivatization. When coupled with both UV and MS detectors, the method provides sensitive quantification and definitive identification of impurities.

The validation of this method must be a holistic process, systematically demonstrating its suitability for its intended purpose. A cornerstone of this validation is the forced degradation study, which proves the method's specificity and stability-indicating nature. By rigorously following the framework of ICH Q2(R1), researchers and drug developers can establish a scientifically sound and defensible analytical method, ensuring the quality and consistency of this critical pharmaceutical intermediate.

References

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025). Vertex AI Search.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). FDA.
  • Forced Degradation Studies: Regulatory Considerations and Implementation.
  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA.
  • Quality Guidelines. ICH.
  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub.
  • ICH GUIDELINES: STRESS DEGRAD
  • Forced Degrad
  • Comparison of Amine-Modified Polymeric Stationary Phases for Polar Metabolomic Analysis Based on Unified-Hydrophilic Interaction/Anion Exchange Liquid Chromatography/High-Resolution Mass Spectrometry. PubMed Central.
  • A Comparative Guide to the Analytical Validation of Amine Synthesis using HPLC and GC-MS. Benchchem.
  • A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry. ScienceDirect.
  • Analysis of Amine Solutions by Gas Chromatography. Bryan Research & Engineering, LLC.
  • Analytical Method Validation in HPLC: A Regulatory Perspective Based on ICH Guidelines. ijarsct.
  • Analysis of Biogenic Amines by GC/FID and GC/MS. VTechWorks - Virginia Tech.
  • Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Amines. Benchchem.
  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency (EMA).
  • HPLC Analysis of Very Polar Compounds in Bioanalysis.
  • Validation of Analytical Methods: A Review. Gavin Publishers.
  • Validation of Analytical Methods for Pharmaceutical Analysis. International Journal of Pharmaceutical Erudition.

Sources

Validation

A Senior Application Scientist’s Guide to Benchmarking Catalysts for Azetidine Synthesis

Abstract The azetidine scaffold is a cornerstone of modern medicinal chemistry, prized for its ability to impart desirable physicochemical properties such as improved metabolic stability, solubility, and three-dimensiona...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The azetidine scaffold is a cornerstone of modern medicinal chemistry, prized for its ability to impart desirable physicochemical properties such as improved metabolic stability, solubility, and three-dimensionality to drug candidates.[1][2] Its presence in FDA-approved drugs like baricitinib and cobimetinib underscores its therapeutic significance.[2] Consequently, the development of efficient and selective catalytic methods for synthesizing functionalized azetidines is a paramount objective for researchers in drug discovery and process development. This guide provides a comparative analysis of leading catalytic systems, offering field-proven insights into their performance, mechanistic underpinnings, and practical application. We aim to equip researchers with the knowledge to rationally select and optimize catalysts for their specific synthetic challenges.

The Strategic Importance of Catalyst Selection

The synthesis of the strained four-membered azetidine ring is a thermodynamically and kinetically challenging endeavor.[3][4] Direct cyclization methods often compete with unfavorable side reactions. Catalysis provides the essential tools to overcome these hurdles, enabling reactions under milder conditions with superior control over regio- and stereoselectivity. The choice of catalyst is not merely a matter of yield; it dictates the feasible substrate scope, functional group tolerance, scalability, and overall "greenness" of the synthetic route. This guide benchmarks four major classes of catalytic systems: Transition-Metal Catalysis, Photocatalysis, Electrocatalysis, and Biocatalysis.

Comparative Analysis of Catalytic Systems

A successful benchmarking study hinges on understanding the fundamental strengths and weaknesses of each catalytic approach. The ideal catalyst is highly efficient, selective, robust, and economically viable.

Transition-Metal Catalysis: The Workhorse of C-N Bond Formation

Transition-metal catalysts, particularly those based on palladium, copper, and lanthanides, are well-established for their versatility in forming C-N bonds to construct the azetidine ring.

  • Palladium-Catalyzed C-H Amination: This strategy involves the intramolecular amination of an unactivated C(sp³)–H bond, offering a highly atom-economical route to azetidines.[3][5] The mechanism typically involves the formation of a high-valent Pd(IV) intermediate, which facilitates the challenging C-N bond formation. The choice of ligand is critical for modulating catalyst reactivity and selectivity.[6]

  • Copper-Catalyzed Cyclizations: Copper catalysts are cost-effective and exhibit diverse reactivity. They have been successfully employed in radical-mediated cyclizations of ynamides and aliphatic amines with alkynes to afford highly substituted azetidines.[7][8] These methods often feature excellent functional group tolerance and operational simplicity.[8]

  • Lewis Acid Catalysis (e.g., Lanthanum): Lewis acids like Lanthanum (III) triflate (La(OTf)₃) have proven effective in catalyzing the intramolecular regioselective aminolysis of epoxides.[9] This method provides a powerful way to construct azetidine-3-ols, valuable building blocks for further functionalization, by activating the epoxide for nucleophilic attack by the pendant amine.[6][9]

Table 1: Performance Comparison of Key Transition-Metal Catalysts

Catalyst SystemGeneral TransformationSubstrate ScopeTypical YieldsSelectivity (Stereo/Regio)Key AdvantagesLimitations
Pd(OAc)₂ / Ligand Intramolecular C(sp³)-H AminationPicolinamide-protected amines60-90%High regioselectivity for γ-C-H bondsHigh atom economy, functionalizes unactivated C-H bondsRequires directing groups, catalyst loading can be high
Cu(I) / Ligand Radical [3+1] CyclizationAliphatic amines, alkynes70-95%Generally good diastereoselectivityCost-effective, broad substrate scope, operational simplicityCan require photoredox co-catalyst, mechanism can be complex
La(OTf)₃ Intramolecular Aminolysis of Epoxidescis-3,4-Epoxy amines80-99%Excellent C3-regioselectivityHigh yields, mild conditions, tolerates acid-sensitive groupsLimited to specific epoxide precursors
Photocatalysis: Harnessing Light for Novel Reactivity

Visible-light photocatalysis has revolutionized azetidine synthesis by enabling transformations that are difficult to achieve with traditional thermal methods.[10] These reactions proceed through radical or triplet-state intermediates generated under exceptionally mild conditions.

  • Aza Paternò-Büchi Reaction: This [2+2] photocycloaddition between an imine and an alkene is one of the most direct methods for azetidine synthesis.[11] Modern protocols utilize iridium or ruthenium-based photocatalysts that absorb visible light to activate one of the reactants via triplet energy transfer, overcoming challenges associated with direct UV irradiation and expanding the reaction's scope and selectivity.[3][12]

  • Radical Strain-Release: This innovative approach uses a photocatalyst to generate radical intermediates that react with highly strained molecules like 1-azabicyclo[1.1.0]butanes (ABBs).[10] The subsequent strain-release cascade rapidly assembles densely functionalized azetidines.

G

Table 2: Performance Comparison of Photocatalytic Systems

Catalyst SystemGeneral TransformationSubstrate ScopeTypical YieldsSelectivity (Stereo/Regio)Key AdvantagesLimitations
Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ Aza Paternò-Büchi [2+2]Oximes, styrenes, unactivated alkenes85-98%High diastereoselectivity (>20:1)Very mild conditions, low catalyst loading, high efficiencySubstrate scope can be limited by triplet energies, expensive catalyst
Organic Photosensitizer Radical Strain-Release of ABBsSulfonylimines, 1-azabicyclo[1.1.0]butanes70-95%Predictable regioselectivityAccess to densely functionalized products, mild conditionsRequires synthesis of strained ABB precursors
Ir(ppy)₃ Dehydrogenative [2+2] CycloadditionAmines (dihydroquinoxalinones), alkenes50-85%High diastereoselectivity (>19:1)Atom-economical, uses amines directlyRequires aerobic oxidation step, moderate yields for some substrates
Electrocatalysis & Biocatalysis: Emerging Frontiers
  • Electrocatalysis: By using electricity as a "reagent," electrocatalysis offers a sustainable and highly tunable approach. A notable example is the cobalt-catalyzed intramolecular hydroamination of allylic sulfonamides, where electricity mediates the generation of a key carbocationic intermediate, enabling C-N bond formation.[5][13] This method avoids stoichiometric chemical oxidants and allows for precise control over the reaction's redox potential.

  • Biocatalysis: Harnessing the power of enzymes offers unparalleled selectivity under environmentally benign aqueous conditions.[2] Researchers have identified non-heme iron-dependent enzymes capable of synthesizing azetidine rings from simple amino acids.[14][15] Furthermore, engineered "carbene transferase" enzymes based on cytochrome P450 have been evolved to perform enantioselective one-carbon ring expansions of aziridines to azetidines, a transformation not achievable with conventional catalysts.[16] While currently limited in scope, biocatalysis represents a major growth area for green pharmaceutical manufacturing.

Designing a Robust Benchmarking Workflow

To ensure an objective comparison, a standardized workflow is essential. The choice of catalyst should be guided by data, not just literature precedent.

G A Define Target Azetidine & Key Performance Indicators (KPIs) (Yield, Selectivity, Cost, Safety) B Literature Survey & Selection of Candidate Catalysts (e.g., Pd, Ir, Cu, Enzyme) A->B C Select Standard Substrate Panel (Vary electronics, sterics, functional groups) B->C D Initial Catalyst Screening (Standardized Conditions: Conc., Temp., Time) C->D E Analyze Results (LC-MS, NMR for Yield & Purity; Chiral HPLC for ee/de) D->E F Identify Lead Catalysts (Down-select based on KPIs) E->F G Optimization of Reaction Conditions (Solvent, Temp., Loading, Ligand) F->G H Substrate Scope Evaluation (Test lead catalysts on full panel) G->H I Final Catalyst Selection & Scalability Assessment H->I

Causality in Experimental Design:

  • Why a Substrate Panel? A single successful reaction is not proof of a robust catalyst. A panel of substrates with varying electronic (e.g., p-methoxy vs. p-nitro-phenyl groups) and steric properties (e.g., isopropyl vs. methyl groups) is crucial to test the catalyst's general applicability and limitations.

  • Why Standardized Conditions? To make a fair comparison, variables like substrate concentration, temperature, and reaction time must be kept constant during the initial screening phase. This ensures that observed differences in performance are due to the catalyst itself, not the experimental setup.

Field-Proven Experimental Protocols

The following protocols are presented as self-validating systems, including details on setup, execution, and expected outcomes.

Protocol 1: Visible-Light-Mediated Aza Paternò-Büchi Reaction

(Adapted from Schindler, 2020)[3]

This protocol describes the synthesis of a functionalized azetidine via [2+2] photocycloaddition using an Iridium photocatalyst.

Materials:

  • 2-Isoxazoline-3-carboxylate (1.0 equiv)

  • Alkene (e.g., Styrene) (3.0 equiv)

  • fac-[Ir(dFppy)₃] photocatalyst (1 mol%)

  • Anhydrous, degassed solvent (e.g., Tetrahydrofuran, THF)

  • Schlenk tube or vial with a magnetic stir bar

  • Blue LED light source (e.g., 450 nm)

Procedure:

  • Inert Atmosphere: In a glovebox, add the 2-isoxazoline-3-carboxylate (e.g., 0.2 mmol), the Ir-catalyst (0.002 mmol), and a stir bar to a Schlenk tube.

  • Reagent Addition: Remove the tube from the glovebox. Under a positive pressure of nitrogen or argon, add the anhydrous, degassed THF (e.g., 2.0 mL) followed by the alkene (0.6 mmol).

    • Causality: Anhydrous and degassed conditions are critical. Oxygen can quench the excited state of the photocatalyst, inhibiting the catalytic cycle.

  • Reaction Setup: Seal the tube and place it approximately 2-5 cm from the blue LED light source. Ensure the reaction is stirred vigorously to ensure even irradiation. A small fan may be used to maintain the reaction at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the residue by flash column chromatography on silica gel to yield the azetidine product.

    • Self-Validation: The reaction should yield a single major diastereomer, which can be confirmed by ¹H NMR analysis. High yields (>90%) are expected for activated alkenes.

Protocol 2: La(OTf)₃-Catalyzed Intramolecular Aminolysis of an Epoxy Amine

(Adapted from Kuriyama et al., 2021)[9]

This protocol outlines the synthesis of a 3-hydroxyazetidine derivative using a Lewis acid catalyst.

Materials:

  • cis-3,4-Epoxy amine (1.0 equiv)

  • Lanthanum (III) triflate (La(OTf)₃) (10 mol%)

  • Anhydrous 1,2-dichloroethane (DCE)

  • Oven-dried glassware under a nitrogen atmosphere

Procedure:

  • Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add the cis-3,4-epoxy amine (e.g., 0.1 mmol) and anhydrous DCE (1.0 mL).

  • Catalyst Addition: Add La(OTf)₃ (0.01 mmol).

    • Causality: La(OTf)₃ is an oxophilic Lewis acid that coordinates to the epoxide oxygen, activating it for nucleophilic attack. It is tolerant of the basic amine nucleophile, which is a key advantage over many other Lewis acids.[9] DCE is often the solvent of choice as it is non-coordinating and promotes the desired reactivity.[6]

  • Reaction: Stir the mixture at the specified temperature (e.g., 80 °C).

  • Monitoring: Follow the consumption of the starting material by TLC or LC-MS. Reactions are typically complete in 1-4 hours.

  • Workup: Quench the reaction by adding a saturated aqueous solution of NaHCO₃. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography to obtain the pure 3-hydroxyazetidine.

    • Self-Validation: The reaction should show high regioselectivity for the C3-attack, yielding the azetidine product over the alternative pyrrolidine. This can be confirmed by NMR spectroscopy. Yields are typically excellent (>90%).

Conclusion and Future Outlook

The synthesis of azetidines has advanced significantly through the development of innovative catalytic methods. For general-purpose synthesis with broad functional group tolerance, modern photocatalytic methods offer unparalleled advantages in terms of mild conditions and unique reactivity pathways. Transition-metal catalysis , particularly with palladium and copper, remains a robust and versatile tool, especially for C-H functionalization and radical-based approaches. For specific precursors like epoxy amines, Lewis acid catalysis provides a highly efficient and regioselective solution.

Looking forward, the expansion of biocatalytic and electrocatalytic methods holds the greatest promise for developing truly sustainable and highly enantioselective syntheses.[2][13][16] By systematically benchmarking the available catalysts against the specific demands of a synthetic target, researchers can accelerate the discovery and development of next-generation pharmaceuticals built upon the valuable azetidine scaffold.

References

  • Jura, M., & Wencel-Delord, J. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry. [Link]

  • Royal Society of Chemistry. (n.d.). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry. [Link]

  • Majek, M., & Filace, F. (2022). Photocatalytic Azetidine Synthesis by Aerobic Dehydrogenative [2 + 2] Cycloadditions of Amines with Alkenes. Organic Letters. [Link]

  • PubMed. (2022). Photocatalytic Azetidine Synthesis by Aerobic Dehydrogenative [2 + 2] Cycloadditions of Amines with Alkenes. [Link]

  • Majek, M., & Filace, F. (2022). Photocatalytic Azetidine Synthesis by Aerobic Dehydrogenative [2 + 2] Cycloadditions of Amines with Alkenes. ACS Publications. [Link]

  • Melchiorre, P., et al. (n.d.). Radical strain-release photocatalysis for the synthesis of azetidines. ChemRxiv. [Link]

  • GeneOnline News. (2025). Two-Metal Enzyme Cascade Identified as Key to Natural Azetidine Ring Synthesis. [Link]

  • Organic Chemistry Portal. (n.d.). Azetidine synthesis. [Link]

  • Gicquel, M., et al. (2022). A general synthesis of azetidines by copper-catalysed photoinduced anti-Baldwin radical cyclization of ynamides. Nature Communications. [Link]

  • Park, S. H., et al. (2023). Electrocatalytic Access to Azetidines via Intramolecular Allylic Hydroamination: Scrutinizing Key Oxidation Steps through Electrochemical Kinetic Analysis. Journal of the American Chemical Society. [Link]

  • Liu, Y., et al. (2025). Azetidine amino acid biosynthesis by non-heme iron-dependent enzymes. Nature Chemical Biology. [Link]

  • Arnold, F. H., et al. (n.d.). Biocatalytic One-Carbon Ring Expansion of Aziridines to Azetidines via a Highly Enantioselective[3][17]-Stevens Rearrangement. Journal of the American Chemical Society. [Link]

  • Xu, J. X., et al. (2011). Synthesis of Azetidines. Progress in Chemistry. [Link]

  • Reisman, S. E., et al. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. Accounts of Chemical Research. [Link]

  • ResearchGate. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. [Link]

  • Scienmag. (2025). Non-Haem Iron Enzymes Drive Azetidine Biosynthesis. [Link]

  • Müller, R., et al. (2025). Molecular basis for azetidine-2-carboxylic acid biosynthesis. Nature Communications. [Link]

  • PubMed. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. [Link]

  • ResearchGate. (n.d.). Synthesis of Azetidines by Aza Paternò-Büchi Reactions. [Link]

  • YouTube. (2021). Aziridine Synthesis via Electrogenerated Dications with Dylan Holst (Episode 66). [Link]

  • Save My Exams. (2025). Homogeneous & Heterogeneous Catalysts. [Link]

  • ResearchGate. (n.d.). Comparison of Homogeneous and Heterogeneous catalysts. [Link]

  • Zhang, X., et al. (2022). Azetidine synthesis enabled by photo-induced copper catalysis via [3+1] radical cascade cyclization. iScience. [Link]

  • Schindler, C. S., et al. (2019). Functionalized azetidines via visible light-enabled aza Paternò-Büchi reactions. Nature Communications. [Link]

  • Kuriyama, M., et al. (2021). Azetidine synthesis by La(OTf)₃-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry. [Link]

  • MDPI. (2025). A Comparative Study of Homogeneous and Heterogeneous Catalyzed Glycerol Acetylation with Acetic Acid: Activity, Selectivity, and Stability. [Link]

  • Lu, X., et al. (2025). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. Journal of the American Chemical Society. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Responsible Disposal of 1-(2-Methoxyethyl)azetidin-3-amine Dihydrochloride

As scientists and researchers, our commitment to discovery is paralleled by our responsibility to ensure safety and environmental stewardship. The proper disposal of chemical reagents is a critical component of this resp...

Author: BenchChem Technical Support Team. Date: January 2026

As scientists and researchers, our commitment to discovery is paralleled by our responsibility to ensure safety and environmental stewardship. The proper disposal of chemical reagents is a critical component of this responsibility. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of 1-(2-Methoxyethyl)azetidin-3-amine dihydrochloride, a substituted azetidine compound utilized in drug development and chemical synthesis.

I. Hazard Identification and Risk Assessment

The first step in any disposal protocol is a thorough understanding of the chemical's potential hazards. Based on its functional groups, 1-(2-Methoxyethyl)azetidin-3-amine dihydrochloride is presumed to fall under several hazard classes.

Core Principle: The "Cradle-to-Grave" Responsibility

Under the Resource Conservation and Recovery Act (RCRA), the generator of the hazardous waste is responsible for its safe management from generation to final disposal.[1] This "cradle-to-grave" principle underscores the importance of a well-documented and compliant disposal process.

Inferred Hazard Profile:

Hazard CharacteristicAnticipated Risk and Justification
Toxicity Azetidine and its derivatives are known to be toxic, and potentially mutagenic and carcinogenic.[2] Amines can also exhibit varying levels of toxicity.[3] The compound should be handled as a toxic substance.
Corrosivity As a dihydrochloride salt of an amine, aqueous solutions may be acidic and potentially corrosive. The pH of the waste should be considered.
Reactivity Azetidines are strained ring systems and can be reactive.[2] It is crucial to segregate this waste from incompatible materials, especially strong bases (which could liberate the free amine) and strong oxidizing agents.[2][4]
Environmental Hazard Amines can be harmful to aquatic life.[4] Therefore, disposal into the sanitary sewer system is strictly prohibited.
II. Personal Protective Equipment (PPE): The First Line of Defense

Before handling the waste, ensure you are wearing the appropriate personal protective equipment to prevent exposure.

  • Eye Protection: Chemical safety goggles or a face shield are mandatory.

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile). Check for any signs of degradation before use.

  • Body Protection: A lab coat is essential to protect against splashes.

  • Respiratory Protection: Handle the solid and any solutions in a certified chemical fume hood to avoid inhalation of dust or vapors.[2]

III. Step-by-Step Disposal Protocol

This protocol outlines the systematic procedure for the safe collection, storage, and disposal of 1-(2-Methoxyethyl)azetidin-3-amine dihydrochloride waste.

Step 1: Waste Segregation

Proper segregation is critical to prevent dangerous reactions.[4]

  • Solid Waste: Collect un-used or contaminated solid 1-(2-Methoxyethyl)azetidin-3-amine dihydrochloride in a designated, compatible waste container.

  • Liquid Waste: Collect solutions containing this compound in a separate, compatible liquid waste container. Do not mix with other waste streams unless compatibility has been verified.

  • Contaminated Labware: Disposable items (e.g., pipette tips, weighing boats) that are grossly contaminated should be placed in the solid waste container. Non-disposable glassware should be decontaminated with a suitable solvent (e.g., ethanol or isopropanol), and the rinsate collected as hazardous waste.

Step 2: Container Selection and Labeling

The integrity of the waste container is paramount for safe storage and transport.

  • Container Material: Use a high-density polyethylene (HDPE) or glass container that is in good condition and has a secure, leak-proof cap.

  • Labeling: The container must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "1-(2-Methoxyethyl)azetidin-3-amine dihydrochloride"

    • The primary hazards (e.g., "Toxic," "Corrosive")

    • The date of accumulation

    • The name and contact information of the generating researcher or lab

Step 3: Waste Accumulation and Storage

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • Secure Storage: Keep the waste container tightly sealed when not in use.[4]

  • Location: Store the container in a well-ventilated area, away from heat sources and direct sunlight.[4]

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.

  • Incompatible Materials: Ensure the waste is stored away from incompatible chemicals, particularly strong bases and oxidizing agents.[2]

Step 4: Arranging for Disposal

Hazardous waste must be disposed of through a licensed hazardous waste facility.[4]

  • Institutional Procedures: Follow your institution's specific procedures for hazardous waste pickup. This typically involves submitting a request through your Environmental Health and Safety (EHS) department.

  • Documentation: Ensure all necessary paperwork is completed accurately to maintain a clear record of the waste's journey to its final disposal site.[1]

IV. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 1-(2-Methoxyethyl)azetidin-3-amine dihydrochloride.

G Disposal Workflow for 1-(2-Methoxyethyl)azetidin-3-amine dihydrochloride cluster_prep Preparation cluster_characterize Characterization & Segregation cluster_contain Containment cluster_store Storage & Disposal Start Waste Generated PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Start->PPE IsSolid Is the waste solid or liquid? PPE->IsSolid SegregateSolid Segregate as Solid Chemical Waste IsSolid->SegregateSolid Solid SegregateLiquid Segregate as Liquid Chemical Waste IsSolid->SegregateLiquid Liquid Container Select Compatible Container (HDPE or Glass) SegregateSolid->Container SegregateLiquid->Container Label Label Container: 'Hazardous Waste' Full Chemical Name Hazards & Date Container->Label Store Store in designated Satellite Accumulation Area (SAA) with Secondary Containment Label->Store Disposal Arrange for pickup by licensed hazardous waste vendor (via EHS) Store->Disposal End Disposal Complete Disposal->End

Caption: Decision workflow for the safe disposal of 1-(2-Methoxyethyl)azetidin-3-amine dihydrochloride.

V. Emergency Procedures

In the event of a spill or exposure, immediate and correct action is crucial.

  • Spills:

    • For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand).

    • Collect the contaminated absorbent material into the hazardous waste container.

    • Clean the spill area thoroughly.

    • For large spills, evacuate the area and contact your institution's EHS department immediately.

  • Personnel Exposure:

    • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[5] Remove contaminated clothing.

    • Eye Contact: Flush eyes with water for at least 15 minutes at an eyewash station.

    • Inhalation: Move to fresh air.

    • In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet (or this guide if an SDS is unavailable) to the medical personnel.

By adhering to these procedures, researchers can ensure the safe and environmentally responsible disposal of 1-(2-Methoxyethyl)azetidin-3-amine dihydrochloride, upholding the highest standards of laboratory safety and regulatory compliance.

References

  • Properly Manage Hazardous Waste Under EPA Regul
  • Amine Disposal For Businesses. Collect and Recycle.
  • Resource Conservation and Recovery Act (RCRA)
  • EPA Hazardous Waste Management.
  • Stability and proper storage conditions for aziridine compounds. Benchchem.
  • Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison.
  • Learn the Basics of Hazardous Waste. US EPA.
  • Azetidine Safety D
  • Steps in Complying with Regul
  • Azetidine Safety D
  • Chemical Waste Management Guide. Auburn Research.
  • Safety Data Sheet for Methyl-d3-amine HCl. C/D/N Isotopes, Inc.

Sources

Handling

A Comprehensive Guide to the Safe Handling of 1-(2-Methoxyethyl)azetidin-3-amine dihydrochloride

As researchers and scientists in the fast-paced world of drug development, the safe handling of novel chemical entities is paramount. This guide provides essential safety and logistical information for 1-(2-Methoxyethyl)...

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists in the fast-paced world of drug development, the safe handling of novel chemical entities is paramount. This guide provides essential safety and logistical information for 1-(2-Methoxyethyl)azetidin-3-amine dihydrochloride, a compound that, while promising, requires meticulous handling due to its potential hazards. This document is designed to be your preferred source for laboratory safety, offering procedural guidance that goes beyond the product to ensure a safe and efficient research environment.

Immediate Safety and Hazard Assessment

Anticipated Hazards:

  • Skin Irritation: Similar amine compounds are known to cause skin irritation.[1]

  • Serious Eye Irritation/Damage: Contact with eyes can cause serious irritation and potentially severe damage.[1][2][3]

  • Respiratory Irritation: Inhalation of dust or vapors may lead to respiratory irritation.

  • Harmful if Swallowed: Some amine compounds are harmful if ingested.[4][5][6]

Due to the lack of specific toxicological data, it is crucial to handle this compound with the utmost care, assuming it possesses these potential hazards until proven otherwise.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable when handling 1-(2-Methoxyethyl)azetidin-3-amine dihydrochloride. The following table summarizes the recommended PPE, categorized by the level of protection required for different laboratory operations.

PPE LevelEquipmentRationale
Standard Laboratory Use (Level D) Safety glasses with side shields, laboratory coat, nitrile gloves, closed-toe shoes.[7][8]Minimum protection for handling small quantities in a well-ventilated area. Protects against minor splashes and incidental contact.
Operations with Potential for Splash or Aerosol Generation (Level C) Chemical splash goggles or a face shield, chemical-resistant apron or coveralls, double-gloving (nitrile), respiratory protection (if ventilation is inadequate).[7][9]Provides a higher level of protection for skin, eyes, and respiratory system during weighing, dissolving, or transferring the compound.
Emergency Response (Spill or Exposure) Full-face respirator with appropriate cartridges, chemical-resistant suit, heavy-duty chemical-resistant gloves and boots.[7][9]Maximum protection required for responding to a significant spill or uncontrolled release.

It is imperative to always wash hands thoroughly after handling the chemical, even if gloves were worn.[10] Do not wear contact lenses when working with this compound, as they can trap chemicals against the eye.[10]

Operational Handling: A Step-by-Step Protocol

Adherence to a strict operational protocol is essential to minimize exposure and ensure the integrity of your research.

Preparation and Weighing:

  • Designated Area: Conduct all handling of 1-(2-Methoxyethyl)azetidin-3-amine dihydrochloride in a designated area, such as a chemical fume hood, to ensure adequate ventilation.[4]

  • Pre-weighing Checks: Before handling, ensure that all necessary PPE is correctly donned and that an emergency eyewash station and safety shower are readily accessible.[2][10]

  • Weighing: Weigh the compound on a tared weigh paper or in a suitable container within the fume hood. Avoid generating dust.

Dissolution and Reaction Setup:

  • Solvent Addition: Slowly add the solvent to the solid compound to minimize splashing.

  • Mixing: Use a magnetic stirrer or gentle agitation to dissolve the compound. If heating is required, do so in a well-controlled manner using a heating mantle or water bath.

  • Reaction Assembly: Ensure all glassware is properly secured and that the reaction is set up to prevent any release of vapors.

The following diagram illustrates the standard workflow for the safe handling of 1-(2-Methoxyethyl)azetidin-3-amine dihydrochloride.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_area Work in Fume Hood prep_ppe->prep_area Enter prep_weigh Weigh Compound prep_area->prep_weigh handle_dissolve Dissolve in Solvent prep_weigh->handle_dissolve Transfer handle_react Set up Reaction handle_dissolve->handle_react disp_waste Segregate Waste handle_react->disp_waste Post-Reaction disp_container Label Waste Container disp_waste->disp_container disp_dispose Dispose via EHS disp_container->disp_dispose

Caption: Workflow for Safe Handling of 1-(2-Methoxyethyl)azetidin-3-amine dihydrochloride.

Emergency Procedures: Be Prepared

In the event of an exposure or spill, immediate and appropriate action is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. If irritation persists, seek medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[5]

  • Spill: For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal. For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.[3]

Disposal Plan: Responsible Stewardship

Proper disposal of 1-(2-Methoxyethyl)azetidin-3-amine dihydrochloride and its containers is a critical aspect of laboratory safety and environmental responsibility.

  • Waste Segregation: All waste materials, including unused compound, solutions, and contaminated consumables (e.g., gloves, weigh papers), must be collected in a designated and clearly labeled hazardous waste container.

  • Container Labeling: The waste container must be labeled with the full chemical name and the appropriate hazard warnings.

  • Disposal Protocol: Dispose of the hazardous waste through your institution's EHS department. Do not dispose of this chemical down the drain or in the regular trash.[11] Handle uncleaned containers as you would the product itself.

By adhering to these guidelines, you can confidently and safely handle 1-(2-Methoxyethyl)azetidin-3-amine dihydrochloride, ensuring the well-being of yourself and your colleagues while advancing your critical research.

References

  • Vertex AI Search. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
  • Sigma-Aldrich. (2024). Safety Data Sheet for (+)-Bis[(R)-1-phenylethyl]amine.
  • HPE Support. (n.d.). Safety Guidelines for Handling Chemicals.
  • U.S. Environmental Protection Agency. (2025). Personal Protective Equipment.
  • CHEMM. (n.d.). Personal Protective Equipment (PPE).
  • Hazmat School. (2022). 5 Types of PPE for Hazardous Chemicals.
  • Fisher Scientific. (2009). Safety Data Sheet for 2-Amino-2-ethyl-1,3-propanediol.
  • Fisher Scientific. (2011). Safety Data Sheet for N-BOC-1,3-Diaminopropane.
  • Sigma-Aldrich. (2025). Safety Data Sheet for Ethylenediamine.
  • Sigma-Aldrich. (2025). Safety Data Sheet for N-(1-Naphthyl)ethylenediamine dihydrochloride.
  • P&G Professional. (2023). Safety Data Sheet for Tide White & Bright.
  • Kao Chemicals. (2021). Safety Data Sheet for Tertiary Fatty Amines.
  • TCI Chemicals. (2025). Safety Data Sheet for N,N'-Bis(3-aminopropyl)ethylenediamine.
  • Tri-iso. (n.d.). Material Safety Data Sheet for ADDOCAT KE-9018 363D.
  • Safe Work Australia. (n.d.). GHS Hazardous Chemical Information List.
  • University of Wisconsin-Madison. (2022). Appendix A Disposal Procedures by Chemical.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Methoxyethyl)azetidin-3-amine dihydrochloride
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1-(2-Methoxyethyl)azetidin-3-amine dihydrochloride
© Copyright 2026 BenchChem. All Rights Reserved.